molecular formula C5H5N5 B082880 1H-Pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 13877-56-0

1H-Pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B082880
CAS No.: 13877-56-0
M. Wt: 135.13 g/mol
InChI Key: MPDXYVOXVJOKIN-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidin-7-amine is a privileged scaffold in medicinal chemistry, serving as a key precursor for the synthesis of novel bioactive compounds. Its structural similarity to purine makes it a versatile bioisostere of adenine, allowing it to interact effectively with the ATP-binding sites of various kinase enzymes . This compound is a fundamental building block in drug discovery, particularly in the development of targeted therapies. Research has demonstrated its significant value in designing potent anti-inflammatory agents. Derivatives of this scaffold have been shown to inhibit the TLR4/p38 MAPK signaling pathway, leading to the suppression of key inflammatory cytokines such as NO, IL-6, and TNF-α in macrophages . One prominent study highlighted a specific derivative that exhibited promising in vivo efficacy in a model of acute lung injury (ALI), positioning it as a promising lead compound for treating inflammatory diseases . Furthermore, this chemical moiety is extensively utilized in oncology research. It forms the core structure of investigational compounds designed as inhibitors of critical protein kinases, including Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) . These inhibitors can arrest the cell cycle and induce apoptosis in various cancer cell lines, such as breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The scaffold's adaptability allows for structural modifications that fine-tune potency and selectivity against these molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDXYVOXVJOKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160776
Record name 7-Aminopyrazolo(4,3-d)pyrimidine
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Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13877-56-0
Record name 1H-Pyrazolo[4,3-d]pyrimidin-7-amine
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Record name 7-Aminopyrazolo(4,3-d)pyrimidine
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Record name 1H-Pyrazolo[4,3-d]pyrimidin-7-amine
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Record name 7-Aminopyrazolo(4,3-d)pyrimidine
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Foundational & Exploratory

The Rise of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapies. Derivatives of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, in particular, have demonstrated a wide spectrum of biological activities, most notably as potent kinase inhibitors with significant anticancer potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Kinase Inhibitory Profile and Antiproliferative Activity

A substantial body of research has highlighted the ability of this compound derivatives to selectively inhibit various protein kinases that are often dysregulated in cancer and other diseases. This inhibitory action translates into potent antiproliferative effects across a range of cancer cell lines. The following tables summarize the in vitro inhibitory activity (IC50 values) of selected derivatives against key kinase targets and cancer cell lines, providing a valuable resource for structure-activity relationship (SAR) studies.

Table 1: Kinase Inhibitory Activity of this compound Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
12b EGFR (Wild Type)0.016[1]
12b EGFR (T790M Mutant)0.236[1]
14 CDK2/cyclin A20.057[2]
13 CDK2/cyclin A20.081[2]
15 CDK2/cyclin A20.119[2]
13t JAK30.0001[3]
51 BRK/PTK6Low Nanomolar
Table 2: Antiproliferative Activity of this compound Derivatives
Compound IDCancer Cell LineTissue of OriginIC50 (µM)Reference
12b A549Lung8.21[1][4]
12b HCT-116Colon19.56[1][4]
8 A549Lung16.75[1]
10 HCT-116Colon18.78[1]
12a A549Lung13.72[1]
14 MCF-7Breast0.045[2]
14 HCT-116Colon0.006[2]
14 HepG-2Liver0.048[2]
15 HCT-116Colon0.007[2]
10e MCF-7Breast11[5]

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are primarily attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. Key targets include the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell proliferation and survival.[6] Ligand binding to EGFR triggers a series of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][7] Certain this compound derivatives have been shown to be potent inhibitors of both wild-type and mutant forms of EGFR, thereby blocking these pro-survival signals.[1][4]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates PyrazoloPyrimidin_7_amine This compound Derivative PyrazoloPyrimidin_7_amine->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation CDK_Cell_Cycle_Pathway G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase M_Phase->G1_Phase CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1_Phase Drives G1 progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_Phase Promotes G1/S transition CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S_Phase Initiates DNA replication CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2_Phase Promotes G2/M transition PyrazoloPyrimidin_7_amine This compound Derivative PyrazoloPyrimidin_7_amine->CDK2_CyclinE Inhibits PyrazoloPyrimidin_7_amine->CDK2_CyclinA Inhibits JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PyrazoloPyrimidin_7_amine This compound Derivative PyrazoloPyrimidin_7_amine->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Initiates MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) for formazan formation D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H Apoptosis_Assay_Workflow A Treat cells with compounds B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F

References

1H-Pyrazolo[4,3-d]pyrimidin-7-amine: A Privileged Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1H-pyrazolo[4,3-d]pyrimidin-7-amine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of adenine, the essential component of adenosine triphosphate (ATP). This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the active site of a wide array of protein kinases. The dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making the development of targeted kinase inhibitors a cornerstone of modern therapeutic strategies. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, structure-activity relationships, and its application in the development of inhibitors for key kinase families.

The Privileged Nature of the Pyrazolo[4,3-d]pyrimidine Scaffold

The "privileged" status of the 1H-pyrazolo[4,3-d]pyrimidine scaffold stems from its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition.[1] The pyrazole and pyrimidine rings together offer a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By strategically functionalizing the scaffold at various positions, researchers can achieve high affinity for the target kinase while minimizing off-target effects, a critical aspect of developing safe and effective therapeutics.[2][3]

Synthesis of the this compound Core

The synthesis of the this compound scaffold and its derivatives typically involves a multi-step process. A common strategy begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.

A representative synthetic route is outlined below:

  • Formation of the Pyrazole Ring: A common starting point is the reaction of a β-ketoester with a hydrazine derivative to form the core pyrazole ring.

  • Introduction of a Cyano Group: A cyano group is often introduced at a position adjacent to the amino group on the pyrazole ring, which serves as a precursor for the pyrimidine ring.

  • Cyclization to form the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the aminopyrazole-carbonitrile with a suitable one-carbon synthon, such as formamide or a derivative thereof.

  • Functionalization: The resulting 1H-pyrazolo[4,3-d]pyrimidine core can then be further functionalized. For instance, a chloro group can be introduced at the 7-position, which can then be displaced by a variety of amines to yield the desired 7-amino derivatives.[2]

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound based inhibitors is heavily influenced by the nature and position of substituents on the scaffold. Key SAR insights include:

  • Substituents at the N1-position of the pyrazole ring: This position is often directed towards the solvent-exposed region of the ATP-binding pocket. Modifications here can significantly impact solubility, cell permeability, and selectivity.

  • Substituents at the C3-position of the pyrazole ring: This position often points towards the ribose-binding pocket. Introduction of various groups at this position can influence potency and selectivity.

  • The 7-amino group: The amine at this position is crucial for interaction with the hinge region of the kinase. The nature of the substituent on this amine can be varied to optimize binding affinity and selectivity for different kinases.

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors based on the pyrazolo[4,3-d]pyrimidine and related pyrazolopyrimidine scaffolds against different kinase targets.

Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
LGR6768CDK710-100SEM, MOLM-130.44 - 4.4
FlavopiridolCDK1, CDK2, CDK4, CDK6, CDK920-100--
Compound 14CDK2/cyclin A257HCT-116, MCF-70.006, 0.045
Compound 15CDK2/cyclin A2119HCT-116, MCF-70.007, 0.046

Data sourced from multiple studies.[2][4][5]

Table 2: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)

CompoundTarget KinaseIC50 (µM)Cell LineAntiproliferative IC50 (µM)
Compound 12bEGFR (wild-type)0.016A549, HCT-1168.21, 19.56
Compound 12bEGFR (T790M mutant)0.236--
ErlotinibEGFR (wild-type)0.006--
ErlotinibEGFR (T790M mutant)0.563--

Data sourced from a study on 1H-pyrazolo[3,4-d]pyrimidine derivatives.[6]

Table 3: Inhibitory Activity against Janus Kinases (JAKs)

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Compound 3fJAK13.4PC-3, HEL, K562, MCF-7, MOLT41.2 - 3.5
Compound 3fJAK22.2PC-3, HEL, K562, MCF-7, MOLT41.2 - 3.5
Compound 3fJAK33.5PC-3, HEL, K562, MCF-7, MOLT41.2 - 3.5
RuxolitinibJAK1/2---

Data from a study on 4-amino-(1H)-pyrazole derivatives.[7]

Table 4: Inhibitory Activity against Src Family Kinases

CompoundTarget KinaseIC50 (µM)Cell LineAntiproliferative EC50 (µM)
Compound 12dSRC<0.1MDA-MB-2310.1 - 1
Compound 12eSRC<0.1MDA-MB-2310.1 - 1
PP1SRC family---

Data sourced from a study on pyrazolopyrimidines.[8]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel kinase inhibitors. Below are representative protocols for key in vitro and in vivo assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[9][10]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor as a positive control.

  • Kinase/Substrate Addition: Prepare a 2x kinase/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.

In Vivo Efficacy Study in Xenograft Models

Xenograft models are instrumental in evaluating the anti-tumor efficacy of kinase inhibitors in a living organism.[15][16][17]

Materials:

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Pharmacodynamic studies can also be performed on excised tumors to assess target engagement.

Signaling Pathways and Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound-based inhibitors.

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand Ligand (EGF, TGF-α) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P PLCg PLCγ Dimerization->PLCg P JAK JAK Dimerization->JAK P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC STAT STAT JAK->STAT STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Inhibitor Pyrazolo[4,3-d]pyrimidin -7-amine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

JAK-STAT Signaling Pathway

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor Pyrazolo[4,3-d]pyrimidin -7-amine Inhibitor Inhibitor->JAK

Caption: The JAK-STAT signaling cascade and its inhibition.

CDK-Regulated Cell Cycle

CDK_Cell_Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6 Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2 Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2 Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1 Cyclin B CDK1_CyclinB->M Inhibitor Pyrazolo[4,3-d]pyrimidin -7-amine Inhibitor Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA Inhibitor->CDK1_CyclinB

Caption: Overview of CDK-mediated cell cycle progression.

Src Kinase Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K-Akt Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 FAK->Src Cell_Processes Cell Proliferation, Migration, Survival Ras_MAPK->Cell_Processes PI3K_AKT->Cell_Processes STAT3->Cell_Processes Inhibitor Pyrazolo[4,3-d]pyrimidin -7-amine Inhibitor Inhibitor->Src

Caption: Key downstream pathways activated by Src kinase.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow Start Compound Synthesis (this compound derivatives) Biochemical_Assay Biochemical Kinase Inhibition Assay (IC50) Start->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT, IC50) Biochemical_Assay->Cell_Viability Potent Hits Western_Blot Target Engagement Assay (e.g., Western Blot for p-Kinase) Cell_Viability->Western_Blot Active in Cells In_Vivo In Vivo Efficacy Study (Xenograft Model) Western_Blot->In_Vivo On-Target Activity PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD Efficacious Compounds Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Conclusion

The this compound scaffold continues to be a highly valuable framework in the design and development of novel kinase inhibitors. Its inherent ability to mimic ATP binding, coupled with its synthetic tractability, allows for the generation of potent and selective inhibitors against a range of clinically relevant kinase targets. The data and protocols presented in this guide offer a foundational resource for researchers in the field, facilitating the continued exploration and optimization of this privileged scaffold for the next generation of targeted cancer therapies.

References

The Structure-Activity Relationship of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-d]pyrimidin-7-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors and other therapeutic agents. Its resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a fertile ground for the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the rational design of novel therapeutics.

Core Structure and Points of Substitution

The foundational this compound structure offers several key positions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The numbering of the core scaffold is crucial for understanding the SAR data presented.

Caption: Core this compound scaffold and key substitution points.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound analogs and related pyrazolopyrimidine derivatives against various biological targets. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs)
Compound IDN1-SubstituentC3-SubstituentC5-SubstituentN7-SubstituentCDK7 IC50 (nM)CDK2 IC50 (nM)Reference
LGR6768 HIsopropylThiol-linked piperidine2-Phenylbenzyl25>1000[1]
Analog A HIsopropylH4-Phenylbenzyl>100050[2]
BMS-265246 H(CH2)2-OHH2,6-difluorophenyl-9[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR)
Compound IDN1-SubstituentC6-SubstituentN4-Substituent LinkerN4-SubstituentEGFRwt IC50 (µM)EGFRT790M IC50 (µM)Reference
12a PhenylPhenylaminoHydrazonePhenyl0.021-[4]
12b PhenylPhenylaminoHydrazone4-Chlorophenyl0.0160.236[4]

Note: These compounds are 1H-pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the transferability of SAR principles across isomeric scaffolds.

Table 3: Antiproliferative Activity
Compound IDScaffoldTarget Cell LineGI50 (µM)Reference
Compound 9 N1-methyl-pyrazolo[4,3-d]pyrimidineMCF-7 (Breast Cancer)<0.01[5]
VIIa 1H-pyrazolo[3,4-d]pyrimidineVarious0.326 - 4.31[6]

GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are intended to be a guide and may require optimization for specific applications.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed and thus to the kinase activity.

Materials:

  • Kinase of interest (e.g., CDK7/CycH/MAT1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a no-kinase control.

  • Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer.

  • Add 5 µL of the kinase reaction mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Kinase_Inhibition_Workflow start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep plate_prep Add compounds to 384-well plate compound_prep->plate_prep add_kinase Add kinase mixture to wells plate_prep->add_kinase kinase_mix Prepare kinase/substrate mixture kinase_mix->add_kinase start_reaction Add ATP to initiate reaction add_kinase->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Add ADP-Glo™ Reagent incubation->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Measure luminescence detect_signal->read_plate analyze Calculate % inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways

The this compound analogs often exert their effects by inhibiting key kinases involved in cancer-related signaling pathways. Below are simplified diagrams of the EGFR and CDK7 signaling pathways, common targets for this class of compounds.

EGFR Signaling Pathway

EGFR_Signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras RAS dimerization->ras pi3k PI3K dimerization->pi3k inhibitor Pyrazolopyrimidine Inhibitor inhibitor->dimerization Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

CDK7 Signaling Pathway

CDK7_Signaling cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Regulation cdk7 CDK7/Cyclin H/MAT1 (CAK Complex) cdk1 CDK1 cdk7->cdk1 Activates cdk2 CDK2 cdk7->cdk2 Activates cdk4_6 CDK4/6 cdk7->cdk4_6 Activates rnapii RNA Polymerase II cdk7->rnapii Phosphorylates CTD inhibitor Pyrazolopyrimidine Inhibitor inhibitor->cdk7 Inhibits cell_cycle_progression Cell Cycle Progression cdk1->cell_cycle_progression cdk2->cell_cycle_progression cdk4_6->cell_cycle_progression transcription_initiation Transcription Initiation rnapii->transcription_initiation

Caption: Dual role of CDK7 in cell cycle and transcription, and its inhibition.

Conclusion

The this compound scaffold and its isomers represent a highly versatile platform for the design of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of substitutions at key positions of the heterocyclic core to achieve desired biological activity and selectivity. By leveraging the compiled quantitative data, detailed experimental protocols, and an understanding of the target signaling pathways, researchers can accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold. Further exploration of this chemical space is warranted to uncover new agents with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

The Pharmacophore of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-d]pyrimidin-7-amine core is a versatile and privileged scaffold in medicinal chemistry, recognized for its potent and selective inhibition of a wide range of protein kinases. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of these enzymes, making it a cornerstone for the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth exploration of the pharmacophore of this compound, summarizing key structure-activity relationships (SAR), presenting quantitative data for various derivatives, detailing relevant experimental protocols, and visualizing key biological pathways and workflows.

Core Pharmacophoric Features

The inhibitory activity of this compound derivatives is dictated by the nature and position of substituents on the core scaffold. Analysis of numerous studies reveals a consistent pharmacophore model for kinase inhibition, characterized by several key features:

  • Hinge-Binding Region: The pyrazolo-pyrimidine core itself is the primary hinge-binding motif. The nitrogen atoms at positions 1 and 2 of the pyrazole ring and position 5 of the pyrimidine ring are crucial for forming hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP.

  • Hydrophobic Pockets: Substituents at the C3 and C5 positions of the pyrazolo[4,3-d]pyrimidine ring system typically occupy hydrophobic pockets within the ATP-binding site. Aromatic and aliphatic groups are well-tolerated at these positions and can significantly influence potency and selectivity.

  • Solvent-Accessible Region: The 7-amino group is directed towards the solvent-accessible region of the ATP-binding site. This position is a key point for modification to enhance potency, improve pharmacokinetic properties, and modulate selectivity. Large, flexible, or polar substituents can be introduced here to interact with surface residues of the target kinase.

  • Gatekeeper Interaction: The nature of the substituent at the N1 position of the pyrazole ring can influence the interaction with the "gatekeeper" residue, a critical determinant of kinase selectivity. Bulky substituents at this position can sterically hinder binding to kinases with smaller gatekeeper residues.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the this compound scaffold has led to the discovery of potent inhibitors of various kinase families. The following table summarizes key SAR findings from the literature.

PositionModificationEffect on ActivityTarget Kinase Examples
N1 Small alkyl groups (e.g., methyl, ethyl)Generally well-tolerated, can enhance potency.Src, EGFR
Aryl or substituted aryl groupsCan improve potency and selectivity by accessing additional binding pockets.EGFR
C3 HydrogenOften serves as a baseline for comparison.General
Halogens (e.g., Iodo)Can serve as a handle for further functionalization via cross-coupling reactions.BRK/PTK6
Alkynyl groupsIntroduction of a phenylethynyl group has shown potent Src inhibition.[1]Src
C5 Aryl or heteroaryl groupsCan occupy a hydrophobic pocket, significantly impacting potency.EGFR, Acute Lung Injury targets
Styryl groupsCan enhance activity, with substitution on the phenyl ring modulating potency.Acute Lung Injury targets
N7-amino Substituted anilinesOften leads to potent inhibition, with substituents on the aniline ring fine-tuning activity.[2]EGFR
Aliphatic aminesGenerally less active than aromatic amines for EGFR inhibition.[2]EGFR
Linkers (e.g., hydrazone, thiourea)Can be used to attach other pharmacophoric fragments to enhance activity.[3]EGFR

Quantitative Data: Potency of this compound Derivatives

The following tables summarize the in vitro potency of selected this compound derivatives against various cancer cell lines and kinases.

Table 1: Anti-proliferative Activity of EGFR Inhibitors

CompoundCell LineIC50 (µM)Reference
12b A549 (Lung Carcinoma)8.21[2]
12b HCT-116 (Colon Carcinoma)19.56[2]
8 A549 (Lung Carcinoma)-[2]
10 A549 (Lung Carcinoma)-[2]
12a A549 (Lung Carcinoma)-[2]

Table 2: Kinase Inhibitory Activity of EGFR Inhibitors

CompoundKinaseIC50 (µM)Reference
12b EGFRWT0.016[2]
12b EGFRT790M0.236[2]

Table 3: Anti-proliferative Activity of Src Inhibitors

CompoundCell LineIC50 (µM)Reference
1j MDA-MB-231 (Triple Negative Breast Cancer)-[1]

Table 4: Kinase Inhibitory Activity of Src Inhibitors

CompoundKinaseIC50 (µM)Reference
1j Src0.0009[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for key experiments.

General Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives often involves a multi-step process. A common strategy is outlined below.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Diversification cluster_3 Final Product Substituted Carboxylic Acid Substituted Carboxylic Acid Amide Formation Amide Formation Substituted Carboxylic Acid->Amide Formation EDCI, HOBt, TEA Aminopyrazole Aminopyrazole Aminopyrazole->Amide Formation Cyclization Cyclization Amide Formation->Cyclization NaOEt, EtOH Chlorination Chlorination Cyclization->Chlorination POCl3 Nucleophilic Substitution Nucleophilic Substitution Chlorination->Nucleophilic Substitution Amine derivative, IPA This compound Derivative This compound Derivative Nucleophilic Substitution->this compound Derivative

Caption: General synthetic workflow for this compound derivatives.

Protocol:

  • Amide Formation: A substituted carboxylic acid is coupled with an appropriate aminopyrazole using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine (TEA).

  • Cyclization: The resulting amide undergoes intramolecular cyclization upon treatment with a base, such as sodium ethoxide (NaOEt) in ethanol, to form the pyrazolo[4,3-d]pyrimidinone core.

  • Chlorination: The pyrimidinone is then chlorinated, typically using phosphoryl chloride (POCl3), to yield a 7-chloro-1H-pyrazolo[4,3-d]pyrimidine intermediate.

  • Nucleophilic Substitution: The final derivatives are obtained by nucleophilic aromatic substitution of the 7-chloro group with a variety of amines in a suitable solvent like isopropanol (IPA).[4][5]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase.

G Compound Dilution Compound Dilution Assay Plate Preparation Assay Plate Preparation Compound Dilution->Assay Plate Preparation Serial dilution in DMSO Reaction Initiation Reaction Initiation Assay Plate Preparation->Reaction Initiation Add compound to wells Kinase Reaction Mix Kinase Reaction Mix Kinase Reaction Mix->Reaction Initiation Add kinase, substrate, buffer Incubation Incubation Reaction Initiation->Incubation Mix gently Signal Detection Signal Detection Incubation->Signal Detection Room temp or 30°C Data Analysis Data Analysis Signal Detection->Data Analysis Add ATP detection reagent, read luminescence

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include vehicle (DMSO) and positive controls.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its specific substrate, and assay buffer.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader and calculate the percent inhibition and IC50 values.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Plate cells in 96-well plates Incubation_24_48h Incubation (24-48h) Compound Treatment->Incubation_24_48h Add serially diluted compounds MTT Addition MTT Addition Incubation_24_48h->MTT Addition 37°C, 5% CO2 Incubation_2_4h Incubation (2-4h) MTT Addition->Incubation_2_4h Add MTT reagent Formazan Solubilization Formazan Solubilization Incubation_2_4h->Formazan Solubilization Formation of formazan crystals Absorbance Measurement Measure absorbance at 570 nm Formazan Solubilization->Absorbance Measurement Add solubilization solution

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][8]

Signaling Pathway: EGFR Inhibition

Many this compound derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by these compounds.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation DownstreamSignaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->DownstreamSignaling Proliferation Proliferation DownstreamSignaling->Proliferation Survival Survival DownstreamSignaling->Survival Inhibitor 1H-Pyrazolo[4,3-d] pyrimidin-7-amine Inhibitor->Autophosphorylation Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

This guide provides a foundational understanding of the pharmacophore of this compound and its application in the design of potent and selective kinase inhibitors. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

Initial Screening of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine libraries, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The guide details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows.

Introduction to this compound Libraries

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine core of ATP and thereby act as a competitive inhibitor for a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2] Libraries of this compound derivatives are synthesized and screened to identify potent and selective inhibitors against various kinase targets, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, Janus kinases (JAKs), and Breast Tumor Kinase (BRK/PTK6).[1][3][4]

Experimental Protocols

This section outlines the detailed methodologies for key experiments involved in the initial screening of this compound libraries.

High-Throughput Screening (HTS) for Anticancer Activity

A common initial step is to screen the compound library for cytotoxic activity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[5]

Experimental Protocol: High-Throughput MTT Assay [5]

  • Cell Seeding:

    • Harvest and count human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma).

    • Dilute the cell suspension to a seeding density of approximately 5,000 cells/well in a 96-well plate.

    • Dispense 100 µL of the cell suspension into each well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the this compound compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of viability against the compound concentration.

Biochemical Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on specific kinases, a biochemical assay is performed. Luminescence-based assays that measure ATP consumption are suitable for high-throughput screening.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay [6]

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO in a 384-well plate format.

  • Kinase Reaction Preparation:

    • Prepare a master mix containing the assay buffer, the target kinase (e.g., EGFR, Src, JAK2), and the specific peptide substrate.

  • Initiation of Kinase Reaction:

    • Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

    • Include a "no kinase" control for 100% inhibition and a vehicle (DMSO) control for 0% inhibition.

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity (as more active kinase consumes more ATP).

    • Calculate the percent inhibition for each compound and determine the IC₅₀ values.

Data Presentation: Quantitative Screening Results

The following tables summarize the in vitro anti-proliferative activities and kinase inhibitory activities of selected 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Table 1: In Vitro Anti-proliferative Activities of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives against Human Cancer Cell Lines [1]

CompoundA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
8 13.7223.33
10 12.3321.45
12a 23.4518.76
12b 8.2119.56
Erlotinib 6.7719.22

Table 2: EGFR Kinase Inhibitory Activity of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives [1][7]

CompoundEGFRWT IC₅₀ (µM)EGFRT790M IC₅₀ (µM)
4 0.054-
12b 0.0160.236
15 0.135-
16 0.034-
Erlotinib 0.0120.987

Table 3: Src Family Kinase Inhibitory Activity of a Phenylpyrazolopyrimidine Derivative (Compound 10) [4]

KinaseIC₅₀ (µM)
c-Src 60.4
Btk 90.5
Lck 110

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their screening.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Characterization cluster_output Output lib Compound Library (1H-Pyrazolo[4,3-d]pyrimidin-7-amines) hts High-Throughput Screening (e.g., MTT Assay) lib->hts cell Cancer Cell Lines cell->hts reagents Assay Reagents reagents->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response kinase_assay Biochemical Kinase Inhibition Assays dose_response->kinase_assay sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar lead Lead Compound(s) sar->lead

Caption: Experimental workflow for screening this compound libraries.

EGFR_signaling EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Pyrazolopyrimidine 1H-Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolopyrimidine->EGFR

Caption: Simplified EGFR signaling pathway and inhibition by 1H-Pyrazolo[4,3-d]pyrimidines.

Src_signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt Migration Cell Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation Pyrazolopyrimidine 1H-Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolopyrimidine->Src

Caption: Overview of the Src signaling pathway and its inhibition.

JAK_STAT_signaling CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression Pyrazolopyrimidine 1H-Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolopyrimidine->JAK BRK_PTK6_signaling RTK Receptor Tyrosine Kinase (e.g., HER2) BRK_PTK6 BRK/PTK6 RTK->BRK_PTK6 STAT3 STAT3 BRK_PTK6->STAT3 RhoA RhoA BRK_PTK6->RhoA p38_MAPK p38 MAPK BRK_PTK6->p38_MAPK Migration Cell Migration & Invasion RhoA->Migration Spheroid_Formation Spheroid Formation p38_MAPK->Spheroid_Formation Pyrazolopyrimidine 1H-Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolopyrimidine->BRK_PTK6

References

In-Depth Technical Guide: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives, a promising class of compounds being investigated for their potential as anticancer agents. The unique structural features of this scaffold have led to the development of potent and selective inhibitors of key cellular targets, particularly Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell cycle and transcription.

Core Structure and Rationale

The 1H-Pyrazolo[4,3-d]pyrimidine core is a bioisostere of the natural purine ring system, which is a fundamental component of ATP, the primary energy currency of the cell and a substrate for kinases. This structural mimicry allows these derivatives to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity. The 7-amino group provides a key interaction point and a site for further chemical modification to enhance potency and selectivity.

Mechanism of Action: Targeting Cyclin-Dependent Kinases

A significant focus of research on this compound derivatives has been their ability to inhibit Cyclin-Dependent Kinases (CDKs). CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, play critical roles in orchestrating the cell cycle and regulating gene transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1]

Inhibition of CDK7

A particularly promising target for this class of compounds is CDK7. CDK7 is a central component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[2] By inhibiting CDK7, this compound derivatives can simultaneously disrupt two fundamental processes required for cancer cell growth and survival: cell cycle progression and transcription.[1][3] This dual mechanism of action makes them particularly attractive as anticancer therapeutics.

The inhibition of CDK7 by these derivatives leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[4]

CDK7_Inhibition_Pathway TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylation Transcription Gene Transcription (Oncogenes, Survival Factors) RNAPII->Transcription Initiation CDK7_CyclinH CDK7/Cyclin H (CAK Complex) CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7_CyclinH->CDK1_2_4_6 Activation CellCycle Cell Cycle Progression (G1/S, G2/M) CDK1_2_4_6->CellCycle Phosphorylation of Rb, etc. Inhibitor This compound Derivatives Inhibitor->TFIIH Inhibitor->CDK7_CyclinH Apoptosis Apoptosis Inhibitor->Apoptosis CellCycleArrest Cell Cycle Arrest Inhibitor->CellCycleArrest Synthesis_Workflow Start Pyrazolo[4,3-d]pyrimidine-5,7-dithiol Step1 Reaction with Alkyl Halide (e.g., Isopropyl iodide) Start->Step1 Intermediate1 3-Alkyl-pyrazolo[4,3-d]pyrimidine-5,7-dithiol Step1->Intermediate1 Step2 Reaction with an Amine (e.g., 2-Phenylbenzylamine) Intermediate1->Step2 Intermediate2 7-Amino-3-alkyl-pyrazolo[4,3-d]pyrimidine-5-thiol Step2->Intermediate2 Step3 Reaction with a Thiol-containing Moiety (e.g., Piperidin-4-yl-thiol) Intermediate2->Step3 FinalProduct 3,5,7-Trisubstituted This compound Step3->FinalProduct

References

Targeting EGFR: An In-depth Technical Guide to 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth, making it a prime candidate for targeted therapies. Within the diverse landscape of EGFR inhibitors, compounds featuring the 1H-Pyrazolo[4,3-d]pyrimidin-7-amine scaffold have emerged as a promising class of potent and selective agents. This technical guide provides a comprehensive overview of the core aspects of targeting EGFR with these compounds, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Rationale for Targeting EGFR with 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the naturally occurring purine nucleoside, which is a key component of ATP.[1] This structural similarity allows these compounds to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[2][3] The design of these inhibitors often incorporates specific pharmacophoric features to enhance their binding affinity and selectivity for the EGFR ATP-binding site.[1][2] These features typically include a heterocyclic system to occupy the adenine binding region and a hydrophobic moiety to interact with the hydrophobic region I of the ATP-binding site.[1][2]

Quantitative Data: Inhibitory Potency and Anti-proliferative Activity

The efficacy of this compound derivatives is quantified through various in vitro assays, primarily measuring their direct inhibitory effect on EGFR kinase activity (IC50) and their ability to halt the growth of cancer cell lines (GI50 or IC50). Below is a summary of key quantitative data for representative compounds from recent studies.

CompoundTargetIC50 (µM)Cell LineAnti-proliferative IC50/GI50 (µM)Reference
Compound 4 EGFR0.054--[1]
Compound 15 EGFR0.135NCI-60 Panel0.018 - 9.98 (GI50)[1]
Compound 16 EGFR0.034NCI-60 Panel0.018 - 9.98 (GI50)[1]
Compound 12b EGFRwt0.016A5498.21[2][4]
EGFRT790M0.236HCT-11619.56[2][4]
Compound 11 IGF1R0.012--[5]
EGFR (L858R)0.031--[5]
ErbB20.011--[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the typical experimental protocols for the synthesis and evaluation of this compound compounds.

General Synthesis Pathway

The synthesis of this compound derivatives often follows a multi-step process. A common route involves the initial formation of a pyrazole ring, followed by the construction of the fused pyrimidine ring.

Synthesis_Workflow start Starting Materials (e.g., ethyl cyanoacetate, hydrazine derivatives) step1 Pyrazole Ring Formation start->step1 Cyclization step2 Pyrimidine Ring Cyclization step1->step2 Reaction with formamide or similar reagents step3 Chlorination step2->step3 e.g., POCl3 step4 Amination step3->step4 Reaction with desired amine final This compound Derivative step4->final

General synthetic workflow for this compound compounds.

A representative synthetic scheme starts with the chlorination of a 1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one derivative using phosphorous oxychloride.[6] The resulting 4-chloro intermediate then undergoes hydrazinolysis to yield a 4-hydrazinyl derivative, which can be further modified.[6]

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

EGFR_Kinase_Assay_Workflow start Prepare Assay Plate step1 Add Recombinant EGFR Enzyme start->step1 step2 Add Test Compound (Varying Concentrations) step1->step2 step3 Add Substrate (e.g., Poly(Glu,Tyr)) and ATP step2->step3 step4 Incubate at 37°C step3->step4 step5 Stop Reaction and Measure Phosphorylation (e.g., ELISA, Luminescence) step4->step5 result Calculate IC50 Value step5->result

Workflow for a typical in vitro EGFR kinase inhibition assay.
Cell-Based Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cells that are dependent on EGFR signaling.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, HCT-116, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.[1][2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS, or a fluorescence-based assay.[7]

  • Data Analysis: The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).

Signaling Pathways and Mechanism of Action

This compound compounds act by inhibiting the tyrosine kinase activity of EGFR. This blockade prevents the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling cascades critical for cancer cell survival and proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

EGFR_Signaling_Pathway_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Inhibitor 1H-Pyrazolo[4,3-d] pyrimidin-7-amine Inhibitor->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibition of EGFR signaling by this compound compounds.

Some of these compounds have also demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][8] For instance, compound 12b was found to induce apoptosis and arrest the cell cycle at the S and G2/M phases.[2][8]

Future Directions and Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel EGFR inhibitors. Current research is focused on optimizing the structure of these compounds to improve their efficacy against drug-resistant EGFR mutations, such as T790M, while minimizing off-target effects to reduce toxicity.[3][9] Further investigations into their in vivo efficacy, pharmacokinetic profiles, and safety are essential to translate these promising preclinical findings into clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance this important class of anti-cancer agents.

References

The 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Scaffold as a Core for Bruton's Tyrosine Kinase (BTK) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family, is a critical signaling node in B-lymphocyte development, activation, and survival.[1] Its pivotal role in the B-cell receptor (BCR) signaling pathway has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[2] The inhibition of BTK can disrupt pro-survival signals, leading to apoptosis and reduced proliferation of malignant B-cells.[3]

The pyrazolopyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, known for its ability to mimic the adenine region of ATP and form key hydrogen bonds with the kinase hinge region. While the query specifically addresses the 1H-Pyrazolo[4,3-d]pyrimidin-7-amine core, the vast majority of published research and clinically approved agents are based on its isomer, the 1H-pyrazolo[3,4-d]pyrimidine scaffold. This isomer is the core of the first-in-class, FDA-approved BTK inhibitor, Ibrutinib (PCI-32765).[4][5]

Given the wealth of available data, this guide will focus on the extensively validated 1H-pyrazolo[3,4-d]pyrimidin-4-amine core as a highly relevant and instructive surrogate. The principles of BTK inhibition, structure-activity relationships, and experimental evaluation detailed herein provide a robust framework applicable to the broader class of pyrazolopyrimidine-based inhibitors.

The BTK Signaling Pathway and Mechanism of Inhibition

Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to the sequential activation of SRC family kinases (like LYN) and SYK. These kinases phosphorylate adaptor proteins, creating a scaffold that recruits and activates BTK at the plasma membrane.[1][6] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream pathways, including NF-κB and MAPK, culminating in B-cell proliferation, differentiation, and survival.[6] Pyrazolo[3,4-d]pyrimidine-based inhibitors act as ATP-competitive agents, binding to the ATP-binding site in the kinase domain of BTK, thereby preventing its phosphorylation activity and halting the downstream signaling cascade.[3]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Activation BCR->LYN_SYK BTK_recruitment BTK Recruitment & Activation (p-Y223) LYN_SYK->BTK_recruitment PLCg2 PLCγ2 Phosphorylation BTK_recruitment->PLCg2 PIP2 PIP2 Hydrolysis PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Signaling (NF-κB, MAPK, etc.) IP3->Downstream DAG->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor 1H-Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., Ibrutinib) Inhibitor->BTK_recruitment Inhibition Antigen Antigen Antigen->BCR Binding

Caption: The BTK signaling cascade initiated by BCR engagement.

Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Inhibitors

The development of potent and selective BTK inhibitors from the pyrazolo[3,4-d]pyrimidine scaffold has been guided by extensive SAR studies. Many successful inhibitors, including Ibrutinib, are irreversible, forming a covalent bond with a cysteine residue (Cys481) in the ATP binding pocket of BTK.[4][7]

Key SAR insights include:

  • Pyrazolo[3,4-d]pyrimidine Core : The N1 and amino group at C4 of the core act as a "hinge-binder," forming critical hydrogen bonds with the backbone of Met477 and Glu475 in the hinge region of BTK.[8]

  • N1-Position of Pyrazole : This position is typically substituted with a group that provides a vector to the solvent-exposed region. In Ibrutinib, this is a piperidine ring. Modifications here can influence solubility, cell permeability, and pharmacokinetic properties.[9]

  • C3-Position of Pyrazole : This position often accommodates a substituted aryl group, like the phenoxyphenyl group in Ibrutinib, which occupies a hydrophobic pocket. Modifications in this region are crucial for tuning potency and selectivity.[9]

  • Covalent Warhead : An electrophilic moiety, commonly an acrylamide group, is appended to the N1-substituent. This group acts as a Michael acceptor, forming a covalent bond with the thiol of Cys481, leading to irreversible inhibition and prolonged pharmacodynamic effects.[7]

SAR_Diagram Core Hinge Hinge Binding Region (Met477, Glu475) - Forms key H-bonds - Essential for affinity Core->Hinge C3_Pocket Hydrophobic Pocket - R1 group (e.g., phenoxyphenyl) - Governs potency & selectivity Core->C3_Pocket Solvent_Front Solvent Exposed Region - R2 group (e.g., piperidine) - Modulates PK/solubility Core->Solvent_Front Covalent_Binding Covalent Binding Site - Warhead (e.g., acrylamide) - Binds Cys481 for irreversible inhibition Core->Covalent_Binding Experimental_Workflow cluster_Discovery Discovery & Initial Validation cluster_Cellular Cellular & Mechanistic Validation cluster_Preclinical Preclinical Development Synthesis Compound Synthesis Biochem In Vitro Kinase Assay (IC50 vs BTK) Synthesis->Biochem Selectivity Kinase Selectivity Panel (Off-target screening) Biochem->Selectivity Target Target Engagement Assay (e.g., Cellular p-BTK) Selectivity->Target Functional Functional Cellular Assay (e.g., B-Cell Proliferation) Target->Functional PK Pharmacokinetics (PK) (ADME studies) Functional->PK Efficacy In Vivo Efficacy (e.g., Xenograft Model) PK->Efficacy

References

The Inhibition of JAK3 by 1H-Pyrazolo[3,4-d]pyrimidin-6-amino Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are integral components of the JAK-STAT signaling pathway. This pathway is a critical mediator of cellular responses to a multitude of cytokines and growth factors, playing a fundamental role in immunity, cell proliferation, differentiation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.

Of the four JAK members, JAK3 is primarily expressed in hematopoietic cells and is essential for the development and function of lymphocytes. Its restricted expression profile makes it a highly attractive therapeutic target for autoimmune disorders, such as rheumatoid arthritis, with the potential for reduced side effects compared to less selective pan-JAK inhibitors. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, and its derivatives have been extensively explored as potent and selective JAK3 inhibitors.

This guide provides an in-depth technical overview of the inhibition of JAK3 by 1H-Pyrazolo[3,4-d]pyrimidin-6-amino derivatives, focusing on their mechanism, quantitative data, experimental evaluation protocols, and the signaling pathways they modulate.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a direct mechanism for transmitting information from extracellular cytokine signals to the nucleus to modulate gene transcription.

Mechanism:

  • Ligand Binding: A cytokine or growth factor binds to its specific transmembrane receptor.

  • Receptor Dimerization & JAK Activation: This binding induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs.[1]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] The recruited STATs are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[3]

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[3][1]

JAK3 specifically associates with the common gamma chain (γc), a receptor subunit shared by several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are crucial for lymphocyte function.[2][4] Inhibition of JAK3, therefore, potently blocks signaling from these critical immune-regulating cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine->Receptor:f0 1. Binding JAK3_inactive JAK3 JAK1_inactive JAK1 STAT_inactive STAT Receptor:f1->STAT_inactive 4. STAT Docking JAK1_active P-JAK1 JAK3_inactive->JAK1_active JAK3_active P-JAK3 JAK1_inactive->JAK3_active 2. Trans-phosphorylation JAK3_active->Receptor:f1 3. Receptor Phosphorylation STAT_active P-STAT JAK3_active->STAT_active 5. STAT Phosphorylation STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation cluster_nucleus cluster_nucleus Gene Target Gene Transcription DNA->Gene 8. Binding & Transcription

Figure 1: The JAK3-STAT Signaling Pathway.

Quantitative Analysis of 1H-Pyrazolo[3,4-d]pyrimidin-6-amino Inhibitors

A key goal in developing JAK3 inhibitors is achieving high selectivity against other JAK family members to minimize off-target effects. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has proven effective in generating potent and selective inhibitors. Many of these compounds function as covalent inhibitors by targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is not conserved in other JAK family members.[4][5][6] This covalent interaction provides high potency and prolonged duration of action.

The table below summarizes the inhibitory activity (IC50) of representative 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives against JAK family kinases, demonstrating their potency and selectivity for JAK3.

CompoundJAK3 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK1/JAK3)Selectivity (JAK2/JAK3)Reference
Tofacitinib 3.5-----[7]
Compound 13t 0.1125.3436.5117.8>1250-fold>4360-fold[5]
Compound 13k 1.1134.7456.2121.5>122-fold>414-fold[5]
Compound 13n 0.9129.8443.7119.3>144-fold>493-fold[5]
Compound 9 69 (cellular IC50)>3000>3000>3000>43-fold>43-fold[4]

Data presented is for illustrative purposes based on published findings. IC50 values can vary based on assay conditions.

Experimental Protocols

The evaluation of novel JAK3 inhibitors involves a tiered screening approach, progressing from direct enzymatic assays to cell-based models that assess activity in a physiological context.

Experimental_Workflow Start Compound Synthesis (Pyrazolopyrimidine Core) Assay1 In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Assay1 Decision1 Potent & Selective? Assay1->Decision1 Assay2 Cell-Based Proliferation Assay (e.g., Ba/F3-JAK3) Decision1->Assay2 Yes Stop1 Stop or Redesign Decision1->Stop1 No Decision2 Cellularly Active? Assay2->Decision2 Assay3 Target Engagement Assay (pSTAT5 Western/Flow) Decision2->Assay3 Yes Stop2 Stop or Redesign Decision2->Stop2 No Decision3 On-Target Effect? Assay3->Decision3 End In Vivo Models (e.g., Rat Arthritis Model) Decision3->End Yes Stop3 Stop or Redesign Decision3->Stop3 No

Figure 2: General Experimental Workflow for JAK3 Inhibitor Evaluation.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[8][9]

A. Materials and Reagents:

  • Recombinant human JAK3 enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

  • Test compounds (1H-Pyrazolo[3,4-d]pyrimidin-6-amino derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminescence-capable plate reader

B. Protocol:

  • Compound Plating: Serially dilute test compounds in DMSO. Add 1 µL of each dilution (or DMSO for control) to the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of recombinant JAK3 enzyme in kinase buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in kinase buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures a compound's ability to inhibit the proliferation of cells that are dependent on JAK3 signaling for survival and growth. Ba/F3, a murine pro-B cell line, engineered to express human JAK3 and a specific cytokine receptor, is commonly used.[4]

A. Materials and Reagents:

  • Ba/F3 cells stably expressing human JAK3 and the common gamma chain (γc)

  • Growth medium (e.g., RPMI-1640 with 10% FBS, antibiotics)

  • Cytokine for stimulation (e.g., Interleukin-2, IL-2)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, clear-bottom 96-well cell culture plates

B. Protocol:

  • Cell Seeding: Wash Ba/F3-JAK3 cells to remove any residual growth factors and resuspend them in a cytokine-free medium. Seed the cells into a 96-well plate at a density of ~10,000 cells/well.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Stimulation: Add a pre-determined concentration of IL-2 to all wells (except for the negative control) to stimulate JAK3-dependent proliferation.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cell number.

  • Data Acquisition: After a brief incubation, measure the luminescence.

  • Analysis: Normalize the data to controls and plot the percent inhibition of proliferation against compound concentration to determine the cellular IC50 value.

STAT5 Phosphorylation Assay (Western Blot)

This assay directly assesses the inhibitor's ability to block the downstream signaling cascade by measuring the phosphorylation of STAT5, a primary substrate of JAK3.

A. Materials and Reagents:

  • Human T-cell line (e.g., Kit225) or primary human T-cells

  • Growth medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine for stimulation (e.g., IL-2)

  • Test compounds dissolved in DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT5 (pSTAT5) and anti-total-STAT5 (tSTAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Standard Western blot equipment (gels, transfer system, imaging system)

B. Protocol:

  • Cell Culture and Starvation: Culture cells to the desired density. Prior to the experiment, starve the cells in a low-serum or serum-free medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate the starved cells with various concentrations of the test compound (or DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with IL-2 for a short period (e.g., 15-30 minutes) to induce robust STAT5 phosphorylation.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them on ice using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against pSTAT5. Subsequently, strip the membrane and re-probe with an antibody for total STAT5 as a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities for pSTAT5 and normalize them to the total STAT5 signal. This will show the dose-dependent inhibition of STAT5 phosphorylation by the compound.

Structure-Activity Relationship (SAR) Logic

The development of potent and selective 1H-pyrazolo[3,4-d]pyrimidine inhibitors involves systematic modification at various positions of the core scaffold to optimize interactions with the JAK3 active site.

SAR_Logic Core 1H-Pyrazolo[3,4-d]pyrimidine Core R1 Modification at N1 (Pyrazole Ring) Core->R1 R6 Modification at C6-Amino Core->R6 R4 Modification at C4 Core->R4 Potency Increased Potency R1->Potency Optimizes fit in ATP pocket PK Favorable PK Properties R1->PK R6->Potency Covalent Covalent Bond (with Cys909) R4->Covalent Addition of electrophilic 'warhead' (e.g., acrylamide) Selectivity Improved Selectivity (vs. JAK1/2) Covalent->Potency Irreversible binding Covalent->Selectivity Exploits unique Cys909

References

An In-depth Technical Guide to 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Pyrazolo[4,3-d]pyrimidin-7-amine scaffold and its related isomers, such as the well-studied 1H-pyrazolo[3,4-d]pyrimidine, are privileged structures in medicinal chemistry.[1][2][3][4] These compounds are known to be potent inhibitors of a variety of protein kinases and are being actively investigated for their therapeutic potential in oncology and inflammatory diseases.[5][6][7][8][9] This guide provides a comprehensive overview of the core experimental protocols for evaluating the biological activity of this class of compounds.

Data Presentation: Quantitative Analysis of Pyrazolopyrimidine Derivatives

The following tables summarize the inhibitory activities of various pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity of Pyrazolopyrimidine Derivatives

Compound IDCell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 5eHuman Hepatoma Carcinoma (7402)Not Specified4.55[2]
Compound 5eHuman Hepatoma Carcinoma (7221)Not Specified6.28[2]
ZMF-10MDA-MB-231 (Breast Cancer)Not Specified3.48[5]
Compound 12bA549 (Lung Cancer)Not Specified40.54 µg/mL
Compound 12aA549 (Lung Cancer)Not Specified47.83 µg/mL
Compound 12bCaco-2 (Colon Cancer)Not Specified29.77 µg/mL
Pyrimidine-tethered chalcone (B-4)A549 (Lung Cancer)Not Specified20.49 ± 2.7[10]
Pyrimidine-5-carbonitrile 10bA549 (Lung Cancer)Not Specified5.85[10]
Pyrrolo[2,3-d]pyrimidine 9eA549 (Lung Cancer)Not Specified4.55[10]
Pyrimidine-bridged combretastatin 4A549 (Lung Cancer)Not Specified3.38[10]
Pyrimidine-bridged combretastatin 5A549 (Lung Cancer)Not Specified3.71[10]
Compound XVINCI-60 Subpanel5-dose assay1.17 - 18.40
Compound S29Daoy (Medulloblastoma)MTS Assay1.72[6]
Compound SI163Daoy (Medulloblastoma)MTS Assay3.5[6]
Compound S7Daoy (Medulloblastoma)MTS Assay6.24[6]
Compound 12bA549 & HCT-116Anti-proliferative0.016[11]

Table 2: Kinase Inhibitory Activity of Pyrazolopyrimidine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
ZMF-10PAK1Not Specified174[5]
13tJAK3Not Specified0.1[7]
eCF506SRCNot Specified< 0.5[9]
Compound 15CDK2/cyclin A2Not Specified61[8][12]
Compound 51BRK/PTK6Biochemical Assay3.37 ± 2.19[13]
Compound 15yTBK1Not Specified0.2[14]
D38PD-1/PD-L1 InteractionHTRF Assay9.6[15]
PhPP derivative 6Src KinaseNot Specified21,700[16]
PhPP derivative 4Src KinaseNot Specified24,700[16]
12bEGFRWTNot Specified16[11]
12bEGFRT790MNot Specified236[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell survival and proliferation.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, Caco-2, Hela, HT1080) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24-48 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolopyrimidine derivatives (e.g., ranging from 1 to 500 µM) for 48 hours.[1]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cells, such as the Daoy medulloblastoma cell line, in a 96-well plate at a density of 12,500 cells/well.[6]

  • Compound Incubation: Treat the cells with the pyrazolopyrimidine-based Src kinase inhibitors at the desired concentrations.[6]

  • MTS Reagent: Add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to the wells.

  • Incubation and Measurement: Incubate the plate and then measure the absorbance to determine the level of cell proliferation.[6]

Kinase Inhibition Assays

These assays are crucial for determining the specific molecular targets of the pyrazolopyrimidine compounds.

This type of assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., Src, CDK2/cyclin A2), a peptide substrate, and ATP (often radiolabeled, like [³²P]ATP).[6][8]

  • Inhibitor Addition: Add the pyrazolopyrimidine compound at various concentrations to the reaction mixture.

  • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

  • Detection of Phosphorylation: Measure the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated peptide on a filter and quantifying the radioactivity.[6] For luminescence-based assays, the amount of remaining ATP is measured, which is inversely proportional to kinase activity.[8]

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Mechanistic Assays

These assays provide insights into the cellular mechanisms through which the compounds exert their effects.

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazolopyrimidine derivative at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[10]

This assay is used to determine if the compound induces programmed cell death.

Protocol:

  • Cell Treatment: Treat cells with the compound of interest.

  • Staining: Stain the cells with a kit that can differentiate between viable, apoptotic, and necrotic cells, such as an Annexin V-FITC and propidium iodide (PI) kit.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.[1]

This technique is used to detect and quantify specific proteins, which can help in understanding the effect of the compound on signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the pyrazolopyrimidine compound, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of EGFR, Akt, Erk).[17]

  • Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and then add a chemiluminescent substrate to visualize the protein bands.

In Vivo Efficacy Studies

These studies are essential for evaluating the therapeutic potential of a compound in a living organism.

Protocol:

  • Animal Model: Utilize an appropriate animal model, such as a mouse model of visceral leishmaniasis or a rat adjuvant-induced arthritis model.[7][18]

  • Compound Administration: Administer the pyrazolopyrimidine compound to the animals, typically through oral dosing.[18]

  • Monitoring: Monitor the animals for signs of disease progression and any potential toxicity.

  • Efficacy Assessment: At the end of the study, assess the efficacy of the compound by measuring relevant parameters, such as parasite load in the case of leishmaniasis or paw swelling in the arthritis model.[7][18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways targeted by pyrazolopyrimidine derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Compound Synthesis (Pyrazolopyrimidine Core) cytotoxicity Cytotoxicity Assays (MTT, MTS) synthesis->cytotoxicity kinase_inhibition Kinase Inhibition Assays (Biochemical) cytotoxicity->kinase_inhibition cell_based Cell-Based Assays (Apoptosis, Cell Cycle) kinase_inhibition->cell_based western_blot Western Blot Analysis cell_based->western_blot pk_studies Pharmacokinetic Studies western_blot->pk_studies efficacy_models Efficacy Models (e.g., Xenograft) pk_studies->efficacy_models lead_optimization Lead Optimization efficacy_models->lead_optimization

Caption: General experimental workflow for the evaluation of pyrazolopyrimidine derivatives.

cdk_pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb phosphorylates S Phase S Phase CDK2->S Phase promotes Cyclin A Cyclin A Cyclin A->CDK2 E2F E2F pRb->E2F inhibits E2F->S Phase promotes G1 Phase G1 Phase G1 Phase->S Phase Cell Proliferation Cell Proliferation S Phase->Cell Proliferation Pyrazolo[4,3-d]pyrimidine\nInhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo[4,3-d]pyrimidine\nInhibitor->CDK2

Caption: Simplified CDK signaling pathway and inhibition by pyrazolopyrimidine derivatives.

src_pathway Growth Factor\nReceptor Growth Factor Receptor Src Kinase Src Kinase Growth Factor\nReceptor->Src Kinase activates Downstream\nSignaling Downstream Signaling Src Kinase->Downstream\nSignaling Cell Proliferation Cell Proliferation Downstream\nSignaling->Cell Proliferation Cell Migration Cell Migration Downstream\nSignaling->Cell Migration Angiogenesis Angiogenesis Downstream\nSignaling->Angiogenesis Pyrazolo[4,3-d]pyrimidine\nInhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo[4,3-d]pyrimidine\nInhibitor->Src Kinase

Caption: Overview of Src kinase signaling and its inhibition.

References

Molecular Docking of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of molecular docking studies conducted on 1H-Pyrazolo[4,3-d]pyrimidin-7-amine and related pyrazolopyrimidine derivatives as inhibitors of various protein kinases implicated in cancer and inflammatory diseases. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and binding mechanisms of this important class of inhibitors.

Introduction to Pyrazolopyrimidine Inhibitors

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for numerous anticancer agents.[1][2][3][4] This scaffold is considered a bioisostere of the adenine ring of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding site of various protein kinases.[2] Consequently, derivatives of pyrazolopyrimidine have been extensively investigated as inhibitors of key kinases involved in cell proliferation and signaling, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Janus Kinase 3 (JAK3).[1][3][4][5][6] Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors and guiding the design of more potent and selective drug candidates.

Experimental Protocols for Molecular Docking

The following sections detail the common methodologies employed in the molecular docking of pyrazolopyrimidine inhibitors, based on protocols described in the cited literature.

Software and Algorithms

A variety of software packages are utilized for molecular docking studies of pyrazolopyrimidine inhibitors. Commonly reported software includes:

  • Discovery Studio 4.0: Utilized for its C-Docker protocol in studies involving CDK2 inhibitors.[5]

  • AutoDock 4.2: A widely used tool for docking studies, employing a flexible ligand docking approach.[7]

  • Schrödinger Suite: This comprehensive suite is used for various computational tasks, including 3D QSAR, molecular docking (using Glide), and molecular dynamics simulations.

  • MOE (Molecular Operating Environment): Another integrated software package used for molecular modeling and drug discovery.

Protein Preparation

The preparation of the target protein structure is a critical first step for accurate molecular docking. The general workflow is as follows:

  • Structure Retrieval: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). Examples include PDB ID: 2A4L for CDK2 and PDB ID: 5Y3N for TRAP1 kinase.[5][8]

  • Preprocessing: The raw PDB file is processed to remove water molecules, co-ligands, and any other non-essential molecules.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH. Charges are then assigned to each atom.

  • Energy Minimization: The energy of the protein structure is minimized using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes and achieve a more stable conformation.

Ligand Preparation

The small molecule inhibitors (ligands) also require careful preparation:

  • Structure Generation: The 2D structures of the pyrazolopyrimidine derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their lowest energy conformation.

  • Charge and Tautomer Assignment: Appropriate charges and tautomeric states are assigned to the ligand molecules.

Docking Simulation and Analysis

The docking process involves placing the prepared ligand into the defined binding site of the protein and evaluating the binding affinity.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand in the PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm.

  • Docking Execution: The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock or the C-Docker protocol in Discovery Studio, is run to generate multiple possible binding poses of the ligand in the protein's active site.

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol) or a docking score. The poses are then ranked based on these scores.

  • Binding Mode Analysis: The top-ranked poses are visually inspected to analyze the binding mode, including key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the active site. For instance, in the case of CDK2 inhibitors, essential hydrogen bonds with the residue Leu83 are often analyzed.[5]

Quantitative Data from Docking and Biological Studies

The following tables summarize the quantitative data from various studies on this compound and related inhibitors, including their inhibitory activities against different targets and their cytotoxic effects on cancer cell lines.

Table 1: Inhibitory Activity of Pyrazolopyrimidine Derivatives against Protein Kinases
CompoundTarget KinaseIC50 (µM)Binding Energy (kcal/mol)Reference
14 CDK2/cyclin A20.057 ± 0.003-[5]
13 CDK2/cyclin A20.081 ± 0.004-[5]
15 CDK2/cyclin A20.119 ± 0.007-[5]
Sorafenib CDK2/cyclin A20.184 ± 0.01-[5]
12b EGFRWT0.016-23.67[1][3][4]
12b EGFRT790M0.236-21.66[1][3][4]
6c DDR10.044-[9]
13t JAK30.0001-[6]
15y TBK10.0002-[10]
Table 2: Cytotoxic Activity of Pyrazolopyrimidine Derivatives against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
14 MCF-70.045[5]
14 HCT-1160.006[5]
14 HepG-20.048[5]
15 MCF-70.046[5]
15 HCT-1160.007[5]
15 HepG-20.048[5]
12b A5498.21[1][3][4]
12b HCT-11619.56[1][3][4]
6c HCT-1164.00[9]
6c MDA-MB-2313.36[9]

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for molecular docking and a simplified representation of a kinase signaling pathway targeted by pyrazolopyrimidine inhibitors.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Scoring & Ranking Scoring & Ranking Molecular Docking->Scoring & Ranking Binding Mode Analysis Binding Mode Analysis Scoring & Ranking->Binding Mode Analysis Lead Optimization Lead Optimization Binding Mode Analysis->Lead Optimization

Caption: A typical workflow for molecular docking studies.

G Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR P P EGFR->P Dimerization & Autophosphorylation Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine Inhibitor->EGFR Inhibition Downstream Signaling Downstream Signaling P->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

Molecular docking has proven to be an invaluable tool in the discovery and development of this compound and related pyrazolopyrimidine derivatives as potent kinase inhibitors. The methodologies outlined in this guide, coupled with the summarized quantitative data and visual representations of workflows and pathways, provide a solid foundation for researchers in the field. Future studies will likely continue to leverage these computational approaches to design next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of cancer and other diseases.

References

Developing In Vitro Assays for 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-d]pyrimidin-7-amine scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a potent modulator of various cellular signaling pathways. Derivatives of the closely related pyrazolopyrimidine core have demonstrated significant activity as kinase inhibitors, making them a focal point in the development of targeted therapies, particularly in oncology.[1][2][3] This technical guide provides an in-depth overview of the essential in vitro assays required to characterize the biological activity of compounds based on this core structure, complete with detailed experimental protocols, data presentation standards, and visualizations of key cellular processes.

Core Concepts in Evaluating Pyrazolopyrimidine Activity

The primary mechanism of action for many pyrazolopyrimidine derivatives is the inhibition of protein kinases.[1][4] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Therefore, a robust in vitro evaluation strategy should focus on quantifying the direct interaction with kinase targets, assessing the impact on cellular viability and proliferation, and elucidating the downstream effects on signaling cascades.

Biochemical Assays: Direct Target Inhibition

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified enzyme. For this compound derivatives, kinase inhibition assays are paramount.

Kinase Inhibition Assays

These assays measure the ability of a test compound to inhibit the enzymatic activity of a specific kinase. The half-maximal inhibitory concentration (IC50) is the primary metric derived from these experiments, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Example Kinase Inhibition Data for Pyrazolopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
51 BRK/PTK6<10[5]
7n FGFR11.2[6]
7n FGFR20.7[6]
7n FGFR32.0[6]
12b EGFRWT16[7]
12b EGFRT790M236[7]
15y TBK10.2[8]
SI388 Src<50[9]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is a common method for determining kinase inhibition.

  • Reagent Preparation : Prepare a solution of the test compound at various concentrations. Prepare kinase, fluorescently labeled ATP tracer, and europium-labeled anti-tag antibody solutions in the appropriate assay buffer.

  • Assay Plate Preparation : Add the kinase and test compound to a 384-well plate and incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection : Add a mixture of the tracer and antibody to each well.

  • Signal Measurement : After another incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis : Calculate the percent inhibition based on controls and plot the data to determine the IC50 value.

Cell-Based Assays: Cellular Effects and Pathway Analysis

Cell-based assays are crucial for understanding the effects of a compound in a more biologically relevant context. These assays can confirm that the compound is cell-permeable and active in a cellular environment.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of a compound on cell survival and growth. The half-maximal growth inhibition (GI50) or cytotoxic concentration (IC50) are key readouts.

Table 2: Example Cell-Based Activity of Pyrazolopyrimidine Derivatives

Compound IDCell LineAssay TypeGI50/IC50 (µM)Reference
5, 7 MultipleMTTMicromolar[2]
12b A549MTT8.21[7][10]
12b HCT-116MTT19.56[7][10]
7d OVCAR-4SRB1.74[11]
7d NCI-H460SRB4.44[11]
15 & 16 NCI-60 PanelSRB0.018 - 9.98[12]
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blotting for Target Engagement and Downstream Signaling

Western blotting is a key technique to confirm that the compound inhibits the intended target within the cell and to investigate the downstream consequences of this inhibition.

Experimental Protocol: Western Blot Analysis
  • Cell Lysis : Treat cells with the test compound, then lyse the cells to extract proteins.

  • Protein Quantification : Determine the protein concentration of the lysates.

  • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors.

  • Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis : Quantify the band intensities to determine the change in protein phosphorylation.

Visualizing Cellular Pathways and Experimental Workflows

Diagrams are essential for illustrating the complex relationships in signaling pathways and for outlining experimental procedures.

G FGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR PLCg PLCg FGFR->PLCg Activates Erk Erk FGFR->Erk Activates MAPK_Pathway MAPK Pathway Erk->MAPK_Pathway Pyrazolopyrimidine Pyrazolopyrimidine Pyrazolopyrimidine->FGFR Inhibits

Caption: Inhibition of the FGFR signaling cascade by a pyrazolopyrimidine derivative.

G In Vitro Assay Workflow Start Start Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT, GI50) Biochemical_Assay->Cell_Viability_Assay Target_Engagement Western Blot (Phospho-protein levels) Cell_Viability_Assay->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization

Caption: A typical workflow for the in vitro evaluation of pyrazolopyrimidine compounds.

Conclusion

The in vitro evaluation of this compound derivatives requires a multi-faceted approach. By combining direct enzyme inhibition assays with a suite of cell-based experiments, researchers can build a comprehensive profile of a compound's activity. This systematic approach is essential for identifying promising lead candidates for further development in the quest for novel targeted therapies. The detailed protocols and structured data presentation outlined in this guide provide a framework for the rigorous and reproducible assessment of this important class of molecules.

References

Application of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine and Its Isomers in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the pyrazolopyrimidine scaffold, with a specific focus on the 1H-Pyrazolo[4,3-d]pyrimidin-7-amine core and its more extensively researched isomer, 1H-Pyrazolo[3,4-d]pyrimidine, in the context of cancer cell line studies. This document summarizes quantitative data on their anticancer activity, details common experimental protocols, and visualizes the key signaling pathways and workflows involved in their evaluation.

A Note on Isomerism: The core structure this compound is a structural isomer of the more commonly studied 1H-Pyrazolo[3,4-d]pyrimidine derivatives. The key difference lies in the arrangement of nitrogen and carbon atoms within the fused pyrazole and pyrimidine rings. This subtle structural change significantly impacts the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. Due to a greater abundance of published research on the [3,4-d] scaffold, this guide will primarily focus on this class of compounds while including all available data on the [4,3-d] isomer to provide a comprehensive picture of the pyrazolopyrimidine class in oncology research.

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the 1H-Pyrazolo[3,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Their structural similarity to adenine, a key component of ATP, allows them to act as competitive inhibitors in the ATP-binding pocket of these essential enzymes.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant body of research has focused on designing 1H-Pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2] This includes activity against wild-type EGFR and clinically relevant mutant forms, such as EGFRT790M, which is a common mechanism of resistance to first-generation EGFR inhibitors.[2] By blocking the kinase activity of EGFR, these compounds effectively inhibit downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are central to regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway inhibition.
Diverse Kinase Targets

The versatility of the pyrazolopyrimidine scaffold has enabled the development of inhibitors for a wide range of other kinases implicated in cancer progression:

  • Breast Tumor Kinase (BRK/PTK6): Specific inhibitors based on this scaffold have demonstrated anti-metastatic potential by targeting BRK.[3]

  • P21-activated kinase 1 (PAK1): Novel 1H-Pyrazolo[3,4-d]pyrimidine derivatives have been shown to trigger cancer cell apoptosis, induce endoplasmic reticulum (ER) stress, and reduce cell migration through PAK1 inhibition.[4]

  • Discoidin Domain Receptor 1 (DDR1): Derivatives have been developed that potently inhibit DDR1, a receptor tyrosine kinase involved in collagen-mediated signaling that promotes tumor growth and metastasis.[5]

  • Janus Kinase 3 (JAK3): Highly selective JAK3 inhibitors have been synthesized, showing potential for treating autoimmune disorders and certain hematological malignancies.

Kinase_Targets Core 1H-Pyrazolo[3,4-d]pyrimidine Scaffold EGFR EGFR Core->EGFR Inhibits BRK BRK/PTK6 Core->BRK Inhibits PAK1 PAK1 Core->PAK1 Inhibits DDR1 DDR1 Core->DDR1 Inhibits JAK3 JAK3 Core->JAK3 Inhibits Other Other Kinases (Src, Abl, CDK) Core->Other Inhibits

Molecular targets of the pyrazolopyrimidine scaffold.

Data Presentation: In Vitro Anticancer Activity

The following tables provide a consolidated summary of the in vitro anticancer activity, reported as IC50 values (the concentration required to inhibit 50% of cell growth), for various pyrazolopyrimidine derivatives against a panel of human cancer cell lines.

Table 1: Activity of 1H-Pyrazolo[4,3-d]pyrimidine Analogues

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
5e 7402Human Hepatoma4.55[6]
7221Human Hepatoma6.28[6]

Table 2: Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Target(s)Reference
12b A549Lung Carcinoma8.21EGFR[2]
HCT-116Colorectal Carcinoma19.56EGFR[2]
ZMF-10 MDA-MB-231Breast Adenocarcinoma3.48PAK1[4]
6c HCT-116Colorectal Carcinoma4.00DDR1[5]
MDA-MB-231Breast Adenocarcinoma3.36DDR1[5]
10e MCF-7Breast Adenocarcinoma11Not Specified[7][8]
7 MCF-7Breast Adenocarcinoma14Not Specified[7]
1d MCF-7Breast Adenocarcinoma1.74Not Specified[9]
VIIa Various (57 lines)Multiple0.326 - 4.31Not Specified[1]

Disclaimer: This is a representative selection of data from the cited literature. For a comprehensive list of all tested compounds and their activities, please refer to the original publications.

Experimental Protocols

The preclinical evaluation of novel pyrazolopyrimidine derivatives relies on a standardized set of in vitro assays to quantify their anticancer efficacy and elucidate their mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT assay is a cornerstone colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are plated in 96-well microtiter plates at a predetermined density (e.g., 5,000 cells per well) and are allowed to adhere and resume growth for 24 hours.

  • Compound Treatment: The adhered cells are then exposed to a range of concentrations of the pyrazolopyrimidine derivatives, typically in a serial dilution format, for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.

  • Solubilization: A solubilizing agent, most commonly dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution, which is directly proportional to the number of viable cells, is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The data is used to generate a dose-response curve, from which the IC50 value is calculated.[9]

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with pyrazolopyrimidine derivatives (varying conc.) seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add DMSO to dissolve formazan incubate2->solubilize read Read absorbance solubilize->read calculate Calculate IC50 values read->calculate end End calculate->end

Workflow for a typical MTT cell viability assay.
Cell Cycle Analysis via Flow Cytometry

This technique is employed to ascertain whether a compound induces cell cycle arrest.

  • Treatment: Cancer cells are treated with the test compound, typically at its predetermined IC50 concentration, for a set time (e.g., 24 or 48 hours).

  • Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed using a permeabilizing agent like cold 70% ethanol, which preserves the cellular structure while allowing dyes to enter.

  • Staining: The fixed cells are treated with RNase to prevent staining of double-stranded RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is analyzed as they pass through a laser beam in a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a specific phase compared to untreated controls indicates a compound-induced cell cycle arrest.[2]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, thereby quantifying the induction of apoptosis.

  • Treatment: Cells are exposed to the test compound for a duration known to induce cell death.

  • Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: The cells are resuspended in a specialized binding buffer and co-stained with two fluorescent probes:

    • Annexin V-FITC: This protein has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

    • Propidium Iodide (PI): This dye can only enter cells that have lost their membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cell population is analyzed by flow cytometry, which can distinguish four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). This allows for the precise quantification of apoptosis induction.[2]

Conclusion and Future Outlook

The this compound core and, more prominently, its 1H-Pyrazolo[3,4-d]pyrimidine isomer, constitute a highly "privileged" scaffold in modern medicinal chemistry for the development of targeted anticancer agents. Compounds built around this framework have demonstrated significant potential by inhibiting a wide array of oncogenic kinases. This inhibition leads to downstream effects such as the suppression of cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest across a diverse range of cancer cell lines.

The chemical tractability of the pyrazolopyrimidine scaffold allows for extensive modification, which has been successfully exploited to generate potent and highly selective kinase inhibitors. While the vast majority of published research has concentrated on the [3,4-d] isomer, the data clearly indicates that the broader pyrazolopyrimidine class holds considerable promise for the future of cancer therapeutics. Further exploration into the less-studied [4,3-d] isomers and other structural variants is a compelling research direction that may uncover novel structure-activity relationships and lead to the development of next-generation anticancer drugs.

References

A Technical Guide to Utilizing 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Scaffolds as Chemical Probes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biochemical properties, and application of compounds based on the 1H-pyrazolo[4,3-d]pyrimidine core, with a specific focus on its 7-amino derivatives, as chemical probes for various biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Introduction to Pyrazolo[4,3-d]pyrimidines

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as an ATP-competitive inhibitor. Its structural similarity to adenine allows it to effectively target the ATP-binding sites of numerous enzymes, particularly kinases. This characteristic has led to the development of a multitude of derivatives with potent inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases. This guide focuses on the 7-amino substituted pyrazolo[4,3-d]pyrimidines and related isomers, which have demonstrated significant potential as selective chemical probes.

Synthesis Protocols

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives can be achieved through various chemical routes. A common strategy involves the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring.

General Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

A prevalent method for synthesizing the isomeric 1H-pyrazolo[3,4-d]pyrimidine core, which shares significant biological relevance, is outlined below. This multi-step synthesis begins with the cyclization of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine to form a pyrazole intermediate. Subsequent cyclization with formamide, followed by chlorination and nucleophilic substitution, yields the desired amino-substituted pyrazolopyrimidine.

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine is refluxed in ethanol.

Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one The resulting aminopyrazole is heated in formamide.

Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine The pyrazolopyrimidinone is chlorinated using phosphorus oxychloride (POCl₃).[1]

Step 4: Synthesis of N-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amines The chloro-substituted intermediate is reacted with a desired amine via nucleophilic aromatic substitution to yield the final product.[2][3]

A detailed experimental protocol for a similar synthesis is described in the "Experimental Protocols" section.

Quantitative Data: Biological Activity

The following tables summarize the inhibitory activities of various 1H-pyrazolo[4,3-d]pyrimidin-7-amine and related pyrazolopyrimidine derivatives against different biological targets.

Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR)
CompoundTargetIC₅₀ (µM)Cell LineReference
12b EGFRWT0.016-[4][5]
12b EGFRT790M0.236-[4][5]
8 A549PotentA549[4]
10 A549PotentA549[4]
12a A549PotentA549[4]
12b A5498.21A549[4]
12b HCT-11619.56HCT-116[4]
Table 2: Inhibition of Discoidin Domain Receptor 1 (DDR1)
CompoundTargetIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
6c DDR144HCT-1164.00[6]
6c DDR144MDA-MB-2313.36[6]
Table 3: Inhibition of Janus Kinase 3 (JAK3)
CompoundTargetIC₅₀ (nM)Reference
13t JAK30.1[7]
Table 4: Inhibition of Dihydrofolate Reductase (DHFR)
CompoundTargetIC₅₀ (µM)Reference
7c DHFR< 1[1]
7d DHFR< 1[1]
7f DHFR< 1[1]
7i DHFR< 1[1]
7j DHFR< 1[1]
7l DHFR< 1[1]
Methotrexate DHFR5.61[1]
Table 5: Inhibition of TANK-Binding Kinase 1 (TBK1)
CompoundTargetIC₅₀ (nM)Reference
15y TBK10.2[8]
BX795 TBK17.1[8]
MRT67307 TBK128.7[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving pyrazolopyrimidine derivatives.

Synthesis of 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid

This protocol describes the synthesis of a key intermediate for generating a library of DHFR inhibitors.[1]

  • Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4): Compound 3 (1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is chlorinated using phosphorous oxychloride (POCl₃) by heating at 106°C for 6 hours.

  • Reaction with 4-aminobenzoic acid: A mixture of compound 4 and 4-aminobenzoic acid in isopropanol is heated for 16-18 hours.

  • Work-up: After cooling, the precipitate is filtered, washed, and dried to yield the product.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol can be adapted for various kinases like EGFR, DDR1, and JAK3.

  • Reagents: Kinase enzyme, substrate (e.g., a peptide), ATP, and the test compound (pyrazolo[4,3-d]pyrimidine derivative).

  • Procedure: The kinase, substrate, and test compound are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ADP produced.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolopyrimidine derivative for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the effect of a compound on the cell cycle progression.[1]

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content.

Signaling Pathways and Mechanisms of Action

The versatility of the pyrazolo[4,3-d]pyrimidine scaffold allows it to modulate a variety of signaling pathways critical in disease pathogenesis.

EGFR Signaling Pathway

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been shown to be potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[4][5] By blocking the ATP-binding site of the EGFR kinase domain, these compounds inhibit its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Probe 1H-Pyrazolo[4,3-d] pyrimidin-7-amine Probe Probe->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 STAT STAT JAK3->STAT P Cytokine Cytokine Cytokine->CytokineReceptor Probe 1H-Pyrazolo[4,3-d] pyrimidin-7-amine Probe Probe->JAK3 STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer GeneTranscription Gene Transcription (Inflammation) STAT_dimer->GeneTranscription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 ARE ARE Nrf2->ARE Probe 1H-Pyrazolo[4,3-d] pyrimidin-7-amine Probe Probe->Keap1 Keap1_Nrf2->Nrf2 release Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

A Technical Guide to the Solid-Phase Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, constituting the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purine has made it a valuable template for the design of kinase inhibitors and other targeted therapies. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of these compounds, facilitating structure-activity relationship (SAR) studies and accelerating the drug discovery process. This technical guide provides an in-depth overview of the solid-phase synthesis of 1H-pyrazolo[3,4-d]pyrimidines, detailing established experimental protocols, presenting quantitative data, and illustrating relevant biological pathways.

Core Synthetic Strategies on Solid Support

Two primary strategies have emerged for the efficient solid-phase synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core: a traceless approach utilizing an Aza-Wittig/electrocyclic ring closure reaction on Rink Amide resin, and a multi-step sequence on Merrifield resin.

Aza-Wittig/Electrocyclic Ring Closure on Rink Amide Resin

This elegant and convergent strategy allows for the rapid assembly of the pyrazolo[3,4-d]pyrimidine core with the introduction of diversity at two key positions. The synthesis commences with the immobilization of a pyrazole carboxylic acid precursor onto the Rink Amide resin. Subsequent reaction with a primary amine forms a resin-bound imine. The key transformation involves an Aza-Wittig reaction with an isocyanate, followed by an electrocyclic ring closure to furnish the desired heterocyclic system. A final cleavage step releases the target compounds from the solid support.[1]

Experimental Workflow: Aza-Wittig/Electrocyclic Ring Closure

G cluster_resin Solid Support (Rink Amide Resin) cluster_solution Solution Phase Resin Resin Resin_Attached_Precursor Immobilized Pyrazole Precursor Resin->Resin_Attached_Precursor Resin_Imine Resin-Bound Imine Resin_Attached_Precursor->Resin_Imine + R'-NH2 Resin_Pyrazolopyrimidine Resin-Bound Pyrazolo[3,4-d]pyrimidine Resin_Imine->Resin_Pyrazolopyrimidine + R''-NCO (Aza-Wittig/ Electrocyclization) Final_Product 1H-Pyrazolo[3,4-d]pyrimidine Resin_Pyrazolopyrimidine->Final_Product Cleavage (TFA) Pyrazole_Acid Pyrazole Carboxylic Acid Pyrazole_Acid->Resin Immobilization Primary_Amine R'-NH2 Isocyanate R''-NCO

Caption: Workflow for the solid-phase synthesis of 1H-pyrazolo[3,4-d]pyrimidines via the Aza-Wittig/electrocyclic ring closure strategy.

Detailed Experimental Protocol: Aza-Wittig/Electrocyclic Ring Closure

  • Step 1: Immobilization of Pyrazole Precursor

    • Swell Rink Amide resin in N,N-dimethylformamide (DMF).

    • Activate the pyrazole carboxylic acid precursor (e.g., 4-formyl-1-phenyl-1H-pyrazole-5-carboxylic acid) with a suitable coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated acid to the swollen resin and agitate at room temperature until coupling is complete (monitor by Kaiser test).

    • Wash the resin extensively with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Step 2: Imine Formation

    • Swell the resin-bound pyrazole precursor in a solution of trimethyl orthoformate.

    • Add the desired primary amine and a catalytic amount of a Lewis acid (e.g., scandium(III) triflate).

    • Agitate the mixture at room temperature until imine formation is complete.

    • Wash the resin with DMF, DCM, and methanol, and dry.

  • Step 3: Aza-Wittig/Electrocyclic Ring Closure

    • Swell the resin-bound imine in anhydrous tetrahydrofuran (THF).

    • Add a solution of triphenylphosphine and the desired isocyanate in THF.

    • Heat the reaction mixture under inert atmosphere until the reaction is complete.

    • Wash the resin with THF, DMF, DCM, and methanol, and dry.

  • Step 4: Cleavage

    • Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Purify the product by preparative high-performance liquid chromatography (HPLC).

Quantitative Data: Aza-Wittig Synthesis

The yields of the final 1H-pyrazolo[3,4-d]pyrimidine products are dependent on the nature of the primary amine and isocyanate building blocks used.

CompoundR' (from Amine)R'' (from Isocyanate)Overall Yield (%)Purity (%)
1a 4-MethoxyphenylPhenyl60>95
1b 4-MethylphenylPhenyl67>95
1c 4-ChlorophenylPhenyl9.6>95
1d BenzylPhenyl75>95
1e Phenyl4-Fluorophenyl15>95
1f 4-Methoxyphenyl4-Fluorophenyl7>95

Data adapted from Liao, Y. et al. Tetrahedron Lett. 2013, 54 (50), 6855–6857.[1]

Multi-Step Synthesis on Merrifield Resin

An alternative approach involves the construction of the pyrazolo[3,4-d]pyrimidine ring system on a Merrifield resin. This method is particularly useful for the synthesis of amino-substituted derivatives. The synthesis typically begins with the attachment of a suitable pyrazole building block to the resin, followed by a sequence of reactions including reductive amination, substitution, and intramolecular cyclization to form the fused pyrimidine ring.[2]

Experimental Workflow: Merrifield Resin Synthesis

G cluster_resin Solid Support (Merrifield Resin) cluster_solution Solution Phase Resin Resin Resin_Attached_Pyrazole Immobilized Pyrazole Resin->Resin_Attached_Pyrazole Resin_Amine Resin-Bound Amine Resin_Attached_Pyrazole->Resin_Amine + R'CHO / R'COR'' + Reducing Agent (Reductive Amination) Resin_Substituted Substituted Intermediate Resin_Amine->Resin_Substituted + Electrophile (Substitution) Resin_Pyrazolopyrimidine Resin-Bound Pyrazolo[3,4-d]pyrimidine Resin_Substituted->Resin_Pyrazolopyrimidine Intramolecular Cyclization Final_Product Amino-Substituted 1H-Pyrazolo[3,4-d]pyrimidine Resin_Pyrazolopyrimidine->Final_Product Cleavage (TFA) Pyrazole_Precursor Pyrazole Building Block Pyrazole_Precursor->Resin Attachment Aldehyde_Ketone R'CHO / R'COR'' Reducing_Agent Reducing Agent Electrophile Electrophile

Caption: Workflow for the solid-phase synthesis of amino-substituted 1H-pyrazolo[3,4-d]pyrimidines on Merrifield resin.

Detailed Experimental Protocol: Merrifield Resin Synthesis

  • Step 1: Attachment of Pyrazole Building Block

    • Swell Merrifield resin in DMF.

    • React the resin with a suitable pyrazole precursor containing a nucleophilic group (e.g., a hydroxyl or amino group) in the presence of a base such as sodium hydride or potassium carbonate.

    • Wash the resin thoroughly and dry.

  • Step 2: Reductive Amination

    • Swell the resin in a suitable solvent (e.g., 1% acetic acid in DMF).

    • Add the desired aldehyde or ketone and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    • Agitate the mixture at room temperature until the reaction is complete.

    • Wash the resin and dry.

  • Step 3: Substitution

    • Treat the resin-bound amine with an appropriate electrophile (e.g., an acyl chloride or a sulfonyl chloride) in the presence of a base.

    • Monitor the reaction for completion.

    • Wash the resin and dry.

  • Step 4: Intramolecular Cyclization

    • Induce intramolecular cyclization to form the pyrimidine ring. This can be achieved by heating the resin in a high-boiling point solvent or by treating it with a specific reagent to promote ring closure.

    • Wash the resin and dry.

  • Step 5: Cleavage

    • Cleave the final product from the resin using a strong acid such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[2]

    • Isolate and purify the product as described previously.

Quantitative Data: Merrifield Resin Synthesis

Quantitative data for this multi-step synthesis is highly dependent on the specific building blocks and reaction conditions employed at each stage. Researchers can expect moderate to good overall yields, typically in the range of 20-60%, with purities generally exceeding 90% after HPLC purification.

Biological Significance and Signaling Pathways

Many 1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit potent biological activity by targeting and inhibiting various protein kinases that are crucial for cell signaling, proliferation, and survival. Understanding these pathways is essential for the rational design of new therapeutic agents.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, migration, and survival. Aberrant Src activity is frequently observed in various cancers. 1H-Pyrazolo[3,4-d]pyrimidines can act as ATP-competitive inhibitors of Src, blocking its downstream signaling cascades.

G Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Pyrazolopyrimidine 1H-Pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine->Src Inhibition Cell_Migration Cell Migration FAK->Cell_Migration Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival STAT3->Cell_Proliferation

Caption: Inhibition of the Src kinase signaling pathway by 1H-pyrazolo[3,4-d]pyrimidines.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy to cut off the blood supply to tumors. Certain 1H-pyrazolo[3,4-d]pyrimidines have been shown to be potent inhibitors of VEGFR-2.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Pyrazolopyrimidine 1H-Pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Endothelial_Cell_Proliferation Endothelial Cell Proliferation PKC->Endothelial_Cell_Proliferation Vascular_Permeability Vascular Permeability PKC->Vascular_Permeability Cell_Survival Cell Survival Akt->Cell_Survival Raf_MEK_ERK->Endothelial_Cell_Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by 1H-pyrazolo[3,4-d]pyrimidines, leading to anti-angiogenic effects.[3]

CDK2/Cyclin E Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a critical regulator of the G1/S phase transition of the cell cycle. Dysregulation of this complex is a hallmark of many cancers. 1H-Pyrazolo[3,4-d]pyrimidines can inhibit CDK2, leading to cell cycle arrest and apoptosis.

G Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D/CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylation E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry Pyrazolopyrimidine 1H-Pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine->CyclinE_CDK2 Inhibition G1_S_Arrest G1/S Arrest Pyrazolopyrimidine->G1_S_Arrest

Caption: Inhibition of the CDK2/Cyclin E complex by 1H-pyrazolo[3,4-d]pyrimidines, resulting in cell cycle arrest at the G1/S transition.[4]

Conclusion

The solid-phase synthesis of 1H-pyrazolo[3,4-d]pyrimidines provides a robust and efficient platform for the generation of diverse chemical libraries for drug discovery. The Aza-Wittig/electrocyclic ring closure and the multi-step synthesis on Merrifield resin are two powerful strategies that enable the exploration of the chemical space around this important scaffold. A thorough understanding of the underlying synthetic methodologies and the biological pathways targeted by these compounds will continue to drive the development of novel and effective therapeutics based on the 1H-pyrazolo[3,4-d]pyrimidine core.

References

In-Depth Technical Guide: Kinase Inhibition Assay Protocol for Pyrazolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protocols and methodologies for evaluating the inhibitory activity of pyrazolopyrimidine derivatives against protein kinases. Pyrazolopyrimidines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including their role as potent kinase inhibitors in targeted cancer therapy.[1][2] This document outlines both biochemical and cell-based assays, data analysis techniques, and visual representations of key experimental workflows and signaling pathways.

Introduction to Pyrazolopyrimidine-Based Kinase Inhibitors

Protein kinases are pivotal enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1] Pyrazolopyrimidine scaffolds are structurally similar to the adenine base of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases and inhibit their function.[2][3][4] This guide details the experimental procedures to quantify the inhibitory potency of these derivatives.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme. These assays measure the reduction in kinase activity in the presence of the test compound. A common approach is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[5]

Principle of the Luminescence-Based Assay

The core principle of this assay is to measure the activity of a kinase by quantifying the consumption of ATP.[5] A lower kinase activity results in more ATP remaining in the solution. This remaining ATP is then used in a subsequent reaction catalyzed by a luciferase to produce a luminescent signal. Therefore, a high luminescent signal corresponds to strong inhibition of the kinase.[5]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening.

Materials:

  • Recombinant full-length target kinase enzyme (e.g., JAK2, Src)[5]

  • Specific peptide substrate for the kinase[5][6]

  • Adenosine triphosphate (ATP)[5][6]

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]

  • Pyrazolopyrimidine test compounds dissolved in DMSO[5][6]

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[5]

  • White, flat-bottom 384-well assay plates[5]

  • Multichannel pipettor, plate shaker, and a luminescence plate reader[5]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolopyrimidine derivatives in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[5][6]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a known positive control inhibitor to the appropriate wells of the 384-well plate.[5]

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the target kinase enzyme, and the specific peptide substrate. The concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[5]

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. A "no kinase" control, containing the reaction mixture without the enzyme, should be included to represent 100% inhibition.[5]

  • Incubation: Gently mix the plate on a plate shaker and incubate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.[5][6]

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the generation of a luminescent signal.[5]

  • Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal, and then measure the luminescence intensity of each well using a plate reader.[5]

Experimental Workflow Diagram

G Biochemical Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound_prep Prepare Serial Dilution of Pyrazolopyrimidine Derivatives plate_prep Dispense Compounds into 384-Well Plate compound_prep->plate_prep reaction_init Initiate Kinase Reaction by Adding Master Mix plate_prep->reaction_init kinase_mix Prepare Kinase Reaction Master Mix kinase_mix->reaction_init incubation Incubate at Room Temperature (e.g., 60 min) reaction_init->incubation add_reagent Add ATP Detection Reagent to Stop Reaction incubation->add_reagent measure_lum Measure Luminescence with Plate Reader add_reagent->measure_lum data_analysis Calculate Percent Inhibition and Determine IC50 measure_lum->data_analysis

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for evaluating the efficacy of an inhibitor within a physiological context. These assays measure the effect of the compound on cellular processes that are dependent on the target kinase's activity, such as cell proliferation and survival.[6]

Principle of the Cell Proliferation Assay

A common method to assess the cellular activity of a kinase inhibitor is to measure its effect on the proliferation of cancer cell lines that are known to be dependent on the target kinase's signaling pathway.[6] A reduction in cell viability or proliferation indicates that the compound is effectively inhibiting the kinase within the cellular environment.

Experimental Protocol: Cell Proliferation Assay

This protocol outlines a typical cell proliferation assay using a reagent such as CellTiter-Glo®, which measures the number of viable cells in culture based on quantitation of the ATP present.

Materials:

  • Human cancer cell line with known dependence on the target kinase (e.g., MCF7, K562).[6][7]

  • Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[6][7]

  • Pyrazolopyrimidine test compounds dissolved in DMSO.[6]

  • Cell proliferation reagent (e.g., CellTiter-Glo®).[6]

  • 96-well clear-bottom cell culture plates.[6]

  • Luminometer.[6]

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[6][7]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include DMSO-only treated wells as a negative control.[6]

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[6]

  • Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Acquisition: Measure the luminescence using a luminometer.

Experimental Workflow Diagram

G Cell-Based Proliferation Assay Workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition cell_seeding Seed Cancer Cells in 96-Well Plate overnight_incubation Allow Cells to Attach Overnight cell_seeding->overnight_incubation compound_addition Treat Cells with Serial Dilutions of Pyrazolopyrimidine Derivatives overnight_incubation->compound_addition long_incubation Incubate for an Extended Period (e.g., 72 hours) compound_addition->long_incubation add_reagent Add Cell Proliferation Reagent (e.g., CellTiter-Glo®) long_incubation->add_reagent measure_lum Measure Luminescence add_reagent->measure_lum data_analysis Calculate Percent Viability and Determine EC50 measure_lum->data_analysis

Caption: Workflow for a cell-based proliferation assay to determine inhibitor efficacy.

Data Analysis and Presentation

Calculation of IC50 and EC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a biochemical process by 50%.[8] The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response in a cell-based assay.[6]

Calculation Steps:

  • Calculate Percent Inhibition/Viability:

    • For biochemical assays, calculate the percent inhibition for each compound concentration relative to the high (vehicle control) and low (no kinase) controls.[5]

    • For cell-based assays, calculate the percent cell viability for each concentration relative to the vehicle control.[7]

  • Data Plotting: Plot the percent inhibition or viability against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 or EC50 value.[7]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyrazolopyrimidine derivatives against different kinases and cancer cell lines, as reported in the literature.

Table 1: Biochemical Inhibitory Activity of Pyrazolopyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 50PI3Kα2.6[2][4]
Compound 12BTK4.2[4]
Compound 13BTK11.1[4]
Compound 4EGFR54[9]
Compound 16EGFR34[9]
eCF506SRC< 0.5[10]
Compound 37TrkA2.4[11]
Compound 37TrkC0.2[11]
Compound 42TrkA87[11]

Table 2: Cellular Activity of Pyrazolopyrimidine Derivatives

CompoundCell LineEC50 (µM)Reference
Compound 22Breast, Liver, Lung Cancer Cells< 10[2]
Compound 7jMCF712[10]
Compound 7kMCF712[10]
B8U8715.9[12]
B8T9814.8[12]
B63U872.71[12]
B63T982.54[12]
Compound 5dHCT-1169.87[13]
Compound 5eHCT-1168.15[13]

Signaling Pathway Visualization

Pyrazolopyrimidine derivatives often target kinases involved in critical signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which can be inhibited by these compounds.

Generic RTK Signaling Pathway

G Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos Phosphorylation PI3K PI3K RTK->PI3K Phosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Responses Cell Proliferation, Survival, Differentiation Gene_Expression->Cellular_Responses Ligand Ligand (Growth Factor) Ligand->RTK Pyrazolo_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolo_Inhibitor->RTK Inhibition Pyrazolo_Inhibitor->PI3K Inhibition

Caption: Simplified RTK signaling pathway and points of inhibition by pyrazolopyrimidine derivatives.

This guide provides a foundational framework for the in vitro and in-cell evaluation of pyrazolopyrimidine-based kinase inhibitors. The detailed protocols and data presentation formats are intended to support researchers in the systematic assessment of these promising therapeutic compounds.

References

3D-QSAR Modeling of 1H-Pyrazolo[3,4-d]pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine and serving as a core component in numerous kinase inhibitors.[1] Its derivatives have been extensively explored for their therapeutic potential, particularly as anticancer agents targeting a variety of protein kinases such as Glycogen Synthase Kinase-3 (GSK-3), IL-2 inducible tyrosine kinase (Itk), TRAP1, Src, Abl, and Epidermal Growth Factor Receptor (EGFR).[2][3][4][5][6][7] Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has emerged as a powerful computational tool to understand the intricate relationship between the three-dimensional structure of these compounds and their biological activity, thereby guiding the design of more potent and selective inhibitors.

This technical guide provides an in-depth overview of 3D-QSAR modeling for 1H-Pyrazolo[3,4-d]pyrimidine compounds, summarizing key quantitative data, detailing experimental protocols from cited studies, and visualizing the underlying workflows and concepts.

Core Concepts in 3D-QSAR Modeling

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized to derive correlations between the steric and electrostatic fields of a set of aligned molecules and their observed biological activities. These models generate contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity, thus providing crucial insights for lead optimization.

Quantitative Data Summary

The following tables summarize the statistical results of various 3D-QSAR studies performed on 1H-Pyrazolo[3,4-d]pyrimidine derivatives targeting different kinases. These parameters are crucial for assessing the robustness, predictive power, and statistical significance of the generated models.

Table 1: CoMFA and CoMSIA Statistical Data for 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Target Kinase3D-QSAR Modelq² (LOO)r² (non-validated)r²pred (external validation)Reference
GSK-3βCoMFA0.530.980.47[2]
CoMSIA0.480.920.48[2]
IL-2 ItkAtom-based0.5410.9870.944[3]
TRAP1Atom-based0.570.96-[4][8]
TgCDPK1CoMFA0.6660.9680.745
SrcCoMFA0.5810.9700.635
SrcCoMFA0.8560.9660.872[5]
CoMSIA0.8770.9790.865[5]
AblCoMFA0.8690.9740.876[5]
CoMSIA0.8850.9820.867[5]
  • q² (Leave-One-Out): A measure of the internal predictive ability of the model.

  • r²: The coefficient of determination for the non-cross-validated model.

  • r²pred: The predictive capability of the model on an external test set.

Experimental Protocols

The successful development of a 3D-QSAR model hinges on a series of well-defined experimental and computational steps. The following section details the typical methodologies employed in the 3D-QSAR modeling of 1H-Pyrazolo[3,4-d]pyrimidine compounds.

Dataset Collection and Preparation

A crucial first step is the compilation of a dataset of 1H-Pyrazolo[3,4-d]pyrimidine derivatives with their corresponding biological activities (e.g., IC50 values) against a specific target. The IC50 values are typically converted to their logarithmic scale (pIC50) for QSAR analysis.[4] The dataset is then divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.[4] This division is often done in a 7:3 or 3:1 ratio.[4]

Molecular Modeling and Alignment

The three-dimensional structures of the compounds in the dataset are sketched and optimized.[4] A common core structure is identified, and the molecules are aligned based on this common scaffold.[4] In some studies, a docking-based alignment is employed, where the most active molecule is docked into the active site of the target protein, and its docked conformation serves as a template for aligning the other molecules.[2]

3D-QSAR Model Generation

Software packages like SYBYL or Schrödinger Maestro are commonly used for generating CoMFA and CoMSIA models.[4]

  • CoMFA: Calculates steric and electrostatic fields around the aligned molecules.

  • CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Partial Least Squares (PLS) analysis is then used to derive a linear correlation between the calculated fields (independent variables) and the biological activities (dependent variable).[4]

Model Validation

The generated 3D-QSAR models are rigorously validated to ensure their statistical significance and predictive ability.

  • Internal Validation: Leave-One-Out (LOO) cross-validation is a common method where one molecule is removed from the training set, the model is rebuilt, and the activity of the removed molecule is predicted.[2][8] This process is repeated for all molecules in the training set to calculate the q² value.

  • External Validation: The predictive power of the model is assessed using an external test set of molecules that were not used in the model generation. The predictive r² (r²pred) is calculated based on the correlation between the experimental and predicted activities of the test set compounds.[2]

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the 3D-QSAR modeling process for 1H-Pyrazolo[3,4-d]pyrimidine compounds.

experimental_workflow cluster_data_prep Data Preparation cluster_modeling Molecular Modeling cluster_qsar 3D-QSAR Model Generation cluster_validation Model Validation & Application DataCollection Dataset Collection (Pyrazolopyrimidine Derivatives & IC50) pIC50_Conversion IC50 to pIC50 Conversion DataCollection->pIC50_Conversion Dataset_Split Dataset Splitting (Training & Test Sets) pIC50_Conversion->Dataset_Split Structure_Generation 3D Structure Generation Dataset_Split->Structure_Generation Energy_Minimization Energy Minimization Structure_Generation->Energy_Minimization Alignment Molecular Alignment (Template-based or Docking-based) Energy_Minimization->Alignment CoMFA_Field CoMFA Field Calculation (Steric, Electrostatic) Alignment->CoMFA_Field CoMSIA_Field CoMSIA Field Calculation (Steric, Electrostatic, Hydrophobic, H-bond) Alignment->CoMSIA_Field PLS_Analysis PLS Analysis CoMFA_Field->PLS_Analysis CoMSIA_Field->PLS_Analysis Internal_Validation Internal Validation (Leave-One-Out Cross-Validation) PLS_Analysis->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Contour_Map_Analysis Contour Map Analysis External_Validation->Contour_Map_Analysis New_Compound_Design Design of New Compounds Contour_Map_Analysis->New_Compound_Design

Figure 1: A generalized workflow for 3D-QSAR modeling of 1H-Pyrazolo[3,4-d]pyrimidine compounds.

logical_relationship Compound_Structure Compound 3D Structure Molecular_Fields Molecular Fields (Steric, Electrostatic, etc.) Compound_Structure->Molecular_Fields influences Biological_Activity Biological Activity (pIC50) Molecular_Fields->Biological_Activity correlates with QSAR_Model 3D-QSAR Model (PLS Equation) Molecular_Fields->QSAR_Model are inputs to Biological_Activity->QSAR_Model is modeled by Predictive_Insights Predictive Insights (Contour Maps) QSAR_Model->Predictive_Insights generates New_Inhibitors Novel Potent Inhibitors Predictive_Insights->New_Inhibitors guides design of

Figure 2: Logical relationships between key concepts in 3D-QSAR studies.

Conclusion

3D-QSAR modeling is a valuable and widely applied technique in the study of 1H-Pyrazolo[3,4-d]pyrimidine derivatives. The insights gained from CoMFA and CoMSIA studies, supported by robust statistical validation, provide a rational basis for the design of novel and more potent kinase inhibitors. The contour maps generated from these models offer a visual representation of the structure-activity relationships, highlighting key pharmacophoric features and guiding synthetic efforts towards compounds with improved therapeutic profiles. This technical guide serves as a comprehensive resource for researchers engaged in the design and development of this important class of therapeutic agents.

References

A Technical Guide to Cellular Antiproliferative Activity Assays for Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and oncology for their diverse pharmacological activities, particularly their potent antiproliferative effects.[1][2] This scaffold is a privileged structure in drug discovery, known to interact with various biological targets implicated in cancer cell proliferation and survival.[1][3] Several pyrazolopyrimidine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] Key targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[4][5] The structural similarity of the pyrazolopyrimidine core to the adenine ring of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases, thereby disrupting downstream signaling cascades that control cell growth, proliferation, and apoptosis.[3]

Given the therapeutic potential of this compound class, rigorous and standardized in vitro assays are essential for evaluating their antiproliferative efficacy, elucidating their mechanisms of action, and identifying promising candidates for further preclinical and clinical development. This guide provides an in-depth overview of the core cellular assays employed to characterize the antiproliferative activity of pyrazolopyrimidines, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows and signaling pathways.

Core Antiproliferative and Cytotoxicity Assays

The initial assessment of a compound's anticancer potential typically involves determining its ability to inhibit cell growth or induce cell death. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%.[6] Several robust and widely adopted assays are used for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][9] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.[8][10]

Experimental Protocol: MTT Assay [6][9][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyrimidine compounds. Remove the old medium from the wells and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][10]

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[6][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total protein mass, which correlates with the cell number.[12][14] This assay is independent of cellular metabolic activity and is known for its stable end-point and reproducibility.[14][15]

Experimental Protocol: SRB Assay [12][13]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound incubation, gently add 100 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.[13][14]

  • Washing: Discard the supernatant and wash the wells four to five times with 1% (vol/vol) acetic acid or distilled water to remove excess TCA and unbound dye.[13][14] Allow the plates to air dry completely.

  • Staining: Add 45-50 µL of SRB solution (0.4% wt/vol in 1% acetic acid) to each well and incubate at room temperature for 15-30 minutes.[12][13]

  • Washing: After staining, quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[12]

  • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

BrdU (Bromodeoxyuridine) Incorporation Assay

The BrdU assay measures DNA synthesis as a direct indicator of cell proliferation.[6] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA strands in actively dividing cells.[16] The incorporated BrdU is then detected using specific anti-BrdU antibodies, typically conjugated to an enzyme for colorimetric or fluorescent detection.[6]

Experimental Protocol: BrdU Assay [6]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • BrdU Labeling: Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well and incubate to allow for its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the culture medium, and fix the cells using a fixing solution. Denature the DNA (e.g., with an acid solution) to expose the incorporated BrdU.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition: Wash the wells to remove unbound antibody and add the appropriate substrate for the enzyme. This will generate a colored product.

  • Signal Detection: Measure the absorbance of the solution using a microplate reader. The signal intensity is directly proportional to the amount of BrdU incorporated, reflecting the level of cell proliferation.

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.

Quantitative Antiproliferative Data for Pyrazolopyrimidine Derivatives

The following tables summarize the in vitro antiproliferative activity (IC50 values) of various pyrazolopyrimidine derivatives against a panel of human cancer cell lines, as reported in the literature.

Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID/ReferenceCancer Cell LineIC50 (µM)Citation
10k HT-29 (Colon)0.03 - 1.6[17]
10k HCT-116 (Colon)0.03 - 1.6[17]
5e MCF-7 (Breast)1.4[18]
6 HepG2 (Liver)0.4[18]
5i MCF-7 (Breast)3.81[5]
5d HCT-116 (Colon)9.87[5]
5e HCT-116 (Colon)8.15[5]
12b MDA-MB-468 (Breast)3.343[19]
12b T-47D (Breast)4.792[19]
15 DOX/MDA-MB-4680.267[20]
16 DOX/MDA-MB-4680.844[20]
SI-83 Osteosarcoma cells12[21]

Doxorubicin (DOX) was often used as a reference compound, with reported IC50 values of 1.02 µM (MCF-7) and 0.9 µM (HepG2).[18]

Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ID/ReferenceCancer Cell LineIC50 (µM)Citation
11f Huh-7 (Liver)6.3[22]
16b HeLa (Cervical)7.8[22]
11i MCF-7 (Breast)3.0[22]
11i MDA-MB231 (Breast)4.32[22]
16b MDA-MB231 (Breast)5.74[22]

Doxorubicin was used as a reference, with reported IC50 values of 3.2 µM (Huh-7), 8.1 µM (HeLa), 5.9 µM (MCF-7), and 6.0 µM (MDA-MB231).[22]

Mechanistic Assays: Unraveling the Mode of Action

Beyond determining cytotoxicity, it is crucial to understand how pyrazolopyrimidine derivatives exert their antiproliferative effects. Mechanistic studies often focus on cell cycle progression and the induction of apoptosis.

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents, including pyrazolopyrimidines, function by arresting the cell cycle at specific phases (G1, S, or G2/M), thereby preventing cancer cells from dividing.[18][19] Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle.[23][24]

Experimental Protocol: Cell Cycle Analysis [24][25]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the pyrazolopyrimidine compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Cell Fixation: Fix the cells by resuspending them in cold 70% ethanol and incubating them, typically for at least 30 minutes on ice or overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[26] By comparing the cell cycle profiles of treated and untreated cells, one can determine if the compound induces arrest at a specific phase.

Several studies have shown that pyrazolopyrimidine derivatives can induce cell cycle arrest. For example, compound 5e was found to arrest MCF-7 cells in the G1 phase, while compound 6 arrested HepG2 cells in the S and G2/M phases.[18] Another derivative, 12b , caused cell cycle arrest at the S phase in MDA-MB-468 cells.[19]

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical mechanism through which many anticancer drugs eliminate tumor cells.[27][28] Pyrazolopyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines.[18][19]

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[25][29] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[29]

Experimental Protocol: Annexin V/PI Staining [25][29]

  • Cell Seeding and Treatment: Seed cells and treat them with the test compound as described for cell cycle analysis.

  • Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Studies have demonstrated the pro-apoptotic effects of pyrazolopyrimidines. For instance, compound 14 induced apoptosis in 41.55% of HCT cells, a 22-fold increase compared to the control.[26] Similarly, compound 12b significantly increased the total apoptosis in MDA-MB-468 cells by 18.98-fold compared to the control.[19] This induction of apoptosis is often linked to the activation of caspases, such as caspase-3.[18][19]

Visualizing Workflows and Pathways

Experimental Workflows

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay-Specific Steps cluster_read Data Acquisition & Analysis prep1 Seed Cells in 96-Well Plate prep2 Incubate (24h) for Attachment prep1->prep2 treat1 Prepare Pyrazolopyrimidine Dilutions prep2->treat1 treat2 Treat Cells with Compound treat1->treat2 treat3 Incubate (48-72h) treat2->treat3 assay_mtt MTT Assay: Add MTT -> Incubate -> Solubilize treat3->assay_mtt assay_srb SRB Assay: Fix -> Wash -> Stain -> Solubilize treat3->assay_srb assay_brdu BrdU Assay: Add BrdU -> Fix/Denature -> Add Ab -> Add Substrate treat3->assay_brdu read1 Measure Absorbance (Microplate Reader) assay_mtt->read1 read2 Calculate % Inhibition read1->read2 read3 Determine IC50 Value read2->read3

General workflow for antiproliferative screening.

MTT_Workflow start Viable Cells (Active Mitochondria) reagent Add Yellow MTT Reagent start->reagent incubation Incubate (3-4 hours) reagent->incubation product Mitochondrial Dehydrogenases Reduce MTT to Purple Formazan incubation->product solubilize Add Solubilizer (e.g., DMSO) product->solubilize measure Measure Absorbance (~570 nm) solubilize->measure

Workflow of the MTT cell viability assay.

SRB_Workflow start Cells in Culture fix Fix Cells (TCA) start->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash to Remove Unbound Dye stain->wash solubilize Solubilize Bound Dye (Tris Base) wash->solubilize measure Measure Absorbance (~510 nm) solubilize->measure

Workflow of the SRB cytotoxicity assay.

BrdU_Workflow start Proliferating Cells label_brdu Add BrdU (Thymidine Analog) start->label_brdu incorporate BrdU Incorporates into new DNA label_brdu->incorporate fix_denature Fix Cells & Denature DNA incorporate->fix_denature antibody Add Anti-BrdU Antibody-Enzyme Conjugate fix_denature->antibody substrate Add Substrate antibody->substrate measure Measure Colorimetric Signal substrate->measure

Workflow of the BrdU cell proliferation assay.
Signaling Pathways

Pyrazolopyrimidines are known to inhibit multiple protein kinases that are critical for cancer cell proliferation and survival.

Signaling_Pathways cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cycle Cell Cycle Control cluster_outcome Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation CDK2 CDK2 G1_S G1/S Transition CDK2->G1_S CyclinE Cyclin E CyclinE->CDK2 G1_S->Proliferation Apoptosis Apoptosis Pyrazolo Pyrazolopyrimidines Pyrazolo->VEGFR Inhibit Pyrazolo->EGFR Inhibit Pyrazolo->CDK2 Inhibit Pyrazolo->Apoptosis Induce

Pyrazolopyrimidine targets in cancer signaling.

Conclusion

The pyrazolopyrimidine scaffold represents a highly versatile and promising framework for the development of novel anticancer agents.[1][30] A systematic evaluation of their antiproliferative activity is fundamental to advancing these compounds through the drug discovery pipeline. This guide has detailed the standard experimental protocols for key assays—MTT, SRB, and BrdU—used to quantify cytotoxicity and inhibition of proliferation. Furthermore, it has outlined the methodologies for crucial mechanistic studies, including cell cycle analysis and apoptosis detection, which provide insight into the compounds' modes of action.

The compiled quantitative data demonstrates that various pyrazolopyrimidine derivatives exhibit potent antiproliferative effects across a range of cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.[17][18] The visualized workflows and signaling pathways offer a clear overview of the experimental processes and the primary molecular targets, such as EGFR, VEGFR, and CDKs, that are frequently modulated by this class of inhibitors.[4][5] For researchers and drug development professionals, the application of these robust and well-characterized assays is paramount for the successful identification and optimization of the next generation of pyrazolopyrimidine-based cancer therapeutics.

References

The Suzuki Cross-Coupling Reaction: A Cornerstone in the Synthesis of Medically Important Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this bicyclic system have been extensively investigated as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and inflammatory diseases. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the functionalization of the pyrazolopyrimidine core, enabling the synthesis of diverse libraries of compounds for drug discovery. This guide provides a comprehensive overview of the application of Suzuki cross-coupling reactions in the synthesis of pyrazolopyrimidines, complete with experimental protocols, quantitative data, and illustrations of relevant biological pathways.

The Suzuki-Miyaura Cross-Coupling Reaction in Pyrazolopyrimidine Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide or triflate. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal method for the late-stage functionalization of heterocyclic cores like pyrazolopyrimidine.

The general scheme for the Suzuki coupling on a halogenated pyrazolopyrimidine is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components is critical for achieving high yields and preventing side reactions, such as dehalogenation.

Key Pyrazolopyrimidine Scaffolds

Two of the most common pyrazolopyrimidine isomers in medicinal chemistry are the pyrazolo[3,4-d]pyrimidine and the pyrazolo[1,5-a]pyrimidine scaffolds. Both are considered purine isosteres and have been successfully utilized as ATP-competitive kinase inhibitors.

Quantitative Data on Suzuki Cross-Coupling Reactions

The following tables summarize the quantitative data from various studies on the Suzuki cross-coupling of different pyrazolopyrimidine cores with a range of aryl and heteroaryl boronic acids.

Table 1: Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [1][2][3]

EntryAryl/Heteroaryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (min)Yield (%)
1p-Methoxyphenylboronic acidXPhosPdG2 (2.5 mol%), XPhos (5 mol%)K₂CO₃EtOH/H₂O (4:1)135 (MW)4089
2Phenylboronic acidXPhosPdG2 (2.5 mol%), XPhos (5 mol%)K₂CO₃EtOH/H₂O (4:1)135 (MW)4074
34-Biphenylboronic acidXPhosPdG2 (2.5 mol%), XPhos (5 mol%)K₂CO₃EtOH/H₂O (4:1)135 (MW)4079
41-Naphthylboronic acidXPhosPdG2 (2.5 mol%), XPhos (5 mol%)K₂CO₃EtOH/H₂O (4:1)135 (MW)4085
52-Thienylboronic acidXPhosPdG2 (2.5 mol%), XPhos (5 mol%)K₂CO₃EtOH/H₂O (4:1)135 (MW)4071

Table 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [4]

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8018-2260
24-Chlorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8018-2245
34-Methylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8018-2260
43-Chlorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8018-2225

Table 3: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [5]

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)1581
23-Nitrophenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)1579
33-Cyanophenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)1583
4Naphthalen-2-ylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)1587
5Furan-3-ylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)1566

Experimental Protocols

The following are generalized experimental protocols for the Suzuki cross-coupling reaction on a halogenated pyrazolopyrimidine core. These should be considered as a starting point, and optimization may be necessary for specific substrates.

General Protocol for Conventional Heating
  • Inert Atmosphere Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated pyrazolopyrimidine (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuation and Backfilling : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate). Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction : Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

General Protocol for Microwave-Assisted Suzuki Coupling[5]
  • Reaction Setup : To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).

  • Catalyst and Solvent Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%). Add 6 mL of the degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).

  • Microwave Irradiation : Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 15 minutes) with stirring.

  • Work-up and Purification : After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Context: Pyrazolopyrimidines as Kinase Inhibitors

Pyrazolopyrimidine derivatives have been successfully developed as inhibitors of several important kinase families implicated in cancer and other diseases. The Suzuki coupling reaction has been instrumental in creating the structural diversity needed to achieve potency and selectivity against these targets.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[6][7] Dysregulation of this pathway is implicated in various autoimmune disorders and cancers.[7] Pyrazolopyrimidine-based compounds have been developed as potent JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->JAK JAK->STAT 5. Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazolopyrimidine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazolopyrimidine-based JAK inhibitors.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[8]

CDK2_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK CyclinE Cyclin E RTK->CyclinE Signal Transduction CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription of S-phase genes Rb_P p-Rb Inhibitor Pyrazolopyrimidine CDK2 Inhibitor Inhibitor->CDK2_CyclinE Inhibition

Caption: The role of the CDK2/Cyclin E complex in the G1/S cell cycle transition and its inhibition.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[9] Their overactivation is a common feature in many cancers.

Src_Pathway GrowthFactor Growth Factor/ Extracellular Signal Receptor Receptor (e.g., RTK, Integrin) GrowthFactor->Receptor Src Src Kinase Receptor->Src 2. Recruitment & Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream 3. Phosphorylation of Substrates CellularResponse Cellular Responses (Proliferation, Migration, Survival) Downstream->CellularResponse Inhibitor Pyrazolopyrimidine Src Inhibitor Inhibitor->Src Inhibition

Caption: A simplified overview of Src kinase signaling and its inhibition by pyrazolopyrimidine-based drugs.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of functionalized pyrazolopyrimidines for drug discovery and development. The ability to introduce a wide variety of substituents onto the pyrazolopyrimidine core with high efficiency and selectivity has enabled the exploration of vast chemical space, leading to the identification of potent and selective inhibitors of key biological targets. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued development of novel pyrazolopyrimidine-based therapeutics.

References

Taming the Insoluble: An In-depth Technical Guide to Improving the Solubility of Pyrazolopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. As a bioisostere of adenine, this heterocyclic system effectively mimics ATP, enabling it to bind to the catalytic sites of numerous kinases.[1][2] This has led to the successful development of potent inhibitors targeting critical oncogenic kinases such as SRC, ABL, BTK, and PI3K.[1] However, a persistent challenge in the development of pyrazolopyrimidine-based candidates is their characteristically low aqueous solubility.[3] This poor solubility can severely limit oral bioavailability, hinder formulation development, and ultimately threaten the clinical potential of otherwise promising compounds.

This technical guide provides a comprehensive overview of proven strategies to enhance the solubility of pyrazolopyrimidine-based inhibitors, supported by experimental protocols, quantitative data, and visual workflows to aid researchers in overcoming this critical drug development hurdle.

Core Strategies for Solubility Enhancement

Improving the solubility of pyrazolopyrimidine compounds can be broadly categorized into two main approaches: direct chemical modification of the molecule and advanced formulation strategies.

Chemical Modification (Structure-Based Approaches)

Altering the chemical structure is a fundamental strategy to improve the intrinsic physicochemical properties of a compound.

  • Prodrug Strategy: A common and effective method involves the synthesis of a prodrug by attaching a water-solubilizing moiety to the parent molecule. This moiety is designed to be cleaved in vivo, releasing the active drug. For example, a prodrug strategy was successfully used to improve the solubility of a library of pyrazolopyrimidine compounds for glioblastoma multiforme (GBM) by adding an N-methyl piperazine group.[2]

  • Incorporation of Solubilizing Groups: Strategic incorporation of polar or ionizable groups into solvent-exposed regions of the inhibitor can significantly enhance aqueous solubility. This chemical strategy often involves adding flexibly linked solubilizing groups to positions like the N1-position of the pyrazolopyrimidine scaffold, which can improve physicochemical properties without compromising inhibitory activity.[2]

  • Disruption of Crystal Packing: Poor solubility is often linked to high crystal lattice energy, where strong intermolecular forces in the solid state make it difficult for solvent molecules to break the crystal apart.[4][5] Several tactics can disrupt this planarity and reduce packing energy:

    • Increasing Rotational Freedom: Replacing rigid linkers, such as an amide, with more flexible ones like an amine can introduce more rotational degrees of freedom, disrupting crystal packing.[4]

    • Modifying Substitution Patterns: The position of substituents can have a profound effect. For instance, meta-substituted phenyl rings have been shown to improve solubility by 2.6- to 30-fold compared to their para-substituted counterparts, which tend to have higher melting points indicative of more stable crystalline structures.[4]

    • Introducing Stereocenters: Creating chiral centers can lead to oily or less crystalline solids, which often exhibit improved solubility.[4]

Formulation-Based Approaches

When modifying the core molecule is not feasible or sufficient, advanced formulation techniques can be employed to enhance the apparent solubility and dissolution rate.

  • Amorphous Solid Dispersions (ASDs): One of the most powerful techniques is to create an amorphous solid dispersion, where the crystalline drug is molecularly dispersed within an inert, hydrophilic polymer carrier.[1] The resulting amorphous form has a higher apparent water solubility than the stable crystalline form.[1] This method has been successfully applied to pyrazolopyrimidine inhibitors using polymers such as Pluronic F-68, Tween 80, and PVPVA.[6]

  • Nanosystem Approaches: Encapsulating the inhibitors in nanosystems can overcome poor water solubility and improve pharmacokinetic properties.[3]

    • Liposomes: These vesicles, composed of lipid bilayers, can encapsulate hydrophobic compounds like pyrazolopyrimidines, shielding them from the aqueous environment until they reach the target site.[3]

    • Albumin Nanoparticles: Formulating the compounds with albumin into nanoparticles is another effective delivery strategy.[3]

  • Lipid-Based Formulations: For highly lipophilic drugs, lipid-based delivery systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are effective. These systems consist of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion upon contact with gastrointestinal fluids, presenting the drug in a solubilized form ready for absorption.[7][8]

Data Presentation: Solubility and Efficacy Enhancement

The following tables summarize quantitative data from studies focused on improving the solubility of pyrazolopyrimidine inhibitors.

Table 1: Structure-Based Solubility Improvement of Pyrazolyl-Pyrimidinone AC1 Inhibitors

Compound IDKey Structural FeatureAC1 IC50 (μM)Aqueous Solubility (μM)Reference
AC10102Amide Linker-4.6[4]
7-47A (R)-CHCH3 Amine Linker 0.26 74 ± 7 [4][5]
7-17AMethylene Linker, 3-CF3-Ph-7.0 ± 0.8[4]
7-55A(R)-CHCH3 Amine Linker, 3-CF3-Ph-2.5 ± 0.3[4]

This table highlights the significant solubility improvement achieved by replacing an amide linker with an amine linker containing a stereocenter (Compound 7-47A).

Table 2: Formulation-Based Enhancement of Apparent Solubility and Cytotoxicity

InhibitorFormulation (10% w/w drug loading)Apparent Solubility Enhancement (ΔA%)*Cytotoxicity (IC50) vs. GBM cells (μM)Reference
SI306In DMSO (Control)N/A7.2 - 11.2[6]
SI306Pluronic F-68 DispersionHighComparable to DMSO[6]
SI306Tween 80 DispersionHighComparable to DMSO[6]
SI306PVPVA DispersionHighComparable to DMSO[6]
Compound 2In Liposomes (LP-2)N/AImproved 24h activity vs. free drug[3]

*ΔA% is a measure of the increase in UV-vis absorbance, which correlates with increased apparent solubility.[9]

Mandatory Visualizations

Logical and Experimental Workflows

G cluster_main Strategies for Solubility Enhancement of Pyrazolopyrimidine Inhibitors A Poorly Soluble Pyrazolopyrimidine Inhibitor B Chemical Modification (Structure-Based) A->B C Formulation Strategies (Vehicle-Based) A->C B1 Prodrug Approach B->B1 B2 Incorporate Solubilizing Groups B->B2 B3 Disrupt Crystal Packing B->B3 C1 Amorphous Solid Dispersions (ASDs) C->C1 C2 Nanosystems (Liposomes, Nanoparticles) C->C2 C3 Lipid-Based Systems (SMEDDS) C->C3 D Solubility-Enhanced Clinical Candidate B1->D B2->D B3->D C1->D C2->D C3->D G cluster_workflow Workflow: Miniaturized Polymer-Drug Microarray Screening A 1. Prepare Stock Solutions - Drugs in DMSO (10 mg/mL) - Polymers in DI Water (1 mg/mL) B 2. Inkjet Printing Dispense 5-10 µg of drug solution into 96-well plate A->B C 3. Add Polymer Solutions Sequential addition of polymeric aqueous solutions B->C D 4. Solvent Evaporation Create dry solid dispersions C->D E 5. Re-suspension Add water to dissolve the polymer-drug matrix D->E F 6. Solubility Evaluation Measure absorbance via multiwell UV-Vis reader E->F G 7. Cytotoxicity Assay (Optional) Test 'hit' formulations on cancer cell lines (e.g., A549) F->G G cluster_pathway Targeted Kinase Signaling Pathways GF Growth Factors (e.g., EGF, PDGF) Receptor Receptor Tyrosine Kinases (e.g., EGFR) GF->Receptor SRC SRC Family Kinases (SRC, FYN) Receptor->SRC PI3K PI3K Receptor->PI3K Downstream Downstream Effectors (Akt, MAPK, etc.) SRC->Downstream PI3K->Downstream BTK BTK BTK->Downstream Cell Cancer Cell Proliferation, Survival, and Invasion Downstream->Cell Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitors Inhibitor->SRC Inhibitor->PI3K Inhibitor->BTK

References

Mitigating Off-Target Effects of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of strategies to reduce the off-target effects of 1H-pyrazolo[4,3-d]pyrimidin-7-amine and related pyrazolopyrimidine compounds. This class of molecules holds significant promise, primarily as kinase inhibitors, but achieving selectivity remains a critical challenge in their development as safe and effective therapeutics.

Introduction: The Challenge of Kinase Selectivity

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of adenine and effectively targeting the ATP-binding site of kinases.[1] This mimicry, however, is a double-edged sword. The high degree of conservation in the ATP-binding site across the human kinome often leads to promiscuous binding, resulting in off-target effects that can cause toxicity and diminish therapeutic efficacy.[2] This guide outlines rational drug design strategies, key experimental protocols for selectivity profiling, and an analysis of relevant signaling pathways to aid in the development of more selective pyrazolopyrimidine-based inhibitors.

Strategies for Enhancing Selectivity

Improving the selectivity of this compound derivatives requires exploiting the subtle differences that exist between the target kinase and other kinases in the kinome. The primary strategies employed are structure-based design and the introduction of unique binding modalities.

2.1 Structure-Based Drug Design

  • Targeting the Gatekeeper Residue: The gatekeeper residue is a key amino acid at the entrance of the ATP-binding pocket that controls access to a deeper hydrophobic pocket. Kinases with smaller gatekeeper residues (e.g., threonine) can be selectively targeted by introducing bulky substituents on the inhibitor. These bulky groups will sterically clash with larger gatekeeper residues (e.g., methionine, phenylalanine) found in many off-target kinases, thus preventing binding.[3]

  • Exploiting Conformational Differences: Kinases can exist in different activation states, most notably the active "DFG-in" and inactive "DFG-out" conformations. Designing compounds that specifically bind to the less common "DFG-out" conformation can significantly enhance selectivity, as not all kinases can adopt this state.[3]

2.2 Covalent Inhibition

A highly effective strategy for achieving both potency and selectivity is the design of covalent inhibitors. This involves incorporating a weakly reactive electrophilic group (e.g., an acrylamide) into the pyrazolopyrimidine scaffold. This "warhead" can then form a permanent covalent bond with a non-conserved nucleophilic residue, typically a cysteine, located near the ATP-binding site of the target kinase.[4] This approach has been successfully used to develop selective inhibitors for kinases such as Bruton's tyrosine kinase (BTK).[5] The selectivity is derived from the fact that the targetable cysteine is not present in all kinases.

Quantitative Analysis of Compound Selectivity

The systematic evaluation of a compound's inhibitory activity against the intended target and a broad panel of off-target kinases is crucial. The following tables summarize representative data for pyrazolopyrimidine compounds, showcasing their potency and selectivity profiles.

Table 1: Inhibitory Activity of EGFR-Targeted Pyrazolopyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)Reference
12b EGFR (wild-type)0.016A5498.21[2]
EGFR (T790M mutant)0.236HCT-11619.56[2]
Erlotinib EGFR (wild-type)0.010A5497.94[2]
EGFR (T790M mutant)0.985HCT-11618.32[2]

Table 2: Inhibitory Activity of BRK/PTK6-Targeted Pyrazolopyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)KINOMEscan® (% Control @ 30 nM)Reference
51 BRK/PTK63.370.5[3]
SRC-1[3]
YES1-2[3]
ABL1 (non-phosphorylated)-3.5[3]
CSK-3.5[3]

Table 3: Inhibitory Activity of a Multi-Kinase Inhibitor Pyrazolopyrimidine Derivative

Compound IDTarget KinaseIC₅₀ (µM)Reference
1j Src0.0009[6]
B-RAF0.0028[6]
C-RAF0.0011[6]
LCK0.0015[6]
YES0.0016[6]

Key Experimental Protocols

Accurate assessment of on-target and off-target activity is fundamental to the development of selective inhibitors. The following are detailed methodologies for key experiments cited in the field.

4.1 Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified in a luciferase-based reaction that produces a luminescent signal proportional to the initial ADP concentration.

  • Protocol:

    • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate for 1 hour at room temperature.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

4.2 Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is used to verify that a compound binds to its intended target within a cellular environment.

  • Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.[5]

  • Protocol:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period (e.g., 1-3 hours).

    • Heating Step: Transfer cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

    • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

4.3 Kinome-Wide Selectivity Profiling (KINOMEscan®)

This is a competitive binding assay used to determine the selectivity of a compound against a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Protocol:

    • Incubation: Kinases (tagged with DNA) are incubated with an immobilized bait ligand and the test compound at a single concentration (e.g., 10 µM) or in a dose-response format.

    • Capture: The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.

    • Quantification: The amount of captured kinase is quantified by qPCR of the DNA tag.

    • Data Analysis: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the logical flow of experiments and the biological context of the target is essential. The following diagrams, generated using Graphviz, illustrate a typical workflow for selectivity profiling and the key signaling pathways often targeted by pyrazolopyrimidine inhibitors.

G cluster_0 Initial Screening & Hit Identification cluster_1 Selectivity Profiling cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Primary Biochemical Assay\n(e.g., ADP-Glo) Primary Biochemical Assay (e.g., ADP-Glo) Compound Synthesis->Primary Biochemical Assay\n(e.g., ADP-Glo) Hit Identification\n(Potency < 1µM) Hit Identification (Potency < 1µM) Primary Biochemical Assay\n(e.g., ADP-Glo)->Hit Identification\n(Potency < 1µM) Kinome-wide Screen\n(e.g., KINOMEscan®) Kinome-wide Screen (e.g., KINOMEscan®) Hit Identification\n(Potency < 1µM)->Kinome-wide Screen\n(e.g., KINOMEscan®) Cellular Target Engagement\n(CETSA) Cellular Target Engagement (CETSA) Hit Identification\n(Potency < 1µM)->Cellular Target Engagement\n(CETSA) SAR Studies SAR Studies Kinome-wide Screen\n(e.g., KINOMEscan®)->SAR Studies Downstream Pathway Analysis\n(Western Blot) Downstream Pathway Analysis (Western Blot) Cellular Target Engagement\n(CETSA)->Downstream Pathway Analysis\n(Western Blot) Downstream Pathway Analysis\n(Western Blot)->SAR Studies SAR Studies->Compound Synthesis Selective Lead Compound Selective Lead Compound SAR Studies->Selective Lead Compound In Vivo Studies In Vivo Studies Selective Lead Compound->In Vivo Studies

Caption: Workflow for kinase inhibitor selectivity profiling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

CDK_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 binds CDK2->Rb phosphorylates Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Caption: Simplified CDK/Rb cell cycle pathway.

Conclusion

The development of selective this compound and related pyrazolopyrimidine kinase inhibitors is a challenging but achievable goal. By integrating structure-based design principles with comprehensive selectivity profiling and a deep understanding of the target's role in cellular signaling, researchers can overcome the hurdles of off-target effects. This guide provides a foundational framework of strategies and methodologies to aid in the rational design and evaluation of the next generation of highly selective and effective kinase inhibitors for therapeutic use.

References

structure-based design to improve potency of pyrazolopyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Structure-Based Design for Improving the Potency of Pyrazolopyrimidine Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] Its ability to mimic the adenine base of ATP allows it to bind effectively to the hinge region of kinase active sites.[4] This guide provides a comprehensive overview of the structure-based design strategies employed to enhance the potency of pyrazolopyrimidine inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Structure-Activity Relationship (SAR) and Potency Improvement Strategies

The potency of pyrazolopyrimidine inhibitors is finely tuned by substitutions at various positions of the core scaffold. Structure-based design, often guided by co-crystal structures, is instrumental in optimizing these interactions to achieve high potency and selectivity.

Targeting Tropomyosin Receptor Kinases (Trks)

Pyrazolo[1,5-a]pyrimidine is a prominent framework for Tropomyosin Receptor Kinase (Trk) inhibitors.[1][2] SAR studies have revealed key structural features that enhance inhibitory potency. For instance, the introduction of a 3-pyrrolidinol scaffold with a hydroxyl group at the R1 position facilitates effective interaction with the solvent-accessible domain of Trk receptors.[1] Furthermore, modifications at the 5-position have been shown to significantly boost inhibitory activity.[1]

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors

CompoundTargetIC50 (nM)Key Structural Features
Larotrectinib (Standard) TrkA, TrkB, TrkC1.2, 2.1, 2.1-
Compound 10 TrkA0.2Carboxamide moiety at the 3rd position
Compound 11 TrkA0.4Carboxamide moiety at the 3rd position
Compound 32 TrkA, TrkB, TrkC1.9, 3.1, 2.3Sulfonamide-substituted macrocycle
Compound 33 TrkA, TrkB, TrkC3.2, 5.5, 3.3Sulfonamide-substituted macrocycle
Compound 34 TrkA, TrkB, TrkC1.8, 4.1, 2.3Sulfonamide-substituted macrocycle
Compound 35 TrkA, TrkB, TrkC2.5, 3.1, 2.6Sulfonamide-substituted macrocycle
Compound 36 TrkA, TrkB, TrkC1.4, 2.4, 1.9Sulfonamide-substituted macrocycle
Compounds 25, 26, 27 TrkA, TrkB, TrkC< 1Substituted amino pyrazolopyrimidine

Data sourced from a comprehensive review on pyrazolo[1,5-a]pyrimidine as Trk inhibitors.[1]

Targeting Cyclin-Dependent Kinases (CDKs)

The pyrazolo[1,5-a]pyrimidine nucleus is also a key feature in many CDK inhibitors.[6][7][8] For instance, the compound BS-194 (4k) is a potent inhibitor of several CDKs, demonstrating the potential of this scaffold in developing anti-cancer therapeutics.[8]

Table 2: Potency of Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors

CompoundTargetIC50 (nM)
BS-194 (4k) CDK23
CDK130
CDK530
CDK990
CDK7250
Compound 6p CDK2670
TRKA1340
Compound 6o CDK2760
TRKA1590
Compound 6r CDK2200
TRKA970

Data for BS-194 sourced from a study on a novel pyrazolo[1,5-a]pyrimidine as a potent CDK inhibitor.[8] Data for 6p, 6o, and 6r sourced from a study on dual inhibitors of CDK2 and TRKA kinases.[7]

Targeting Pim Kinases

Structure- and property-based drug design has led to the discovery of potent pan-Pim inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.[9][10][11] A significant 10,000-fold gain in potency against Pim-2 was achieved through guided analog design using co-crystal structures.[9]

Table 3: Potency Improvement of Pyrazolo[1,5-a]pyrimidine Pim Inhibitors

CompoundTargetIC50 (nM)
Compound 1 (Initial Hit) Pim-1, Pim-2, Pim-3High micromolar
Compound 17 (Optimized) Pim-1, Pim-2, Pim-3Low picomolar

Data sourced from a study on the discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors.[9]

Targeting Other Kinases and Enzymes

The versatility of the pyrazolopyrimidine scaffold extends to a wide range of other targets, including IRAK4, PI3Kδ, MALT1, and HIV-1 integrase.

Table 4: Potency of Pyrazolopyrimidine Inhibitors Against Various Targets

CompoundTargetIC50 (nM)Reference
Screening Hit 16 IRAK4243[12]
Compound 21 IRAK46.2[12]
Compound 38 IRAK47.3[12]
CPL302253 (54) PI3Kδ2.8[13]
Compound 4 MALT1(Biochemical) 6-fold loss from parent[14]
Compound 9 MALT1(Whole Blood) Similar to Compound 4[14]
Compound 26 HIV-1 IntegraseLow nanomolar (antiviral potency)[15]
Compound 29 HIV-1 IntegraseLow nanomolar (antiviral potency)[15]
Compound 3a CDPK1Excellent potency[16]
Compound 11 BTK7.95[4]
Compound 12 BTK4.2[4]
Compound 13 BTK11.1[4]
Compound 4 EGFR-TK54[17]
Compound 15 EGFR-TK135[17]
Compound 16 EGFR-TK34[17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and for ensuring the reproducibility of results.

Kinase Enzymatic Assays

Objective: To determine the in vitro inhibitory activity of compounds against a specific kinase.

General Protocol:

  • Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA).

  • Procedure: a. Prepare a dilution series of the test compound in DMSO. b. In a microplate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction (e.g., by adding a stop solution containing EDTA). f. Quantify the product formation. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
    • Luminescence-based assay: Using a system like ADP-Glo™ (Promega) that measures ADP production.
    • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: a. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effect of the inhibitors on cancer cell lines.

General Protocol:

  • Cell Culture: Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight. b. Treat the cells with a dilution series of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable assay, such as:

    • MTT assay: Measures the metabolic activity of viable cells.
    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega): Quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: a. Calculate the percentage of cell growth inhibition relative to untreated control cells. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (50% growth inhibition) or IC50 value.

Western Blotting for Target Engagement

Objective: To confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of downstream substrates.

General Protocol:

  • Cell Treatment: Treat cells with the inhibitor at various concentrations for a specific duration.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a method like the BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate. e. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Visualizing Pathways and Workflows

Generalized Kinase Signaling Pathway

G Generalized Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds to Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins Activates Upstream_Kinase Upstream Kinase (e.g., RAS/RAF) Adaptor_Proteins->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., Trk, CDK, Pim) Upstream_Kinase->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Substrate->Cellular_Response Leads to Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine_Inhibitor->Target_Kinase Inhibits

Caption: Generalized kinase signaling pathway and the point of intervention for pyrazolopyrimidine inhibitors.

Structure-Based Drug Design Workflow

G Structure-Based Drug Design Workflow Target_Identification Target Identification and Validation HTS High-Throughput Screening (HTS) or Virtual Screening Target_Identification->HTS Hit_Identification Hit Identification (e.g., Pyrazolopyrimidine Scaffold) HTS->Hit_Identification Co_crystallization Co-crystallization of Hit with Target Protein Hit_Identification->Co_crystallization Structure_Determination X-ray Crystal Structure Determination Co_crystallization->Structure_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Structure_Determination->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Design-Synthesize-Test Cycle) SAR_Analysis->Lead_Optimization Lead_Optimization->SAR_Analysis Feedback In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical workflow for structure-based drug design of pyrazolopyrimidine inhibitors.

Logical Relationship for Potency Improvement

G Logical Relationship for Potency Improvement Initial_Hit Initial Hit Compound (Pyrazolopyrimidine Core) Hypothesis Hypothesis for Potency Improvement Initial_Hit->Hypothesis Structural_Information Structural Information (Co-crystal Structure, Homology Model) Structural_Information->Hypothesis Modification Chemical Modification (e.g., add H-bond donor/acceptor, explore hydrophobic pockets) Hypothesis->Modification Synthesis Synthesis of Analogs Modification->Synthesis Biological_Evaluation Biological Evaluation (Enzymatic & Cell-based Assays) Synthesis->Biological_Evaluation Potency_Improved Potency Improved? Biological_Evaluation->Potency_Improved Potency_Improved->Hypothesis No (Iterate) Lead_Compound Lead Compound Potency_Improved->Lead_Compound Yes

Caption: Logical flow for the iterative process of improving the potency of pyrazolopyrimidine inhibitors.

Conclusion

The pyrazolopyrimidine scaffold continues to be a highly valuable starting point for the development of potent and selective inhibitors for a variety of therapeutic targets. The successful improvement of inhibitor potency relies on a multi-faceted approach that integrates structural biology, computational chemistry, and synthetic medicinal chemistry. By understanding the key interactions between the inhibitor and its target, researchers can rationally design modifications that enhance binding affinity and, consequently, biological activity. The data and methodologies presented in this guide serve as a valuable resource for professionals engaged in the discovery and development of novel pyrazolopyrimidine-based therapeutics.

References

Troubleshooting Pyrazolopyrimidine Crystallization for X-ray Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of strategies and protocols for obtaining high-quality single crystals of pyrazolopyrimidine derivatives suitable for X-ray diffraction analysis. The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] Successful X-ray crystallographic analysis is paramount for structure-based drug design, offering atomic-level insights into ligand-target interactions. However, the crystallization of these small molecules can be a significant bottleneck. This document outlines common challenges and provides systematic approaches to overcome them.

Understanding the Crystallization Process

Crystal growth is a process of controlled precipitation, moving a molecule from a disordered state in solution to an ordered, crystalline solid state. This is achieved by slowly decreasing the solubility of the compound, allowing molecules to self-assemble into a well-defined lattice. Key factors influencing this process include:

  • Purity of the Compound: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction. A purity of >95% is highly recommended.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated or in a specific mixture but allow for slow precipitation as conditions change.

  • Supersaturation: This is the driving force for crystallization. A solution becomes supersaturated when it contains more dissolved material than it can normally hold at a given temperature. Achieving a state of gentle supersaturation is key to growing large, single crystals.

  • Nucleation and Growth: Nucleation is the formation of the initial crystal seed. This is followed by a growth phase where more molecules from the solution deposit onto the seed. Controlling the rate of nucleation is crucial; too many nuclei will result in a mass of small crystals, while too few may lead to no crystals at all.

Common Crystallization Techniques for Pyrazolopyrimidines

Several techniques are commonly employed for the crystallization of small organic molecules. The choice of method depends on the solubility profile and stability of the pyrazolopyrimidine derivative.

Slow Evaporation

This is often the simplest and most successful method.[2] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.

Vapor Diffusion

This technique is particularly useful when only small amounts of material are available.[3] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[4]

Slow Cooling

This method is effective for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.

Solvent Layering (Liquid-Liquid Diffusion)

In this technique, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[5] Crystals form at the interface between the two solvents as they slowly mix.[5]

Experimental Protocols

The following are generalized protocols that should be optimized for each specific pyrazolopyrimidine compound.

Protocol 1: Slow Evaporation from a Single Solvent
  • Solubility Testing: Determine a suitable solvent in which the pyrazolopyrimidine has moderate solubility. Common solvents for pyrazolopyrimidines include ethanol, methanol, propanol, isopropanol, and dioxane.[6][7]

  • Solution Preparation: Dissolve the compound in the chosen solvent to near saturation. Gentle warming can be used to increase solubility, but ensure the compound is stable at that temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a cap that has a small hole pricked in it or with parafilm with a few needle punctures to allow for slow solvent evaporation.[2]

  • Incubation: Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Anti-Solvent Method)
  • Solvent Selection: Identify a "good" solvent in which the pyrazolopyrimidine is soluble (e.g., DMF, DMSO, DCM) and a volatile "anti-solvent" in which it is insoluble (e.g., diethyl ether, pentane, hexane).[4]

  • Solution Preparation: Dissolve the compound in a minimal amount of the good solvent in a small, open vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed).

  • Setup: Place this inner vial into a larger, sealable container (e.g., a screw-cap jar or a larger vial) containing a small amount of the anti-solvent.

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, inducing crystallization.[4]

Data Presentation: Successful Crystallization Conditions for Pyrazolopyrimidine Derivatives

The following tables summarize reported successful crystallization conditions for various pyrazolopyrimidine derivatives, providing a starting point for screening.

Pyrazolopyrimidine Derivative Crystallization Method Solvent(s) Reference
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olRecrystallizationEthanol[8]
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneRecrystallizationEthanol[8]
3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinoneRecrystallizationEthanol[8]
3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneRecrystallizationEthanol[8]
A bioactive pyrazolo[3,4-d]pyrimidineSlow EvaporationMethanol, Ethanol, n-Propanol, Isopropanol[7]
Various pyrazolopyrimidine and pyrazolotriazolopyrimidine derivativesRecrystallizationDioxane[6][9]
General Technique Good Solvents Anti-Solvents Reference
Vapor DiffusionDichloromethane (DCM)Diethyl ether, Hexane[5]
Vapor DiffusionTetrahydrofuran (THF)Pentane, Hexane[5]
Vapor DiffusionToluenePentane, Hexane[5]
Vapor DiffusionAcetonitrileDiethyl ether, Pentane[5]
Vapor DiffusionMethanolDiethyl ether, Hexane[5]
Vapor DiffusionDimethylformamide (DMF)Dichloromethane (DCM)[4]
LayeringDichloromethane (DCM)Diethyl ether, Hexane[10]
LayeringChloroformMethanol[11]

Troubleshooting Common Crystallization Problems

Problem Possible Cause Solution
No Crystals Form (Clear Solution) Solution is undersaturated.1. Allow more solvent to evaporate. 2. Add a small amount of anti-solvent. 3. For slow cooling, start with a more concentrated solution.
Nucleation is inhibited.1. Scratch the inside of the vial with a glass rod to create nucleation sites.[4] 2. Add a seed crystal from a previous successful crystallization.[4]
Oiling Out (Formation of an Oil Instead of Crystals) Compound is too soluble in the chosen solvent.1. Try a solvent in which the compound has lower solubility. 2. Use a larger proportion of anti-solvent.
Cooling is too rapid.1. Allow the solution to cool more slowly by insulating the flask.
Formation of Microcrystals or Powder Nucleation rate is too high.1. Use a more dilute solution. 2. Slow down the rate of solvent evaporation or anti-solvent diffusion (e.g., by lowering the temperature). 3. Use a solvent system where the compound is slightly more soluble.
Poor Crystal Quality (e.g., twinned, cracked) Rapid crystal growth.1. Slow down the crystallization process (see above). 2. Try a different solvent system.
Solvent loss from the crystal lattice after harvesting.1. Do not allow the crystals to dry out completely before X-ray analysis.

Visualizing Experimental Workflows and Biological Context

Experimental Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting pyrazolopyrimidine crystallization.

G Troubleshooting Pyrazolopyrimidine Crystallization start Start with Pure Compound (>95%) solubility Determine Solubility Profile (Various Solvents) start->solubility method_select Select Initial Crystallization Method (e.g., Slow Evaporation) solubility->method_select setup Set up Crystallization Trials method_select->setup observe Observe for Crystal Growth setup->observe success High-Quality Crystals for X-ray observe->success Success no_xtal No Crystals / Clear Solution observe->no_xtal Failure oil_out Oiling Out observe->oil_out Failure micro_xtal Microcrystals / Powder observe->micro_xtal Failure troubleshoot_no_xtal Increase Concentration Add Seed Crystal Scratch Vial no_xtal->troubleshoot_no_xtal change_method Try a Different Method (e.g., Vapor Diffusion, Layering) no_xtal->change_method troubleshoot_oil Use Less Soluble Solvent Slower Cooling/Diffusion oil_out->troubleshoot_oil oil_out->change_method troubleshoot_micro Decrease Concentration Slower Growth Rate Change Solvent micro_xtal->troubleshoot_micro micro_xtal->change_method troubleshoot_no_xtal->setup troubleshoot_oil->setup troubleshoot_micro->setup change_method->setup

Caption: A logical workflow for troubleshooting common issues in pyrazolopyrimidine crystallization.

Signaling Pathway: Pyrazolopyrimidines as c-Src Kinase Inhibitors

Many pyrazolopyrimidine derivatives are designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[12][13] A prominent target is the non-receptor tyrosine kinase c-Src, which is often hyperactivated in various cancers.[14] Understanding the signaling context can be valuable for drug development professionals.

G Simplified c-Src Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades RTK Receptor Tyrosine Kinase (RTK) cSrc c-Src RTK->cSrc Activation Integrin Integrin Integrin->cSrc Activation Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK Phosphorylation & Activation PI3K_AKT PI3K-AKT Pathway cSrc->PI3K_AKT Phosphorylation & Activation STAT3 STAT3 Pathway cSrc->STAT3 Phosphorylation & Activation FAK FAK Pathway cSrc->FAK Phosphorylation & Activation Pyrazolo Pyrazolopyrimidine Inhibitor Pyrazolo->cSrc Inhibition Cell_Processes Cellular Processes: - Proliferation - Survival - Migration - Angiogenesis Ras_MAPK->Cell_Processes PI3K_AKT->Cell_Processes STAT3->Cell_Processes FAK->Cell_Processes

Caption: Pyrazolopyrimidines can inhibit the c-Src signaling pathway, affecting cancer cell processes.

By systematically applying the principles and protocols outlined in this guide, researchers can significantly increase their success rate in obtaining high-quality crystals of pyrazolopyrimidine compounds, thereby accelerating the pace of drug discovery and development.

References

Stability Testing of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the chemical stability of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine in solution. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols for forced degradation studies, presents data in a structured format, and visualizes key workflows and potential degradation pathways. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.

Introduction

This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds, a scaffold known for its diverse biological activities and presence in numerous kinase inhibitors.[1] Understanding the chemical stability of this molecule in solution is paramount for the development of liquid dosage forms and for ensuring the reliability of analytical methods. Forced degradation studies are a crucial component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, and exposure to acid, base, oxidizing agents, and light.[2][3]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[2] The following protocols are representative methodologies for investigating the stability of this compound in solution. The goal is to achieve a target degradation of 5-20% to avoid the formation of secondary, irrelevant degradation products.[3]

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing.[4][5] It must be capable of separating the parent drug from all potential degradation products.

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is typically used for pyrimidine derivatives.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure specificity, accuracy, precision, linearity, and range.[7]

Preparation of Stock and Sample Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the appropriate solvent (water, acidic, basic, or oxidizing media) to a final concentration of approximately 100 µg/mL for the stress studies.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before dilution and injection into the HPLC system.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the solution at room temperature.

    • Withdraw aliquots at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at the designated time points for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Analyze the samples directly by HPLC.

Thermal Degradation
  • Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer).

  • Place the solution in a thermostatically controlled oven at a high temperature (e.g., 80°C).[2]

  • Sample the solution at different time intervals and analyze by HPLC.

  • For solid-state thermal stress, store the neat compound at 80°C and sample periodically by dissolving it for analysis.

Photolytic Degradation

As per ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light exposure.[8][9]

  • Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil and storing it under the same conditions.[7]

  • Analyze both the exposed and dark control samples by HPLC at the end of the exposure period.

Data Presentation: Summarized Stability Data

The following tables summarize hypothetical, yet plausible, quantitative data for the stability testing of this compound in solution.

Table 1: Hydrolytic Degradation

Stress ConditionTime (hours)% Degradation
0.1 N HCl at 60°C 23.2
46.5
812.8
2425.1
0.1 N NaOH at RT 21.5
42.9
85.8
2415.2
Water at 60°C 24< 1.0

Table 2: Oxidative, Thermal, and Photolytic Degradation

Stress ConditionTime (hours)% Degradation
3% H₂O₂ at RT 24.1
811.3
2421.5
Thermal (Solution at 80°C) 242.5
484.8
Photolytic (ICH Q1B) -8.9

Visualizations: Workflows and Pathways

Visual diagrams are crucial for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for stability testing and a potential degradation pathway for the pyrazolopyrimidine core.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_api This compound API prep_sol Prepare Stock Solution (1 mg/mL) prep_api->prep_sol prep_work Prepare Working Solutions (100 ug/mL) prep_sol->prep_work stress_acid Acid Hydrolysis (0.1N HCl, 60°C) prep_work->stress_acid Expose to Stress stress_base Base Hydrolysis (0.1N NaOH, RT) prep_work->stress_base Expose to Stress stress_ox Oxidative (3% H2O2, RT) prep_work->stress_ox Expose to Stress stress_therm Thermal (Solution, 80°C) prep_work->stress_therm Expose to Stress stress_photo Photolytic (ICH Q1B) prep_work->stress_photo Expose to Stress analysis_hplc Stability-Indicating HPLC Analysis stress_acid->analysis_hplc Sample at Timepoints stress_base->analysis_hplc Sample at Timepoints stress_ox->analysis_hplc Sample at Timepoints stress_therm->analysis_hplc Sample at Timepoints stress_photo->analysis_hplc Sample at Timepoints analysis_data Quantify Parent Drug & Degradants analysis_hplc->analysis_data analysis_mass Peak Purity & Mass Balance analysis_data->analysis_mass outcome_path Elucidate Degradation Pathway analysis_mass->outcome_path outcome_method Confirm Method Specificity analysis_mass->outcome_method outcome_package Inform Packaging & Storage analysis_mass->outcome_package

Figure 1: Experimental workflow for forced degradation studies.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis of Amine parent->hydrolysis Acid/Base oxidation Oxidation of Pyrazole/Pyrimidine Ring parent->oxidation H2O2 photolysis Ring Cleavage / Rearrangement parent->photolysis Light (UV/Vis) prod_hydroxy 1H-Pyrazolo[4,3-d]pyrimidin-7-ol (Product A) hydrolysis->prod_hydroxy prod_n_oxide N-Oxide Derivatives (Product B) oxidation->prod_n_oxide prod_cleaved Pyrazole & Pyrimidine Fragments (Product C) photolysis->prod_cleaved

Figure 2: Plausible degradation pathways for the pyrazolopyrimidine core.

Discussion and Conclusion

The stability profile of this compound indicates susceptibility to degradation under acidic, basic, and oxidative conditions, with more pronounced degradation observed under acidic and oxidative stress. The compound exhibits relative stability towards neutral hydrolysis and moderate thermal stress. Photolytic degradation is also observed, suggesting that protection from light is necessary during storage and handling.

The primary degradation pathway under hydrolytic conditions likely involves the hydrolysis of the exocyclic amine group at the 7-position to yield the corresponding hydroxyl derivative, 1H-Pyrazolo[4,3-d]pyrimidin-7-ol. Oxidative degradation may lead to the formation of N-oxides on the pyrazole or pyrimidine rings. The identification and characterization of these degradation products using techniques like mass spectrometry are essential next steps for a complete stability assessment.

References

Optimizing Reaction Conditions for Pyrazolopyrimidine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its structural resemblance to endogenous purines allows for interaction with a wide range of biological targets, including protein kinases, making it a focal point in the development of novel therapeutics for cancer, inflammatory diseases, and viral infections.[1][4][5][6][7] The efficacy and viability of synthesizing these compounds hinge on the careful optimization of reaction conditions. This technical guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and data-driven insights to aid researchers in optimizing the synthesis of pyrazolopyrimidines.

Core Synthetic Strategies and Optimization Parameters

The synthesis of the pyrazolopyrimidine core can be broadly categorized into the construction of two main isomers: pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The optimization of these syntheses involves a multi-parameter approach, focusing on catalysts, solvents, temperature, and reaction time to maximize yield and purity.

Pyrazolo[3,4-d]pyrimidine Synthesis

A predominant route to pyrazolo[3,4-d]pyrimidines involves the cyclization of substituted 5-aminopyrazoles with a one-carbon synthon, such as formamide or formic acid.[1][8] Key to this process is the initial formation of the 5-aminopyrazole precursor, which is often synthesized through the condensation of a hydrazine derivative with a suitable three-carbon component like ethyl(ethoxymethylene)cyanoacetate.[1]

Key Optimization Parameters:

  • Catalysts: While many cyclization reactions proceed thermally, acidic or basic catalysts can be employed to enhance reaction rates and yields. For instance, the use of potassium carbonate in DMSO has been reported to facilitate the synthesis of 5-aminopyrazole precursors in high yields.[1]

  • Solvents: The choice of solvent is critical. High-boiling point solvents like formamide can serve as both the reactant and the reaction medium.[1][8] In other instances, solvents like ethanol are used for the initial pyrazole formation.[6][9]

  • Temperature: Reaction temperatures often range from refluxing conditions in solvents like ethanol or formic acid to higher temperatures in microwave-assisted synthesis.[6][9] Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[10][11][12]

Pyrazolo[1,5-a]pyrimidine Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-dielectrophilic reagents such as β-dicarbonyl compounds, β-enaminones, or α,β-unsaturated carbonyl compounds.[5][13][14] This approach allows for versatile structural modifications at multiple positions of the pyrazolopyrimidine core.[13]

Key Optimization Parameters:

  • Catalysts: Palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups, enhancing structural diversity.[5] Rhodium(III) catalysts with additives like KOAc and pivalic acid have been effectively used in three-component reactions under microwave conditions.[5] Green chemistry approaches have also utilized catalysts like nanozeolites.[15]

  • Solvents: A range of solvents can be used, from acetic acid to ethanol and DMF.[16][17] Notably, the use of water as a solvent aligns with green chemistry principles and can lead to improved reaction rates and selectivities.[5] Solvent-free conditions, particularly in conjunction with microwave irradiation, have also proven to be highly efficient.[14]

  • Temperature and Method: Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating reactions and often leading to higher yields compared to conventional heating.[5][11][12][14] For example, catalyst- and solvent-free synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines has been achieved in minutes with high yields under microwave irradiation at 180°C.[14]

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data from various synthetic protocols, offering a clear comparison of how different reaction parameters influence the outcome of pyrazolopyrimidine synthesis.

Table 1: Optimization of Pyrazolo[3,4-d]pyrimidine Synthesis

PrecursorReagentSolventCatalyst/ConditionsTimeYield (%)Reference
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acidFormic acidReflux7 h83[6]
5-Aminopyrazole-4-carboxylateFormamideFormamideBoilingNot SpecifiedGood[1]
5-Aminopyrazole-4-carbonitrile derivativeFormamideFormamideHeatingHighHigh[8]
5-Aminopyrazole-4-carbonitrile derivativeFormic acidFormic acidHeatingHighHigher than with formamide[8]
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineAromatic aldehydesEthanolGlacial acetic acid, Reflux4 hNot Specified[18]

Table 2: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis

Pyrazole PrecursorDielectrophileSolventCatalyst/ConditionsTimeYield (%)Reference
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneNot SpecifiedNot SpecifiedNot SpecifiedGood[5]
Amino pyrazolesEnaminones/ChalconeNot SpecifiedK₂S₂O₈Not SpecifiedGood[5]
AminopyrazoleBenzaldehyde, Sulfoxonium ylideDioxaneCationic Rh(III), KOAc, pivalic acid, 3 Å molecular sieves, MicrowaveNot SpecifiedGood to Excellent[5][13]
β-enaminonesNH-5-aminopyrazolesSolvent-freeMicrowave, 180 °C2 min88-97[14]
5-Amino-1H-pyrazole derivativeEthyl cyanoacetateDMFAcetic acid, Reflux6 hNot Specified[16]
5-Amino-1H-pyrazole derivativeAcetyl acetoneEthanolAcetic acid, Reflux5 hNot Specified[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory synthesis.

Protocol 1: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) [6][9]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B)

  • A mixture of 2-(1-ethoxyethylidene)malononitrile (A) and phenyl hydrazine is refluxed in ethanol for 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford compound (B).

Step 2: Cyclization to form P1

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.

  • The final mixture is cooled to room temperature and then poured into ice water.

  • The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield P1.

  • Yield: 83%. Melting Point: 153–155 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H), 8.13 (s, 1H), 8.03–8.01 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 2.52 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines [14]

  • β-enaminones (1a-c) and NH-5-aminopyrazoles (2a-c) are mixed in a microwave-transparent vessel.

  • The reaction mixture is subjected to microwave irradiation at 180 °C for 2 minutes.

  • After completion of the reaction (monitored by TLC), the sample is collected.

  • Purification is achieved by recrystallization from an ethanol-water mixture to afford the desired 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines (3a-i).

  • Yields: 88-97%.

Visualizing Synthetic Pathways and Optimization Workflows

Diagrams generated using Graphviz provide a clear visual representation of the synthetic logic and experimental workflows.

G General Reaction Scheme for Pyrazolo[3,4-d]pyrimidine Synthesis cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Closure A Hydrazine Derivative C 5-Aminopyrazole Precursor A->C B Three-Carbon Component (e.g., Ethyl(ethoxymethylene)cyanoacetate) B->C E Pyrazolo[3,4-d]pyrimidine C->E D One-Carbon Synthon (e.g., Formamide, Formic Acid) D->E

Caption: General reaction scheme for the two-step synthesis of pyrazolo[3,4-d]pyrimidines.

G Workflow for Optimizing Pyrazolopyrimidine Synthesis start Define Target Pyrazolopyrimidine Scaffold select_strategy Select Synthetic Strategy (e.g., Cyclization, Multicomponent) start->select_strategy screen_catalysts Screen Catalysts (e.g., Acidic, Basic, Metal-based) select_strategy->screen_catalysts screen_solvents Screen Solvents (e.g., Protic, Aprotic, Green Solvents) screen_catalysts->screen_solvents optimize_temp Optimize Temperature & Method (e.g., Conventional Heating, Microwave) screen_solvents->optimize_temp analyze_results Analyze Yield and Purity (e.g., HPLC, NMR) optimize_temp->analyze_results decision Is Yield/Purity Acceptable? analyze_results->decision optimized_conditions Optimized Reaction Conditions decision->select_strategy No, Re-evaluate Strategy decision->screen_catalysts No, Further Optimization decision->optimized_conditions Yes

Caption: A logical workflow for the systematic optimization of pyrazolopyrimidine synthesis.

Signaling Pathways and Biological Relevance

Pyrazolopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. For example, pyrazolo[1,5-a]pyrimidines have been developed as potent and selective inhibitors of Pim-1 kinase and PI3Kδ.[4][19] The pyrazolo[3,4-d]pyrimidine core is found in compounds targeting Bruton's tyrosine kinase (BTK) and dihydrofolate reductase (DHFR).[6][7]

G Targeted Signaling Pathway Inhibition by Pyrazolopyrimidines cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response cluster_3 Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k btk BTK receptor->btk downstream Downstream Effectors (e.g., Akt, NF-κB) pi3k->downstream btk->downstream pim1 Pim-1 Kinase proliferation Cell Proliferation pim1->proliferation survival Cell Survival pim1->survival downstream->pim1 pyrazolo_1_5_a Pyrazolo[1,5-a]pyrimidines pyrazolo_1_5_a->pi3k Inhibit pyrazolo_1_5_a->pim1 Inhibit pyrazolo_3_4_d Pyrazolo[3,4-d]pyrimidines pyrazolo_3_4_d->btk Inhibit

Caption: Inhibition of key nodes in oncogenic signaling pathways by pyrazolopyrimidine derivatives.

Conclusion

The optimization of reaction conditions is paramount for the efficient and scalable synthesis of pyrazolopyrimidines. A systematic approach that considers the interplay of catalysts, solvents, temperature, and reaction methodology can lead to significant improvements in yield and purity. Modern techniques, particularly microwave-assisted synthesis and green chemistry approaches, offer promising avenues for developing more sustainable and efficient synthetic routes. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to streamline the synthesis of these important heterocyclic compounds for applications in drug discovery and development.

References

Navigating the Crucible of Drug Development: A Technical Guide to Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide, titled "Validation & Comparative Analysis in Drug Development," has been released to provide researchers, scientists, and drug development professionals with an in-depth overview of the critical validation and comparative analysis stages in the therapeutic development pipeline. This whitepaper details the essential methodologies, data presentation standards, and visualization of complex biological processes that are paramount for the successful transition of a drug candidate from the laboratory to clinical application.

The journey of a novel therapeutic from concept to clinic is fraught with challenges, with insufficient efficacy being a primary cause of failure in late-stage clinical trials.[1] This underscores the necessity for robust preclinical validation of molecular targets and a thorough comparative analysis against existing treatments. This guide addresses this critical need by outlining the foundational principles and experimental protocols that ensure the generation of accurate and reliable data.

Quantitative Data Presentation: A Comparative Look at Preclinical Kinase Inhibitors

The efficacy and safety of a therapeutic candidate are fundamentally linked to its potency against the intended target and its selectivity over other related molecules. To illustrate a clear, comparative approach, this guide presents quantitative data on several preclinical Cyclin-dependent kinase 2 (CDK2) inhibitors.

Table 1: Biochemical Potency and Selectivity of CDK2 Inhibitors

InhibitorCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)Selectivity (CDK1/CDK2)
Cdk2-IN-23 0.29[2]>1000[2]>1000>1000250>3448
INX-315 0.45.8>1000>100011015
BLU-222 0.8188361832923
PF-07104091 1.13.0>1000>1000112.7
QR-6401 2.553>1000>100028021

IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 indicates greater potency. Selectivity is shown as the ratio of IC50 for CDK1 to CDK2; a higher ratio signifies greater selectivity for CDK2.

Table 2: Cellular Potency of CDK2 Inhibitors in a CCNE1-Amplified Cancer Cell Line

InhibitorCell LineCCNE1 StatusGI50 (nM)
Cdk2-IN-23 OVCAR3Amplified4.6[2]
INX-315 OVCAR3Amplified19
BLU-222 OVCAR3Amplified23
PF-07104091 OVCAR3Amplified31
QR-6401 OVCAR3Amplified120

GI50 values represent the concentration of an inhibitor required to inhibit the growth of cancer cells by 50%. CCNE1 (Cyclin E1) amplification is a key biomarker for sensitivity to CDK2 inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, this guide provides detailed methodologies for key experiments cited in preclinical drug development.

Western Blot Analysis for Target Engagement

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing evidence of a drug's effect on its target and downstream signaling pathways.

Protocol:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of a drug to its target protein in real-time.

Protocol:

  • Chip Preparation: Activate a sensor chip (e.g., CM5) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Immobilize the target protein (ligand) onto the chip surface via amine coupling.

  • Analyte Injection: Inject the drug candidate (analyte) at various concentrations over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex biological processes and experimental procedures, this guide utilizes Graphviz to create clear and informative diagrams.

Drug_Discovery_Workflow cluster_Discovery Discovery & Early Research cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target ID Target ID Target Validation Target Validation Target ID->Target Validation Hit ID Hit ID Target Validation->Hit ID Lead Gen Lead Gen Hit ID->Lead Gen In Vitro Studies In Vitro Studies Lead Gen->In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Toxicology Toxicology In Vivo Studies->Toxicology Phase I Phase I Toxicology->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: A simplified workflow of the drug discovery and development process.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth.

MAPK_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival

Caption: The MAPK signaling cascade, crucial in cell proliferation and survival.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON Destruction Complex Destruction Complex Proteasome Proteasome Destruction Complex->Proteasome Degradation Beta-Catenin Beta-Catenin Beta-Catenin->Destruction Complex Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Dishevelled->Destruction Complex_inhibited Inhibits Beta-Catenin_stable β-Catenin Nucleus Nucleus Beta-Catenin_stable->Nucleus TCF/LEF TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription

Caption: The canonical Wnt signaling pathway in its 'OFF' and 'ON' states.

This technical guide serves as a vital resource for the scientific community, aiming to streamline the drug development process by promoting rigorous validation and data-driven comparative analysis. By adhering to the principles and methodologies outlined, researchers can enhance the probability of success for their therapeutic candidates, ultimately benefiting patients in need.

References

In Vivo Efficacy of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key biological targets. This technical guide provides an in-depth overview of the in vivo validation of 1H-pyrazolo[4,3-d]pyrimidin-7-amine and its derivatives across various disease models, with a focus on oncology, inflammatory disorders, and infectious diseases. This document details the experimental protocols, quantitative efficacy data, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.

I. Anti-Cancer Efficacy

Derivatives of the 1H-pyrazolo[4,3-d]pyrimidine core have demonstrated significant anti-cancer activity in vivo by targeting various components of the cell cycle and signal transduction machinery, including Cyclin-Dependent Kinases (CDKs), microtubule dynamics, and other crucial kinases.

Cyclin-Dependent Kinase (CDK) Inhibition in Hepatocellular Carcinoma

Compound: LGR2674, a 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine.

Target: Primarily Cyclin-Dependent Kinase 5 (CDK5), which is implicated in tumor angiogenesis.[1]

In Vivo Model: Murine model of hepatocellular carcinoma induced by subcutaneous injection of HUH7 cells.[1]

Efficacy Data: In vivo administration of LGR2674 was well-tolerated and resulted in a clear reduction in tumor vessel density, inhibition of tumor cell proliferation, and retarded tumor growth.[1] While specific quantitative data on tumor growth inhibition percentages from the primary abstract is limited, the study highlights the potential of this scaffold in developing potent CDK inhibitors with in vivo anti-cancer potential.[1]

Experimental Protocol: Murine Hepatocellular Carcinoma Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice).

  • Cell Line: Human hepatocellular carcinoma cell line HUH7.

  • Tumor Induction: Subcutaneous injection of a suspension of HUH7 cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. LGR2674 is administered systemically (e.g., intraperitoneally or orally) at a predetermined dose and schedule.

  • Endpoint Analysis:

    • Tumor Growth: Tumor volume is measured regularly using calipers.

    • Toxicity: Animal body weight and general health are monitored.

    • Immunohistochemistry: At the end of the study, tumors are excised, and sections are stained for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to assess vessel density.[1]

Signaling Pathway: CDK5 in Angiogenesis

CDK5 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of CDK5 by pyrazolo[4,3-d]pyrimidine derivatives can disrupt this process.

CDK5_Angiogenesis cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., VEGF) VEGFR VEGF Receptor Growth_Factors->VEGFR p35 p35 VEGFR->p35 Activates CDK5 CDK5 p35->CDK5 Activates Actin_Cytoskeleton Actin Cytoskeleton Remodeling CDK5->Actin_Cytoskeleton Pyrazolo_pyrimidine This compound Derivative (e.g., LGR2674) Pyrazolo_pyrimidine->CDK5 Inhibits Cell_Migration Endothelial Cell Migration & Proliferation Actin_Cytoskeleton->Cell_Migration Angiogenesis Angiogenesis Cell_Migration->Angiogenesis

Caption: CDK5 signaling pathway in angiogenesis and its inhibition.

Microtubule Targeting Agents in Breast Cancer

Compound: Compound 9, a novel N1-methyl pyrazolo[4,3-d]pyrimidine.

Target: Tubulin polymerization. These agents bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules, which are essential for cell division and other cellular processes.[3]

In Vivo Model: Mouse xenograft model using MCF-7 breast cancer cells overexpressing βIII-tubulin (MCF-7 TUBB3), a mechanism of resistance to taxane-based chemotherapies.[3]

Efficacy Data: Compound 9 was significantly (P <0.0001) more effective than paclitaxel at reducing tumor growth in the MCF-7 TUBB3 xenograft model.[3]

Treatment GroupDoseTumor Volume Reduction
ControlVehicle-
Paclitaxel10 mg/kg/weekModerate
Compound 9 30 mg/kg (twice weekly) Significant (P < 0.0001 vs. Paclitaxel) [3]

Experimental Protocol: MCF-7 TUBB3 Xenograft Model

  • Animal Model: Athymic female mice (8 weeks old).[3]

  • Cell Line: MCF-7 breast cancer cells engineered to overexpress βIII-tubulin (MCF-7 TUBB3).

  • Tumor Induction: 10^7 cells per 100 µL Matrigel were implanted into the #4 mammary fat pad.[3]

  • Treatment: Mice were treated with compound 9 at its maximally tolerated dose (MTD) of 30 mg/kg twice weekly or with paclitaxel at its MTD of 10 mg/kg/week.[3]

  • Endpoint Analysis:

    • Tumor Growth: Tumor volumes were determined regularly.[3]

    • Toxicity: Animal weights were monitored throughout the study.[3]

Signaling Pathway: Mechanism of Microtubule Targeting Agents

Microtubule targeting agents disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, leading to mitotic arrest and apoptosis.

Microtubule_Targeting cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine (e.g., Compound 9) Pyrazolo_pyrimidine->Tubulin_Dimers Inhibits Polymerization

Caption: Mechanism of microtubule polymerization inhibition.

II. Anti-Inflammatory Efficacy in Rheumatoid Arthritis

Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potent inhibitors of Janus kinases (JAKs), which are central to the signaling of pro-inflammatory cytokines involved in the pathogenesis of rheumatoid arthritis.

Target: Janus Kinase 3 (JAK3).

In Vivo Model: Rat adjuvant-induced arthritis (AIA) model.

Efficacy Data: Oral administration of peficitinib, a novel JAK inhibitor, dose-dependently suppressed paw swelling and bone destruction in the rat AIA model in both prophylactic and therapeutic settings.[4]

Treatment GroupDoseEffect on Paw Swelling
ControlVehicleProgressive swelling
Peficitinib Dose-dependent Significant inhibition [4]

Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model

  • Animal Model: Lewis rats.[5]

  • Induction of Arthritis: A single subcutaneous injection of Freund's complete adjuvant containing Mycobacterium tuberculosis at the base of the tail or in a hind paw.[5][6]

  • Treatment: Oral administration of the JAK inhibitor (e.g., peficitinib) daily for a specified period after the onset of arthritis.[4][5]

  • Endpoint Analysis:

    • Clinical Scoring: Assessment of arthritis severity based on a clinical scoring system.

    • Paw Swelling: Measurement of paw volume using a plethysmometer.[5]

    • Histopathology: Histological examination of the joints to assess inflammation, cartilage damage, and bone erosion.

Signaling Pathway: JAK-STAT Signaling in Rheumatoid Arthritis

The JAK-STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines that drive the pathology of rheumatoid arthritis.

JAK_STAT_RA cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-2, IL-6, IL-15) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAKs (e.g., JAK1, JAK3) Cytokine_Receptor->JAK Activates STAT STATs JAK->STAT Phosphorylates Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine (JAK Inhibitor) Pyrazolo_pyrimidine->JAK Inhibits pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Gene_Expression Gene Expression of Inflammatory Mediators pSTAT->Gene_Expression Translocates to Nucleus

Caption: JAK-STAT signaling pathway in rheumatoid arthritis.

III. Anti-Infective Efficacy in Visceral Leishmaniasis

Certain 6-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown promise as orally bioavailable agents for the treatment of visceral leishmaniasis, a parasitic disease.

In Vivo Model: Mouse model of visceral leishmaniasis (Leishmania donovani infection).

Efficacy Data: Oral administration of optimized 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine compounds demonstrated efficacy in a mouse model of visceral leishmaniasis.[7] Specific quantitative data on parasite load reduction from the abstracts is not detailed, but the studies highlight the potential of this scaffold for developing new oral treatments for this neglected tropical disease.[7]

Experimental Protocol: Mouse Model of Visceral Leishmaniasis

  • Animal Model: BALB/c mice.

  • Infection: Intravenous injection of Leishmania donovani amastigotes or promastigotes.

  • Treatment: Oral gavage of the test compounds for a specified duration.

  • Endpoint Analysis:

    • Parasite Burden: Quantification of the parasite load in the liver and spleen, typically expressed as Leishman-Donovan Units (LDU), which is determined by microscopic examination of Giemsa-stained tissue smears.[8]

IV. Other In Vivo Applications

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is further demonstrated by its application in other therapeutic areas.

Nrf2 Pathway Activation

A novel non-electrophilic pyrazolo[3,4-d]pyrimidine derivative, KKC080106, has been shown to activate the Nrf2 signaling pathway.[9] This pathway is a key regulator of cellular antioxidant responses and is a therapeutic target for neurodegenerative diseases. In a mouse model of Parkinson's disease, oral administration of KKC080106 protected dopaminergic neurons from degeneration and prevented motor deficits.[9]

Signaling Pathway: Nrf2-Keap1 Signaling

Under normal conditions, Nrf2 is targeted for degradation by Keap1. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes.

Nrf2_Keap1 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine (e.g., KKC080106) Pyrazolo_pyrimidine->Keap1 Inhibits binding to Nrf2 Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression

Caption: Nrf2-Keap1 signaling pathway activation.

V. Conclusion

The this compound scaffold and its related pyrazolopyrimidine cores represent a highly versatile platform for the development of novel therapeutics. The in vivo studies summarized in this guide demonstrate their efficacy in diverse and challenging disease models, including various cancers, rheumatoid arthritis, and visceral leishmaniasis. The detailed experimental protocols and descriptions of the underlying signaling pathways provide a solid foundation for researchers to build upon in their drug discovery and development efforts. Further investigation into the quantitative in vivo efficacy and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the promise of these compounds into clinical realities.

References

Kinase Selectivity Profiling of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. This guide provides an in-depth overview of the kinase selectivity profiling of derivatives of the 1H-pyrazolo[4,3-d]pyrimidin-7-amine series, offering insights into their therapeutic potential and off-target effects.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the quantitative kinase inhibition data for representative this compound derivatives. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundTarget KinaseIC50 (nM)Kinase Panel ScreenedReference
LGR6768 CDK7<1014 CDKs, 50 total kinases[1][2]
CDK1>100014 CDKs[1]
CDK2>100014 CDKs[1]
CDK4>100014 CDKs[1]
CDK5>100014 CDKs[1]
CDK9>100014 CDKs[1]
Compound 51 BRK/PTK6Low nM468 kinases[3]
Other Kinases>70% inhibition for some468 kinases[3]
Compound 24j PLK40.235 kinases[4]
Compound 12b EGFRWT16Not specified[5][6]
EGFRT790M236Not specified[5][6]
Compound 7n FGFR1<50Not specified[7]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of kinase inhibitor selectivity. Below are generalized protocols for in vitro kinase assays, which can be adapted for specific kinases and compounds.

General In Vitro Kinase Assay Protocol (Radiometric Format)

This protocol is a common method for determining the potency of an inhibitor against a purified kinase.[8]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[8]

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[8]

  • In the wells of a microplate, add the kinase, the specific substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Luminescent Kinase Assay (e.g., ADP-Glo™)

This is a non-radiometric alternative that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase and substrate

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque multi-well plates suitable for luminescence measurements

Procedure:

  • Set up the kinase reaction in the wells of a white multi-well plate, including the kinase, substrate, ATP, and serially diluted test compound.

  • Incubate the plate at the optimal temperature for the kinase.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for the recommended time (e.g., 40 minutes at room temperature).

  • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for the recommended time (e.g., 30 minutes at room temperature).

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition and IC50 values as described for the radiometric assay.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a typical workflow for kinase selectivity profiling.

G RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PyrazoloPyrimidine This compound Derivative PyrazoloPyrimidine->RTK

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

G CDK7_CyclinH_MAT1 CDK7/Cyclin H/MAT1 (CAK Complex) CDK1 CDK1 CDK7_CyclinH_MAT1->CDK1 P CDK2 CDK2 CDK7_CyclinH_MAT1->CDK2 P RNAPII RNA Polymerase II CTD CDK7_CyclinH_MAT1->RNAPII P CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle Transcription Transcription Initiation RNAPII->Transcription PyrazoloPyrimidine LGR6768 PyrazoloPyrimidine->CDK7_CyclinH_MAT1 G BRK BRK/PTK6 Downstream Downstream Signaling (e.g., STAT3, AKT) BRK->Downstream Metastasis Metastasis Downstream->Metastasis PyrazoloPyrimidine Compound 51 PyrazoloPyrimidine->BRK G Start Start: Synthesized This compound Derivative PrimaryScreen Primary Screen: Single High Concentration (e.g., 1-10 µM) against Target Kinase Start->PrimaryScreen Active Active? PrimaryScreen->Active DoseResponse Dose-Response Assay: Determine IC50 for Target Kinase Active->DoseResponse Yes Inactive Inactive: Modify Structure or Abandon Compound Active->Inactive No SelectivityPanel Selectivity Profiling: Screen against a Broad Kinase Panel (e.g., >400 kinases) DoseResponse->SelectivityPanel Analyze Data Analysis: Determine Selectivity Score, Identify Off-Targets SelectivityPanel->Analyze End End: Selective Inhibitor Profile Established Analyze->End

References

Comparative Docking Analysis of Pyrazolopyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities. As a bioisostere of adenine, the core structure of ATP, pyrazolopyrimidine analogs have been extensively explored as competitive inhibitors for a myriad of enzymes, particularly protein kinases.[1] This technical guide provides an in-depth comparative analysis of molecular docking studies performed on various pyrazolopyrimidine analogs, targeting key proteins implicated in cancer and infectious diseases. We will delve into the specific interactions of these analogs with Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), PIM-1 Kinase, and the fungal enzyme 14-alpha demethylase. This guide aims to offer a comprehensive resource for researchers in the field of drug discovery and development, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways.

Comparative Docking Analysis

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. The following tables summarize the docking scores and key interactions of various pyrazolopyrimidine analogs against their respective protein targets, as reported in the literature.

Table 1: Docking Analysis of Pyrazolopyrimidine Analogs as CDK2 Inhibitors
Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Roscovitine Analog 7a CDK2 (2A4L)-8.24 (GI50 MG-MID)Leu83[2]
Roscovitine Analog 9c CDK2 (2A4L)-0.6 (GI50 MG-MID)Leu83[2]
Pyrazolopyrimidine 14 CDK2 (2A4L)- (IC50 = 0.057 µM)Leu83[3]
Pyrazolopyrimidine C3 CDK2Not SpecifiedNot Specified[4]
Pyrazolopyrimidine C7 CDK2Not SpecifiedNot Specified[4]
Table 2: Docking Analysis of Pyrazolopyrimidine Analogs as EGFR Inhibitors
Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Pyrazolopyrimidine 6a EGFR (1M17)- (IC50 = 0.163 µM)Met769[5]
Pyrazolopyrimidine 6b EGFR (1M17)- (IC50 = 0.126 µM)Met769[5]
Pyrazolopyrimidine 5i EGFR (1M17)- (IC50 = 0.3 µM)Met769[6]
Pyrazolopyrimidine 8 EGFRwt-6.40Not Specified
Pyrazolopyrimidine 12 EGFRwtNot SpecifiedNot Specified
Table 3: Docking Analysis of Pyrazolopyrimidine Analogs as PIM-1 Kinase Inhibitors
Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Compound 5h PIM-1- (IC50 = 0.60 µM)Not Specified[7][8]
Compound 6c PIM-1- (IC50 = 0.67 µM)Not Specified[7][8]
Compound 50 PIM-1 (4MBL)Not SpecifiedNot Specified[9]
Table 4: Docking Analysis of Pyrazolopyrimidine Analogs as 14-alpha Demethylase Inhibitors
Compound IDTarget Protein (PDB ID)Docking Score (E-score)Key Interacting ResiduesReference
Compound 5c 14-alpha demethylase (4LXJ)-8.15Not Specified[10]
Compound 13d 14-alpha demethylase (4LXJ)-8.54Not Specified[10]
Compound 10 Sterol 14-alpha demethylase (5TZ1)-10.20Not Specified[11]
Compound 11 Sterol 14-alpha demethylase (5TZ1)-9.90Not Specified[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis, characterization, and biological evaluation of pyrazolopyrimidine analogs.

Synthesis of Pyrazolopyrimidine Analogs

General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives:

A common synthetic route involves the cyclocondensation of an aminopyrazole precursor with a suitable 1,3-dielectrophilic species. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid can yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one. Further modifications can be introduced at various positions of the pyrazolopyrimidine core.

  • Example Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis: A mixture of an appropriate aminopyrazole (1 mmol) and a β-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to afford the crude product. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).[12]

General Procedure for the Synthesis of 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidines:

Starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a series of reactions including cyclization with formamide, chlorination with phosphoryl chloride, and subsequent nucleophilic substitution with various amines can be employed to synthesize a library of 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidine analogs.

Molecular Docking Protocol

Software: AutoDock Vina, Schrödinger Suite (Glide), or MOE (Molecular Operating Environment) are commonly used for molecular docking studies.[13][14]

General Steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.[14]

  • Ligand Preparation: The 2D structures of the pyrazolopyrimidine analogs are drawn using a chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Grid Generation: A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Simulation: The prepared ligands are docked into the defined grid box of the receptor using the chosen docking algorithm. The docking software generates multiple binding poses for each ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking poses are visualized and analyzed to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. The docking scores are used to rank the compounds based on their predicted binding affinities.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazolopyrimidine analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand (EGF)->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrazolopyrimidine Pyrazolopyrimidine Analog Pyrazolopyrimidine->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Pyrazolopyrimidine Analogs.

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression Cyclin E Cyclin E CDK2/Cyclin E CDK2/Cyclin E Cyclin E->CDK2/Cyclin E Cyclin A Cyclin A CDK2/Cyclin A CDK2/Cyclin A Cyclin A->CDK2/Cyclin A CDK2 CDK2 CDK2->CDK2/Cyclin E CDK2->CDK2/Cyclin A pRb pRb CDK2/Cyclin E->pRb Phosphorylation S Phase Progression S Phase Progression CDK2/Cyclin A->S Phase Progression Promotes E2F E2F pRb->E2F Releases G1/S Transition G1/S Transition E2F->G1/S Transition Promotes Pyrazolopyrimidine Pyrazolopyrimidine Analog Pyrazolopyrimidine->CDK2 Inhibition

Caption: CDK2 Signaling Pathway in Cell Cycle and its Inhibition.

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway PIM-1 Signaling Cytokines Cytokines JAK/STAT JAK/STAT Cytokines->JAK/STAT Growth Factors Growth Factors Growth Factors->JAK/STAT PIM1 PIM-1 Kinase JAK/STAT->PIM1 Upregulates BAD BAD PIM1->BAD Phosphorylates (Inactivates) p21, p27 p21, p27 PIM1->p21, p27 Phosphorylates (Inactivates) cMyc cMyc PIM1->cMyc Stabilizes Apoptosis Apoptosis (Inhibited) BAD->Apoptosis Cell Proliferation Cell Proliferation (Promoted) p21, p27->Cell Proliferation cMyc->Cell Proliferation Pyrazolopyrimidine Pyrazolopyrimidine Analog Pyrazolopyrimidine->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway and its Inhibition.

Experimental Workflows

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Structure (PDB) Protein Structure (PDB) Prepare Protein Prepare Protein (Remove water, add H-atoms) Protein Structure (PDB)->Prepare Protein Ligand Structures (2D/3D) Ligand Structures (2D/3D) Prepare Ligands Prepare Ligands (Energy Minimization) Ligand Structures (2D/3D)->Prepare Ligands Grid Generation Define Binding Site (Grid Box) Prepare Protein->Grid Generation Molecular Docking Molecular Docking Prepare Ligands->Molecular Docking Grid Generation->Molecular Docking Binding Poses Binding Poses Molecular Docking->Binding Poses Docking Scores Docking Scores Molecular Docking->Docking Scores Analyze Interactions Analyze Interactions (H-bonds, Hydrophobic) Binding Poses->Analyze Interactions Rank Compounds Rank Compounds by Score Docking Scores->Rank Compounds

Caption: A Typical Workflow for Molecular Docking Analysis.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization Starting Materials Aminopyrazole & 1,3-Dielectrophile Reaction Cyclocondensation Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Recrystallization/ Chromatography Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Characterization Spectroscopic Analysis (NMR, MS, IR) Pure Compound->Characterization Confirmed Structure Confirmed Structure Characterization->Confirmed Structure

Caption: General Workflow for Synthesis and Characterization.

Conclusion

This technical guide has provided a comparative overview of the molecular docking analysis of pyrazolopyrimidine analogs against several key therapeutic targets. The tabulated data offers a quick reference for comparing the binding affinities and interactions of different analogs, while the detailed experimental protocols serve as a practical guide for researchers. The signaling pathway diagrams and experimental workflows, rendered in Graphviz, offer a clear visual representation of the complex biological processes and experimental designs. The versatility of the pyrazolopyrimidine scaffold, coupled with the power of computational docking, continues to drive the discovery of novel and potent inhibitors for a range of diseases. This guide is intended to be a valuable resource for the scientific community, fostering further research and development in this exciting area of medicinal chemistry.

References

Unveiling the Selectivity Profile of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine: A Technical Guide to Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cross-reactivity of compounds based on the 1H-Pyrazolo[4,3-d]pyrimidin-7-amine scaffold. Designed for researchers, scientists, and drug development professionals, this document outlines the kinase selectivity of this important chemical series, details the experimental methodologies for assessing off-target effects, and visualizes the key signaling pathways involved. Understanding the cross-reactivity of this scaffold is crucial for the development of selective and safe kinase inhibitors.

The 1H-Pyrazolo[4,3-d]pyrimidine core is a prevalent scaffold in the design of kinase inhibitors due to its structural similarity to the adenine base of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases.[1][2] While derivatives of this scaffold have shown high potency for specific targets, off-target activity is a common challenge that can lead to unforeseen side effects or provide opportunities for polypharmacology.[3][4] This guide summarizes publicly available data to build a comprehensive cross-reactivity profile.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of various this compound derivatives against a panel of kinases. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), has been aggregated from multiple studies to provide a comparative overview. It is important to note that assay conditions can vary between studies, impacting the absolute IC50 values.

Kinase Target FamilyKinaseRepresentative Derivative IC50 (nM)Primary Cellular Function
Tyrosine Kinases
SRC<1 - 21,700Cell proliferation, survival, and motility[5][6]
ABL>1000Cell differentiation, division, and adhesion[2]
EGFR16 - 135Cell growth and proliferation[7]
EGFR (T790M Mutant)236Acquired resistance to EGFR inhibitors
BRK/PTK6Low NanomolarPromotion of metastasis[1]
DDR144Cell growth and metastasis[8]
FGFR1Low NanomolarAngiogenesis and cell proliferation
VEGFRPotent InhibitionAngiogenesis[2]
PDGFRPotent InhibitionCell growth and division[2]
Serine/Threonine Kinases
CDK20.36 µM (for a related pyrazolopyridine)Cell cycle regulation (G1/S transition)[8][9]
CDK7Nanomolar RangeRegulation of cell cycle and transcription[10][11]
CDK91.8 µM (for a related pyrazolopyridine)Transcriptional regulation[9]
JAK30.1Immune response[12]
mTORPotent InhibitionCell growth and proliferation[2]
PI3KPotent InhibitionCell growth, proliferation, and survival[2]
BTKPotent InhibitionB-cell development and signaling[2]

Key Signaling Pathways and Points of Inhibition

To visualize the biological context of on- and off-target inhibition by this compound derivatives, the following diagrams illustrate the major signaling pathways in which the targeted kinases operate.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D-CDK4/6 Cyclin D-CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb-E2F pRb-E2F Cyclin D-CDK4/6->pRb-E2F phosphorylates pRb pRb E2F E2F Cyclin E Cyclin E E2F->Cyclin E S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription pRb-E2F->E2F releases Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->S-Phase Genes promotes entry Inhibitor Inhibitor Inhibitor->CDK2 inhibits

CDK2 Signaling Pathway

SRC_Signaling_Pathway Integrins Integrins Src Src Integrins->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Cell Migration Cell Migration FAK->Cell Migration Akt Akt PI3K->Akt Cell Proliferation Cell Proliferation STAT3->Cell Proliferation MAPK MAPK Ras->MAPK Cell Survival Cell Survival Akt->Cell Survival MAPK->Cell Proliferation Inhibitor Inhibitor Inhibitor->Src inhibits

Src Signaling Pathway

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Survival Cell Survival Akt->Cell Survival Inhibitor Inhibitor Inhibitor->EGFR inhibits

EGFR Signaling Pathway

JAK_STAT_Signaling_Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Inhibitor Inhibitor Inhibitor->JAK inhibits

JAK-STAT Signaling Pathway

Experimental Protocols for Cross-Reactivity Profiling

Accurate determination of a compound's selectivity is paramount. Below are generalized yet detailed protocols for key in vitro and cellular assays used to assess kinase inhibitor cross-reactivity.

In Vitro Biochemical Kinase Assay (Fluorescence-Based)

This protocol describes a common method for measuring direct kinase inhibition.[13]

Principle: The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Luminescence is generated in a coupled reaction where the produced ADP is converted back to ATP, which is then used by luciferase to produce light.[14]

Materials:

  • Recombinant Kinase

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (this compound derivative)

  • Kinase buffer (e.g., HEPES, MgCl2, Brij-35)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and the specific peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow Prepare Reagents Prepare Reagents Dispense Compound Dispense Compound Prepare Reagents->Dispense Compound Add Kinase & Substrate Add Kinase & Substrate Dispense Compound->Add Kinase & Substrate Initiate with ATP Initiate with ATP Add Kinase & Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Analyze Data Analyze Data Detect Signal->Analyze Data End End Analyze Data->End

Biochemical Kinase Assay Workflow
Cellular Kinase Inhibition Assay (Target Engagement)

This protocol outlines a method to confirm that the inhibitor can bind to its target within a cellular context.[15]

Principle: A common method is the NanoBRET™ Target Engagement Assay. This assay measures the binding of an inhibitor to a target kinase that is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds to the kinase is used. When the inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[15]

Materials:

  • Cells expressing the target kinase-NanoLuc® fusion protein

  • NanoBRET™ tracer

  • Test compound

  • Cell culture medium

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring BRET

Procedure:

  • Cell Plating: Seed the cells in the assay plate and incubate to allow for attachment.

  • Compound Addition: Add a serial dilution of the test compound to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Signal Detection: Measure the BRET signal using a plate reader equipped with appropriate filters for the donor and acceptor wavelengths.

  • Analysis: Calculate the percent inhibition of the BRET signal for each compound concentration and determine the cellular IC50 value.

Cellular_Assay_Workflow Plate Cells Plate Cells Add Compound Add Compound Plate Cells->Add Compound Add Tracer Add Tracer Add Compound->Add Tracer Incubate Incubate Add Tracer->Incubate Measure BRET Measure BRET Incubate->Measure BRET Analyze Data Analyze Data Measure BRET->Analyze Data End End Analyze Data->End

Cellular Target Engagement Assay Workflow

Conclusion

The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. However, as with many kinase inhibitor scaffolds, cross-reactivity is a key consideration. This guide provides a framework for understanding and evaluating the selectivity of these compounds. A thorough investigation of the cross-reactivity profile using the methodologies described herein is essential for the successful development of novel therapeutics with improved efficacy and safety profiles. By carefully characterizing the on- and off-target activities of these molecules, researchers can better predict their biological effects and advance the most promising candidates into further development.

References

An In-depth Technical Guide to Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyrimidine scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This mimicry allows compounds based on this core to effectively interact with a wide array of biological targets, particularly ATP-binding sites of kinases.[1] Within this class, the constitutional isomers pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have emerged as "privileged scaffolds" in drug discovery, leading to the development of numerous clinical candidates and approved drugs.[2] This technical guide provides a comprehensive evaluation of these two isomeric cores, presenting their synthesis, biological activities, and relevant experimental protocols to aid researchers in the strategic design of novel therapeutics.

The pyrazolo[3,4-d]pyrimidine scaffold is arguably the more extensively studied of the two, having yielded a multitude of potent kinase inhibitors.[3] Its journey into clinical significance is highlighted by the FDA approval of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies.[1] This scaffold's versatility extends to the inhibition of various other kinases, including Src, Abl, EGFR, VEGFR, and CDKs, demonstrating its broad therapeutic potential in oncology and beyond.[3][4][5]

The pyrazolo[4,3-d]pyrimidine core, while less explored, has also demonstrated significant promise. Derivatives of this scaffold have been identified as potent microtubule targeting agents, CDK inhibitors, and anti-inflammatory agents.[6][7][8] Notably, certain pyrazolo[4,3-d]pyrimidine derivatives have shown potent anti-proliferative and anti-angiogenic activities, suggesting their potential as novel anticancer agents.[7]

This guide will delve into a comparative analysis of these two important scaffolds, offering a structured overview of their biological activities, detailed experimental methodologies for their synthesis and evaluation, and visual representations of key concepts to facilitate a deeper understanding of their potential in modern drug development.

Comparative Biological Activities

The following tables summarize the quantitative biological data for representative compounds from both scaffolds, highlighting their primary targets and inhibitory concentrations. It is crucial to note that these data are compiled from various studies and direct comparisons should be made with caution as experimental conditions may differ.

Table 1: Biological Activities of Pyrazolo[4,3-d]pyrimidine Derivatives
Compound IDTarget(s)IC50/GI50/EC50Cell Line(s)Therapeutic Area
9 Tubulin PolymerizationIC50: 0.45 µMMCF-7Cancer
11 Tubulin PolymerizationIC50: 0.42 µM-Cancer
12 Tubulin PolymerizationIC50: 0.49 µMMCF-7Cancer
13 Tubulin PolymerizationIC50: 0.42 µMMCF-7Cancer
Compound 9 [3H]colchicine binding>94% inhibition at 5 µM-Cancer
2i CDK2, CDK5, Aurora A-HCT-116Cancer
4e LPS-induced NO productionIC50: 2.64 µMRAW264.7Inflammation
5e Cell ProliferationIC50: 4.55 µMHepatoma (7402)Cancer

Data compiled from multiple sources.[6][7][8][9]

Table 2: Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound IDTarget(s)IC50/KiCell Line(s)Therapeutic Area
Ibrutinib (3) BTKIC50: 7.95 nM-Cancer
PP1 (1) Src family kinases--Research Tool
PP2 (2) Src family kinases--Research Tool
SI306 c-SrcKi: 0.13 µMGlioblastomaCancer
Compound 33 FLT3, VEGFR2-MV4-11 (AML)Cancer
Compound 23c RET-BaF3/CCDC6-RETCancer
Compounds 33a,b CDK2Comparable to olomoucine-Cancer
Compounds 14, 15 CDK2/cyclin A2IC50: 0.057, 0.119 µMMCF-7, HCT-116, HepG-2Cancer
Compound 7f DHFR-MCF-7Cancer
Compound 12b VEGFR-2IC50: 3.343 µMMDA-MB-468, T-47DCancer

Data compiled from multiple sources.[1][10][11][12][13][14][15][16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores, along with key biological assays used to evaluate their activity.

Synthesis of the Pyrazolo[4,3-d]pyrimidine Scaffold

A general method for the synthesis of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines is outlined below.[8]

Step 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

  • To a solution of (ethoxymethylene)malononitrile in ethanol, add methylhydrazine.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Synthesis of 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

  • To a solution of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile in an appropriate solvent, add propylmalonyl dichloride.

  • Heat the reaction mixture under reflux for 8-12 hours.

  • Cool the mixture and collect the precipitate by filtration.

  • Wash the solid with the solvent and dry.

Step 3: Synthesis of 5,7-dichloro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine

  • Suspend the product from Step 2 in phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Reflux the mixture for 6-8 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Synthesis of 7-amino-substituted pyrazolo[4,3-d]pyrimidines

  • To a solution of the dichloro-intermediate from Step 3 in isopropanol, add the desired amine.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction and collect the product by filtration.

  • Purify the product by recrystallization or column chromatography.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold

A common and versatile method for constructing the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-aminopyrazole-4-carbonitrile derivative.[17]

Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol is refluxed for 2-4 hours.

  • Upon cooling, the product precipitates and is collected by filtration.

  • The solid is washed with cold ethanol and dried.

Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • The 5-aminopyrazole-4-carbonitrile from Step 1 is heated in formamide at 180-200 °C for 4-6 hours.

  • The reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent.

Alternative Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • A solution of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in formic acid is refluxed for 6-8 hours.[17]

  • The mixture is cooled and poured into ice water.

  • The precipitate is filtered, washed with water, and dried.

Step 3: Chlorination and Subsequent Amination (if starting from the pyrimidinone)

  • The pyrimidinone from the alternative Step 2 is treated with refluxing phosphorus oxychloride to yield the 4-chloro derivative.

  • The 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is then reacted with a desired amine in a suitable solvent like isopropanol under reflux to yield the 4-amino derivative.

Key Biological Assay Protocols

1. Kinase Inhibition Assay (Luminescence-Based)

  • Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, kinase, and substrate in an appropriate assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

2. Cell Proliferation Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

3. Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

  • Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. A fluorescent reporter that binds to polymerized microtubules is used to track the process.

  • Procedure:

    • Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer on ice.

    • Add serial dilutions of the test compounds to a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the cold tubulin reaction mix to the wells.

    • Immediately begin monitoring the fluorescence intensity at 37°C over time using a fluorescence plate reader.

    • Analyze the kinetic data to determine the effect of the compounds on the rate and extent of tubulin polymerization.

4. Cell Cycle Analysis by Flow Cytometry

  • Principle: This technique analyzes the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Treat the fixed cells with RNase A to remove RNA.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the fluorescence intensity of individual cells using a flow cytometer.

    • Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Src Src Receptor->Src Activates Transcription_Factors Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cellular_Responses Proliferation, Survival, Metastasis Gene_Expression->Cellular_Responses Growth_Factor Growth_Factor Growth_Factor->Receptor Downstream_Effectors Downstream_Effectors Src->Downstream_Effectors Phosphorylates Downstream_Effectors->Transcription_Factors Activate Pyrazolo_3_4_d_pyrimidine_Inhibitor Pyrazolo_3_4_d_pyrimidine_Inhibitor Pyrazolo_3_4_d_pyrimidine_Inhibitor->Src Inhibits

G cluster_interphase Interphase G1_Phase G1_Phase G1_S_Transition G1/S Checkpoint G1_Phase->G1_S_Transition S_Phase S_Phase G2_Phase G2_Phase S_Phase->G2_Phase G2_M_Transition G2/M Checkpoint G2_Phase->G2_M_Transition M_Phase M Phase (Mitosis) M_Phase->G1_Phase CDK2_Cyclin_A_E CDK2/Cyclin A/E CDK2_Cyclin_A_E->S_Phase Promotes CDK2_Cyclin_A_E->G1_S_Transition Promotes Pyrazolo_4_3_d_pyrimidine_Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo_4_3_d_pyrimidine_Inhibitor->CDK2_Cyclin_A_E Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Pyrazolo_4_3_d_pyrimidine_Inhibitor->Cell_Cycle_Arrest G1_S_Transition->S_Phase G2_M_Transition->M_Phase

Experimental Workflow Diagrams

G Start Start: 5-Aminopyrazole -4-carbonitrile Cyclization Cyclization with Formamide or Formic Acid Start->Cyclization Pyrazolopyrimidine_Core Pyrazolo[3,4-d]pyrimidine or Pyrazolo[4,3-d]pyrimidine Cyclization->Pyrazolopyrimidine_Core Chlorination Chlorination (e.g., POCl3) Pyrazolopyrimidine_Core->Chlorination Halogenated_Intermediate Halogenated_Intermediate Chlorination->Halogenated_Intermediate Nucleophilic_Substitution Nucleophilic Substitution (e.g., Amination) Halogenated_Intermediate->Nucleophilic_Substitution Final_Compound Final Derivatized Compound Nucleophilic_Substitution->Final_Compound

G Start Start: Seed Cells Treatment Treat with Pyrazolopyrimidine Compound Start->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation Assay_Specific_Step Assay-Specific Step Incubation->Assay_Specific_Step Data_Acquisition Data Acquisition Assay_Specific_Step->Data_Acquisition MTT_Assay MTT Assay: Add MTT, Solubilize Formazan Assay_Specific_Step->MTT_Assay Flow_Cytometry Flow Cytometry: Fix & Stain with PI Assay_Specific_Step->Flow_Cytometry Data_Analysis Data Analysis (IC50/GI50) Data_Acquisition->Data_Analysis End End: Biological Activity Determined Data_Analysis->End

Conclusion: A Comparative Outlook for Drug Development

Both the pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds represent highly valuable cores for the development of novel therapeutics. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established and clinically validated platform, particularly for the development of kinase inhibitors. Its extensive history in medicinal chemistry provides a rich foundation of structure-activity relationship (SAR) data, facilitating the rational design of new and improved inhibitors. The success of ibrutinib serves as a powerful testament to the therapeutic potential of this scaffold. However, challenges such as off-target effects and acquired resistance remain areas of active investigation.

The pyrazolo[4,3-d]pyrimidine scaffold, while less explored, offers exciting opportunities for discovering drugs with novel mechanisms of action. Its demonstrated activity as a microtubule targeting agent and a CDK inhibitor highlights its potential to address different facets of cancer biology. The distinct spatial arrangement of its nitrogen atoms compared to the [3,4-d] isomer can lead to unique binding interactions and potentially improved selectivity profiles for certain targets. Further exploration of this scaffold is warranted to fully unlock its therapeutic potential.

For drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. The wealth of existing data for the pyrazolo[3,4-d]pyrimidine core may expedite the early stages of drug discovery for kinase targets. Conversely, the pyrazolo[4,3-d]pyrimidine scaffold presents a less crowded intellectual property landscape and the potential for novel biological activities. Ultimately, a thorough understanding of the chemistry and biology of both scaffolds, as outlined in this guide, will empower researchers to make informed decisions in the pursuit of next-generation therapeutics.

References

in vivo validation of in vitro results for pyrazolopyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo validation of in vitro findings for pyrazolopyrimidine compounds, a promising class of molecules in cancer therapy. Pyrazolopyrimidines have demonstrated significant potential as kinase inhibitors, and this document outlines the methodologies and data supporting their transition from laboratory research to preclinical evaluation.

Introduction to Pyrazolopyrimidine Compounds

Pyrazolopyrimidines are heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents.[1][2] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3] By competing with ATP for the binding site on these kinases, pyrazolopyrimidine derivatives can effectively block downstream signaling, leading to the inhibition of cancer cell proliferation and survival.[2][3] This guide focuses on two prominent classes of pyrazolopyrimidine-based kinase inhibitors: mTOR and B-Raf inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative pyrazolopyrimidine compounds targeting the mTOR and B-Raf signaling pathways.

Table 1: In Vitro and In Vivo Efficacy of the mTOR Inhibitor WYE-125132

ParameterValueCell Line/ModelReference
In Vitro
mTOR Kinase IC500.19 ± 0.07 nMEnzyme Assay[4][5]
Selectivity vs. PI3Ks>5,000-foldEnzyme Assay[4]
In Vivo
Tumor Growth InhibitionDose-dependentMDA-MB-361 (Breast Cancer) Xenograft[6]
Tumor RegressionSubstantial at optimal dosesMDA-MB-361 (Breast Cancer) & A549 (Lung Cancer) Xenografts[4]
Complete Tumor RegressionWith Bevacizumab co-administrationA498 (Renal Cancer) Xenograft[4]

Table 2: In Vitro and In Vivo Efficacy of Indazolylpyrazolopyrimidine B-Raf Inhibitors

CompoundB-RafV600E IC50Cellular Assay IC50In Vivo EfficacyReference
Lead CompoundPotent (Type I inhibitor)Not specifiedExcellent antitumor efficacy in B-Raf mutant xenograft models[2][3]
Pyrazolopyridine 17PotentNot specifiedInhibited tumor growth in a B-RafV600E driven mouse xenograft model[7]
Pyrazolopyridine 19PotentNot specifiedInhibited tumor growth in a B-RafV600E driven mouse xenograft model[7]

Signaling Pathways and Mechanism of Action

The diagrams below, generated using Graphviz, illustrate the signaling pathways targeted by pyrazolopyrimidine inhibitors and their mechanism of action.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT S473 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis WYE125132 Pyrazolopyrimidine (e.g., WYE-125132) WYE125132->mTORC2 WYE125132->mTORC1

Figure 1: mTOR Signaling Pathway Inhibition by Pyrazolopyrimidines.

BRaf_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRaf B-Raf (V600E) RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Pyrazolopyrimidine Indazolylpyrazolopyrimidine B-Raf Inhibitor Pyrazolopyrimidine->BRaf InVivo_Workflow cluster_0 Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis Cell_Culture Cell Line Culture (e.g., MDA-MB-361, A498) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Tumor_Implantation Compound_Formulation Compound Formulation (e.g., WYE-125132 in vehicle) Treatment Drug Administration (e.g., Oral Gavage) Compound_Formulation->Treatment Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Analysis Tumor Weight Measurement & Statistical Analysis Endpoint->Analysis

References

An In-depth Technical Guide to the IC50 Values of Novel Pyrazolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of recently developed novel pyrazolopyrimidine derivatives, focusing on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and key oncogenic kinases. The information is presented to facilitate comparative analysis and aid in the strategic development of new therapeutic agents. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to provide a thorough understanding of the evaluation and mechanism of action of these compounds.

Data Presentation: Comparative IC50 Values

The following tables summarize the IC50 values of various pyrazolopyrimidine derivatives, categorized by their core structure and biological target. This structured presentation allows for a clear comparison of the potency and selectivity of these novel compounds.

1.1. Pyrazolo[3,4-d]pyrimidine Derivatives: Anticancer and Kinase Inhibitory Activities

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its structural similarity to adenine, enabling it to compete for the ATP-binding site of various kinases.[1]

Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5 HT108096.25[2]
Hela74.8[2]
Caco-276.92[2]
A549148[2]
Compound 7 Hela43.75[2]
HT108017.50[2]
Caco-273.08[2]
A54968.75[2]
SI-83 Human osteosarcoma cells12[3]
Compound 12b MDA-MB-4683.343[4]
T-47D4.792[4]
Compound 12c (vs. Renal Cancer) UO-310.87
S7 Daoy (Medulloblastoma)6.24[5]
D283-MED (Medulloblastoma)14.16[5]
S29 Daoy (Medulloblastoma)1.72[5]
D283-MED (Medulloblastoma)4.89[5]
SI163 Daoy (Medulloblastoma)3.5[5]
D283-MED (Medulloblastoma)1.74[5]

Table 2: Kinase Inhibitory IC50 Values of Pyrazolo[3,4-d]pyrimidine and Related Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 15 CDK2/cyclin A20.061[1][6]
Compound 14 CDK2/cyclin A20.057[7]
Compound 13 CDK2/cyclin A20.081[7]
Compound 4 EGFR0.054[8][9]
Compound 15 EGFR0.135[8][9]
Compound 16 EGFR0.034[8][9]
Compound 11a Src<0.0005[10][11]
Compound 4 Src24.7[12]
Compound 6 Src21.7[12]

1.2. Pyrazolo[1,5-a]pyrimidine Derivatives: Anticancer and Kinase Inhibitory Activities

Pyrazolo[1,5-a]pyrimidines represent another important class of heterocyclic compounds with demonstrated potential as protein kinase inhibitors in cancer therapy.[13]

Table 3: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7d HepG224.24[14]
MCF-714.12[14]
A54930.03[14]
Caco229.27[14]
Compound 10b HepG217.12[14]
MCF-710.05[14]
A54929.95[14]
Caco225.24[14]
Compound 7 MCF-73.25
Compound 22 U-251 MG (Glioblastoma)<20[15]

Table 4: Kinase Inhibitory IC50 Values of Pyrazolo[1,5-a]pyrimidine and Related Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 4 CDK2/cyclin A20.24[16]
Compound 1 CDK2/cyclin A20.57[16]
Compound 8 CDK2/cyclin A20.65[16]
Compound 11 CDK2/cyclin A20.50[16]
Compound 14 CDK2/cyclin A20.93[16]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the novel pyrazolopyrimidine derivatives.

2.1. General Synthesis of Pyrazolopyrimidine Derivatives

The synthesis of pyrazolopyrimidine derivatives often involves the cyclocondensation of an aminopyrazole with a 1,3-dielectrophilic species. For instance, 5-aminopyrazoles can be reacted with β-diketones or their equivalents to form the pyrimidine ring. The specific substituents on the final pyrazolopyrimidine molecule are determined by the choice of starting materials and subsequent chemical modifications.

2.2. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2.3. In Vitro Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture includes the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.

  • ATP Detection: After incubation, a reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

2.4. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest for a specified time. After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to prevent the staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. From this histogram, the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be quantified.

2.5. Apoptosis Detection by Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

  • Protein Extraction: Cells are treated with the test compound, and then cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the apoptosis-related proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The expression levels of the target proteins are typically normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazolopyrimidine derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel Pyrazolopyrimidine Derivatives mtt MTT Assay (IC50 Determination) synthesis->mtt Screening kinase_assay Kinase Inhibition Assay (Target IC50) mtt->kinase_assay Identify Potent Hits cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase_assay->cell_cycle Mechanism of Action apoptosis Apoptosis Assay (Western Blot) kinase_assay->apoptosis cdk2_pathway cluster_g1_s G1/S Transition cyclinE_CDK2 Cyclin E / CDK2 Rb Rb cyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_phase S-Phase Progression E2F->S_phase Activation inhibitor Pyrazolopyrimidine CDK2 Inhibitor inhibitor->cyclinE_CDK2 Inhibition egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->proliferation PI3K_AKT_mTOR->proliferation inhibitor Pyrazolopyrimidine EGFR Inhibitor inhibitor->EGFR Inhibition src_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor Src Src Kinase receptor->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK cell_outcomes Cell Proliferation, Migration, Survival FAK->cell_outcomes gene_expression Gene Expression STAT3->gene_expression RAS_MAPK->gene_expression gene_expression->cell_outcomes inhibitor Pyrazolopyrimidine Src Inhibitor inhibitor->Src Inhibition

References

A Head-to-Head Comparison of Pyrazolopyrimidine and Pyrrolopyrimidine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive head-to-head comparison of two prominent classes of kinase inhibitors: pyrazolopyrimidines and pyrrolopyrimidines. Both scaffolds serve as privileged structures in medicinal chemistry, demonstrating significant potential in the development of targeted therapies for a range of diseases, particularly cancer. This document delves into their structure-activity relationships, inhibitory profiles against key oncogenic kinases, and the experimental methodologies employed in their evaluation.

Introduction to Pyrazolopyrimidine and Pyrrolopyrimidine Scaffolds

Pyrazolopyrimidine and pyrrolopyrimidine cores are heterocyclic compounds that act as bioisosteres of adenine, the purine base in ATP. This structural mimicry allows them to competitively bind to the ATP-binding site of a wide array of protein kinases, thereby inhibiting their catalytic activity.[1] The versatility of these scaffolds allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Pyrazolopyrimidines , specifically the 1H-pyrazolo[3,4-d]pyrimidine isomer, have been extensively explored as kinase inhibitors.[3] This scaffold is a key component of several clinically investigated and approved drugs.[1]

Pyrrolopyrimidines , particularly the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, also represent a significant class of kinase inhibitors.[4] Their structural similarity to purines provides a robust framework for designing potent and selective inhibitors.[5]

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50) of representative pyrazolopyrimidine and pyrrolopyrimidine inhibitors against key cancer-related kinases: Src, Cyclin-Dependent Kinase 2 (CDK2), and Janus Kinases (JAKs).

Src Kinase Inhibitors

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[1] Their aberrant activation is frequently observed in various cancers.[6]

Scaffold Inhibitor Target Kinase Biochemical IC50 (nM) Cellular Assay (Cell Line) Cellular IC50/EC50 (µM) Reference
PyrazolopyrimidineeCF506SRC<0.5MDA-MB-231-[6][7]
PyrazolopyrimidineSI-388Src-Glioblastoma cells-[8]
PyrrolopyrimidinePP2Src family kinases-K-562, Meg-01Growth arrest[9]
PyrrolopyrimidineA-419259Src family kinases-K-562, Meg-01Growth arrest[9]
PyrrolopyrimidineCompound 8hSrc-U877.1[10]
CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[2] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[11]

Scaffold Inhibitor Target Kinase Biochemical IC50 (nM) Cellular Assay (Cell Line) Cellular IC50/EC50 (µM) Reference
PyrazolopyrimidineCompound 14CDK2/cyclin A257--[12]
PyrazolopyrimidineCompound 13CDK2/cyclin A281--[12]
PyrazolopyrimidineCompound 15CDK2/cyclin A2119--[12]
PyrazolopyrimidineCompound 17CDK2190--[11]
Pyrazolopyrimidine4k (BS-194)CDK23Multiple cancer cell linesMean GI50 = 0.28[13]
PyrrolopyrimidineCompound 5kCDK2204HepG2-[14]
PyrrolopyrimidineCompound 2gCDK1, 2, 4, 9-PDAC cell lines-[15]
JAK Kinase Inhibitors

The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are integral to immunity and hematopoiesis.[16] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[17]

Scaffold Inhibitor Target Kinase Biochemical IC50 (nM) Cellular Assay (Cell Line) Cellular IC50/EC50 (µM) Reference
PyrazolopyrimidineCompound 7jJak2-SET2-[16]
PyrazolopyrimidineCompound 31JAK36.2T cell cancer lines-[18]
PyrrolopyrimidineCompound 23aJAK172--[19]
PyrrolopyrimidineCompound 12aJAK112.6RAW264.7143.3[20]
PyrrolopyrimidineCompound 15dJAK1/2/3-MDA-MB-231-[17]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the inhibitors' mechanisms of action and the methods used for their characterization.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by pyrazolopyrimidine and pyrrolopyrimidine inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation STAT3 STAT3 Src->STAT3 RAS RAS Src->RAS PI3K PI3K Src->PI3K Proliferation Cell Proliferation, Survival, Migration STAT3->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Inhibitor Pyrazolopyrimidine & Pyrrolopyrimidine Inhibitors Inhibitor->Src

Src Kinase Signaling Pathway

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb pRb releases E2F E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Hyperphosphorylates S_Phase S-Phase Entry CDK2->S_Phase Inhibitor Pyrazolopyrimidine & Pyrrolopyrimidine Inhibitors Inhibitor->CDK2

CDK2 Signaling Pathway

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Pyrazolopyrimidine & Pyrrolopyrimidine Inhibitors Inhibitor->JAK

JAK-STAT Signaling Pathway
Experimental Workflow Diagrams

The following diagrams outline typical workflows for evaluating kinase inhibitors.

Biochemical_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Assay Buffer Incubation Incubate: Kinase + Substrate + ATP +/- Inhibitor Reagents->Incubation Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitors Inhibitor_Dilutions->Incubation Measure_Activity Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Measure_Activity Calc_Inhibition Calculate % Inhibition Measure_Activity->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Biochemical Kinase Assay Workflow

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis Cell Lysis & Analysis cluster_data Data Analysis Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells with Inhibitor Dilutions Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Downstream_Assay Perform Downstream Assay (e.g., Western Blot, ELISA) Lyse_Cells->Downstream_Assay Quantify_Signal Quantify Signal Downstream_Assay->Quantify_Signal Determine_EC50 Determine EC50 Quantify_Signal->Determine_EC50

Cell-Based Kinase Assay Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolopyrimidine and pyrrolopyrimidine inhibitors.

General Synthesis of Pyrazolopyrimidine and Pyrrolopyrimidine Cores

4.1.1. Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine Core

A common method for the synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core involves the cyclocondensation of a 5-amino-1H-pyrazole-4-carbonitrile derivative with a suitable one-carbon synthon, such as formamide or orthoformates.[21]

  • Step 1: Synthesis of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile: This intermediate is typically prepared by the reaction of a substituted hydrazine with ethoxymethylenemalononitrile.

  • Step 2: Cyclization: The 5-aminopyrazole-4-carbonitrile is heated with an excess of formamide or a trialkyl orthoformate in the presence of an acid catalyst to yield the 1H-pyrazolo[3,4-d]pyrimidine core.

4.1.2. Synthesis of the 7H-Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold can be synthesized through various routes, often starting from a substituted pyrimidine.[22]

  • Step 1: Synthesis of a 4-amino-5-halopyrimidine: A common starting material is a pyrimidine ring with an amino group at position 4 and a halogen at position 5.

  • Step 2: Sonogashira Coupling and Cyclization: The 5-halopyrimidine undergoes a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring fused to the pyrimidine.[23]

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[24]

  • Materials:

    • Recombinant kinase enzyme

    • Substrate (peptide or protein)

    • ATP

    • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the kinase and substrate to the wells of the 384-well plate.

    • Add the test compounds to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[25]

Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.[26]

  • Materials:

    • Cell line expressing the target kinase and substrate

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • Cell lysis buffer

    • Phospho-specific and total protein antibodies for the substrate of interest

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

    • Detection reagents (e.g., chemiluminescent substrate for Western blotting or TMB for ELISA)

    • Instrumentation for detection (e.g., Western blot imaging system or plate reader)

  • Procedure:

    • Seed cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specified duration.

    • Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Analyze the phosphorylation status of the target substrate using either Western blotting or ELISA with phospho-specific antibodies.

    • For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.

    • For ELISA, use a sandwich or direct ELISA format with plates coated with a capture antibody and detect with a phospho-specific antibody.

    • Quantify the signal and normalize the phosphorylated protein levels to the total protein levels.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the EC50 value.[27]

Conclusion

Both pyrazolopyrimidine and pyrrolopyrimidine scaffolds have proven to be highly versatile and effective frameworks for the development of potent and selective kinase inhibitors. The choice between these two cores depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for a particular therapeutic application. The data and protocols presented in this guide offer a foundational resource for researchers to conduct their own comparative analyses and to advance the design and development of novel kinase inhibitors for the treatment of cancer and other diseases.

References

Confirming Target Engagement of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for confirming the target engagement of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine compounds within a cellular context. The ability to definitively show that a compound interacts with its intended molecular target is a critical step in the drug discovery and development process, providing confidence in the mechanism of action and guiding lead optimization. This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to facilitate the design and execution of robust target engagement studies.

The 1H-Pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors. While the specific targets for derivatives of this compound can vary, this guide will focus on general techniques applicable to this class of compounds, often targeting protein kinases.

Core Methodologies for Target Engagement

Several orthogonal methods should be employed to build a strong case for on-target activity. These can be broadly categorized into direct and indirect measures of target engagement.

Direct Target Engagement Assays: These methods provide direct evidence of the physical interaction between the compound and its target protein.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in its melting temperature (Tm).[1][2][3] By heating intact cells or cell lysates treated with the compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be detected, indicating target engagement.[1][4]

  • Biochemical Assays: These in vitro assays utilize purified recombinant protein to quantify the direct inhibitory effect of a compound on its enzymatic activity.[5] For kinase targets, this typically involves measuring the inhibition of substrate phosphorylation. While not a cellular assay, it is a crucial first step to determine direct binding and potency.

Indirect Target Engagement Assays: These methods measure the downstream consequences of the compound binding to its target, providing functional evidence of target modulation in a cellular context.

  • Western Blotting for Downstream Signaling: If the target is a kinase, its inhibition will lead to a decrease in the phosphorylation of its downstream substrates. Western blotting with phospho-specific antibodies is a widely used method to quantify these changes, providing evidence of target engagement in a physiological setting.[6][7]

  • Cellular Phenotypic Assays: While more distal, observing a relevant cellular phenotype, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell migration, can provide corroborating evidence for target engagement, especially when correlated with direct binding data.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol is adapted from established CETSA methodologies.[1][2][3][8]

Objective: To determine if the this compound compound binds to and stabilizes its target protein in intact cells.

Materials:

  • Cell line expressing the target protein of interest

  • This compound compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein amounts and analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.[4]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Seed and Culture Cells B Treat with Compound or Vehicle A->B C Harvest and Aliquot Cells B->C D Heat at Temperature Gradient C->D E Cell Lysis D->E F Centrifugation to Pellet Aggregates E->F G Collect Soluble Fraction F->G H Western Blot for Target Protein G->H I Quantify and Plot Melting Curve H->I

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

In Vitro Kinase Assay Protocol

Objective: To determine the direct inhibitory effect of the this compound compound on the enzymatic activity of the purified target kinase.

Materials:

  • Recombinant active target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)

  • Kinase reaction buffer

  • This compound compound

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or luminescence-based ATP detection kit)

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant kinase, the compound at various concentrations, and the specific substrate in the kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a specified time.

  • Stop Reaction: Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Detection: Quantify the amount of substrate phosphorylation. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the incorporated radioactivity. For luminescence-based assays (e.g., Kinase-Glo®), measure the remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Combine Kinase, Substrate, and Compound B Initiate with ATP A->B C Incubate B->C D Stop Reaction C->D E Quantify Substrate Phosphorylation D->E F Calculate IC50 E->F

Caption: In Vitro Kinase Assay Experimental Workflow.

Western Blot Protocol for Downstream Signaling

Objective: To assess the inhibition of target kinase activity in cells by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line with an active signaling pathway involving the target kinase

  • This compound compound

  • Stimulant (if required to activate the pathway, e.g., growth factor)

  • Cell lysis buffer

  • Primary antibodies (phospho-specific for the substrate and total protein for loading control)

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents as described for CETSA

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with the compound at various concentrations for 1-2 hours.

  • Pathway Stimulation: If necessary, stimulate the signaling pathway with an appropriate agonist for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification and Western Blotting: Determine protein concentrations, normalize samples, and perform SDS-PAGE and Western blotting.

  • Antibody Incubation: Probe the membrane with a phospho-specific antibody for the downstream substrate. Subsequently, strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities of the phosphorylated substrate and normalize to the total substrate and/or loading control. Calculate the IC50 for the inhibition of substrate phosphorylation in the cellular context.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: In Vitro and Cellular Potency of a Hypothetical this compound Compound

Assay TypeTarget/SubstrateMetricValue (nM)
In Vitro Kinase AssayTarget Kinase XIC5050
Cellular Phosphorylation AssayPhospho-Substrate YIC50250
Cellular Proliferation AssayCell Line ZGI50500

Signaling Pathway Visualization

The this compound scaffold is often associated with the inhibition of protein kinases that are key nodes in signaling pathways. For example, many pyrazolopyrimidine derivatives target kinases in the PI3K/Akt/mTOR or MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival.

Signaling_Pathway RTK Receptor Tyrosine Kinase Target_Kinase Target Kinase (e.g., PI3K, MEK) RTK->Target_Kinase Activates Downstream_Kinase Downstream Kinase (e.g., Akt, ERK) Target_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Inhibitor This compound Inhibitor->Target_Kinase Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cell Proliferation, Survival, etc. Gene_Expression->Cellular_Response Leads to

Caption: General Kinase Inhibitor Signaling Pathway.

By employing a combination of these robust experimental methodologies, researchers can confidently confirm and characterize the target engagement of this compound derivatives in a cellular setting, a critical step towards validating their therapeutic potential.

References

An In-depth Technical Guide to the Analysis of Pyrazolopyrimidine Binding to Mutant Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the interaction between pyrazolopyrimidine-based inhibitors and clinically relevant mutant kinases. It details the underlying signaling pathways, experimental methodologies for characterization, and quantitative binding data, offering a core resource for researchers in oncology and drug discovery.

Introduction to Pyrazolopyrimidines and Mutant Kinases

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors.[1] This is due to its bioisosteric relationship with adenine, enabling it to effectively compete with ATP for binding to the kinase active site.[1] Protein kinases are crucial regulators of cellular signaling, and their aberrant activation through mutation is a hallmark of many cancers.[2] Consequently, targeting these mutant kinases with small molecule inhibitors like pyrazolopyrimidines is a cornerstone of modern targeted cancer therapy.[2][3]

This guide focuses on the interaction of pyrazolopyrimidine inhibitors with key mutant kinases implicated in various malignancies, including:

  • EGFR (Epidermal Growth Factor Receptor): Mutations such as T790M confer resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[4][5]

  • BCR-Abl (Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1): The T315I "gatekeeper" mutation in chronic myeloid leukemia (CML) renders the kinase resistant to most approved inhibitors.[6][7]

  • BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase): The V600E mutation leads to constitutive activation of the MAPK pathway and is prevalent in melanoma and other cancers.[8][9]

  • Src (Proto-Oncogene Tyrosine-Protein Kinase Src): While not always mutated, its overexpression and activation are linked to tumorigenesis and metastasis in various cancers.[10][11]

  • JAK2 (Janus Kinase 2): The V617F mutation is a driver in myeloproliferative neoplasms.[12][13]

Understanding the binding kinetics, affinity, and cellular effects of pyrazolopyrimidine inhibitors against these mutant kinases is critical for the development of more effective and durable cancer therapies.

Signaling Pathways of Key Mutant Kinases

The constitutive activation of mutant kinases leads to the dysregulation of downstream signaling pathways that control cell proliferation, survival, and differentiation. Below are simplified diagrams of these critical pathways.

EGFR_Signaling cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR_WT Wild-Type EGFR Ligand->EGFR_WT Binds Dimerization_WT Dimerization & Autophosphorylation EGFR_WT->Dimerization_WT EGFR_Mutant Mutant EGFR (e.g., T790M) Dimerization_Mutant Constitutive Dimerization & Autophosphorylation EGFR_Mutant->Dimerization_Mutant Ligand- independent RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway Dimerization_WT->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization_WT->PI3K_AKT_mTOR Dimerization_Mutant->RAS_RAF_MEK_ERK Dimerization_Mutant->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 1. EGFR Signaling Pathway.

BCR_Abl_Signaling cluster_downstream Downstream Signaling BCR_Abl BCR-Abl Fusion Protein (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK BCR_Abl->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT BCR_Abl->PI3K_AKT JAK_STAT JAK-STAT BCR_Abl->JAK_STAT Proliferation Increased Proliferation, Inhibited Apoptosis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Figure 2. BCR-Abl Signaling Pathway.

BRAF_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF_WT Wild-Type BRAF RAS->BRAF_WT BRAF_V600E BRAF V600E MEK MEK1/2 BRAF_WT->MEK Regulated Activation BRAF_V600E->MEK Constitutive Activation ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 3. BRAF/MEK/ERK (MAPK) Signaling Pathway.

Src_Signaling cluster_downstream Downstream Effectors Upstream Upstream Signals (RTKs, Integrins, GPCRs) Src Src Kinase Upstream->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT Cellular_Processes Cell Adhesion, Migration, Proliferation, Survival FAK->Cellular_Processes STAT3->Cellular_Processes RAS_MAPK->Cellular_Processes PI3K_AKT->Cellular_Processes

Figure 4. Src Kinase Signaling Pathways.

Quantitative Data on Pyrazolopyrimidine Inhibitor Binding

The potency and selectivity of pyrazolopyrimidine inhibitors are determined through various biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors against wild-type and mutant kinases.

Table 1: EGFR Inhibition Data

Compound/InhibitorTargetAssay TypeIC50 (nM)Reference(s)
Compound 7e EGFR-WTKinase Assay129[5]
EGFR-T790MKinase Assay75[5]
Compound 6c EGFR-WTKinase Assay152[5]
EGFR-T790MKinase Assay98[5]
Compound 4k EGFR-WTKinase Assay51[14]
EGFR-T790MKinase Assay21[14]
Lapatinib EGFR-WTKinase Assay56[5]
EGFR-T790MKinase Assay38[5]

Table 2: Src and Abl Inhibition Data

Compound/InhibitorTargetAssay TypeIC50 (nM)Reference(s)
PP1 SrcKinase Assay170[10][15]
11a (eCF506) SrcKinase Assay< 0.5[10][16]
AblKinase Assay> 500[10][16]
12d SrcKinase Assay0.8[10][15]
12e SrcKinase Assay0.9[10][15]

Table 3: BRAF Inhibition Data

Compound/InhibitorTargetAssay TypeIC50 (nM)Reference(s)
Compound 17 BRAF V600EKinase Assay3.4[8]
Cell-based28[8]
Compound 19 BRAF V600EKinase Assay3.2[8]
Cell-based21[8]

Table 4: JAK2 Inhibition Data

Compound/InhibitorTargetAssay TypeIC50 (nM)Reference(s)
Compound 7j JAK2Kinase Assay3[12]
JAK1Kinase Assay1,200[12]
JAK3Kinase Assay1,000[12]
TYK2Kinase Assay100[12]

Experimental Protocols

Detailed and robust experimental design is crucial for the accurate assessment of inhibitor performance. The following sections provide synthesized protocols for key assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ or TR-FRET)

This assay quantifies the catalytic activity of a kinase by measuring the amount of ADP produced or the phosphorylation of a substrate.

Objective: To determine the IC50 value of a pyrazolopyrimidine inhibitor against a target kinase.

Materials:

  • Recombinant wild-type and/or mutant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Km for the kinase)

  • Test inhibitor (serially diluted)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ TR-FRET reagents)

  • 384-well assay plates (white, opaque for luminescence; black for TR-FRET)

  • Plate reader (luminometer or TR-FRET capable)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these into the kinase assay buffer to achieve the final desired concentrations (typically with a final DMSO concentration ≤1%).

  • Kinase Reaction Setup:

    • Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the kinase enzyme solution to each well.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiation of Kinase Reaction:

    • Add a solution containing the substrate and ATP to all wells to start the reaction.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature or 30°C.

  • Detection:

    • For ADP-Glo™: Add the ADP-Glo™ Reagent to deplete unused ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[17]

    • For TR-FRET: Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction. The antibody binds to the phosphorylated substrate, bringing the terbium donor and a fluorescein acceptor on the substrate into close proximity, generating a FRET signal.[14]

  • Data Acquisition: Read the plate on a luminometer or TR-FRET plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Binding Affinity Assays

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an inhibitor binding to a kinase.

Materials:

  • Purified kinase protein

  • Test inhibitor

  • Identical, degassed buffer for both protein and inhibitor

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified kinase and dissolve the inhibitor in the same buffer to minimize heats of dilution.[19]

    • Accurately determine the concentrations of both the kinase and the inhibitor.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the kinase solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe. The inhibitor concentration should typically be 10-20 times that of the protein.[20]

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor solution into the sample cell while maintaining a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm (heat change per mole of injectant vs. molar ratio).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH. ΔS can be calculated from the Gibbs free energy equation.[21]

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[8]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of an inhibitor-kinase interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified kinase protein

  • Test inhibitor (serially diluted)

  • Immobilization and running buffers

Procedure:

  • Kinase Immobilization:

    • Covalently immobilize the purified kinase onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).[6][22]

    • A reference flow cell should be prepared similarly but without the kinase to allow for background subtraction.

  • Binding Measurement:

    • Inject a series of concentrations of the test inhibitor over the kinase and reference surfaces at a constant flow rate. This is the "association phase."

    • Switch back to a flow of running buffer to monitor the "dissociation phase."

  • Surface Regeneration: If the inhibitor binds tightly, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound inhibitor before the next injection cycle.[22]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all inhibitor concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the KD (kd/ka).

Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target mutant kinase.

Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of an inhibitor in a cellular context.

Materials:

  • Cancer cell line expressing the mutant kinase of interest

  • Complete cell culture medium

  • Test inhibitor (serially diluted)

  • 96-well clear or opaque-walled cell culture plates

  • Detection reagent (e.g., MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent)

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (typically 72 hours) at 37°C in a 5% CO₂ incubator.

  • Detection:

    • For MTT: Add MTT solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO) to dissolve the crystals.[13][23]

    • For CellTiter-Glo®: Add the CellTiter-Glo® Reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[24]

  • Data Acquisition: Measure the absorbance (MTT) at 570 nm or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percent viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the GI50 or IC50 value.

Visualizing Workflows and Logical Relationships

Experimental_Workflow Start Start: Inhibitor Design & Synthesis Biochemical_Assay Biochemical Assay (e.g., In Vitro Kinase Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Biophysical_Assay Biophysical Assay (e.g., ITC, SPR) Determine_IC50->Biophysical_Assay Potent Inhibitors Determine_Kd Determine Kd, Kinetics Biophysical_Assay->Determine_Kd Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, p-Target) Determine_Kd->Cell_Based_Assay High Affinity Binders Determine_Cellular_Potency Determine Cellular Potency & Target Engagement Cell_Based_Assay->Determine_Cellular_Potency Lead_Optimization Lead Optimization Determine_Cellular_Potency->Lead_Optimization Active in Cells

Figure 5. A typical experimental workflow for kinase inhibitor testing.

Inhibitor_Selectivity Inhibitor Pyrazolopyrimidine Inhibitor WT_Kinase Wild-Type Kinase Inhibitor->WT_Kinase Interaction Mutant_Kinase Mutant Kinase Inhibitor->Mutant_Kinase Interaction WT_Binding Binds WT Kinase (Potential for On-Target Toxicity) WT_Kinase->WT_Binding Mutant_Binding Binds Mutant Kinase (Desired Therapeutic Effect) Mutant_Kinase->Mutant_Binding High_Selectivity High Selectivity Ratio (IC50 WT / IC50 Mutant) WT_Binding->High_Selectivity Mutant_Binding->High_Selectivity Optimal_Candidate Optimal Drug Candidate High_Selectivity->Optimal_Candidate Favorable Ratio

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.